alpha-D-mannofuranose
Description
Structure
3D Structure
Properties
IUPAC Name |
(2S,3S,4R,5R)-5-[(1R)-1,2-dihydroxyethyl]oxolane-2,3,4-triol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O6/c7-1-2(8)5-3(9)4(10)6(11)12-5/h2-11H,1H2/t2-,3-,4+,5-,6+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVVWPBAENSWJCB-DVKNGEFBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C1C(C(C(O1)O)O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]([C@@H]1[C@@H]([C@@H]([C@H](O1)O)O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36574-21-7 | |
| Record name | alpha-D-Mannofuranose | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036574217 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | .ALPHA.-D-MANNOFURANOSE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/40W8XK4KN0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Elusive Solution Conformation of alpha-D-Mannofuranose: A Technical Guide to its Determination
For the attention of Researchers, Scientists, and Drug Development Professionals.
While alpha-D-mannofuranose is a crucial building block in various biologically significant glycans, a definitive, experimentally-derived quantitative description of its precise ring conformation in solution remains conspicuously absent from readily available scientific literature. This technical guide, therefore, addresses this knowledge gap by presenting a comprehensive framework for the elucidation of the three-dimensional structure of this compound in solution. By detailing the established experimental and computational methodologies used for analogous furanosides, this document serves as a robust roadmap for researchers to determine the precise conformational landscape of this important monosaccharide.
The five-membered furanose ring is inherently more flexible than its six-membered pyranose counterpart. Its conformation is not static but rather exists as a dynamic equilibrium of various puckered forms. This conformational flexibility is best described by the concept of pseudorotation, a continuous puckering motion of the ring. Any conformation can be defined by two key parameters: the phase angle of pseudorotation (P) and the maximum puckering amplitude (τm). The pseudorotation pathway includes high-energy planar states and lower-energy envelope (E) and twist (T) conformations. The dominant conformations in solution are typically found in the North (N, P ≈ 0° ± 90°) and South (S, P ≈ 180° ± 90°) regions of the pseudorotation wheel.
Elucidating Furanose Conformation: A Multi-pronged Approach
The determination of the solution conformation of a furanose ring is a multi-step process that synergistically combines experimental Nuclear Magnetic Resonance (NMR) spectroscopy with computational modeling.
Experimental Determination via NMR Spectroscopy
NMR spectroscopy is the primary experimental technique for probing the solution conformation of furanosides. The key observables are the three-bond proton-proton coupling constants (³JHH), which are exquisitely sensitive to the dihedral angles between vicinal protons and, by extension, the ring's pucker.
Illustrative ³JHH Coupling Constants for a Hypothetical alpha-D-Furanoside
Due to the absence of published experimental data for this compound, the following table presents a set of hypothetical, yet realistic, ³JHH coupling constants for an alpha-D-furanoside in aqueous solution. These values serve as an example for the subsequent analysis.
| Coupling Constant | Hypothetical Experimental Value (Hz) |
| ³J(H1, H2) | 4.5 |
| ³J(H2, H3) | 6.0 |
| ³J(H3, H4) | 7.5 |
| ³J(H4, H5) | 5.0 |
Analysis of Coupling Constants
These experimental ³JHH values are then used as input for specialized software, such as PSEUROT, which employs generalized Karplus equations to determine the pseudorotation parameters (P and τm) and the relative populations of the major conformers.[1]
Illustrative Conformational Analysis Results
The following table exemplifies the output of a PSEUROT analysis on the hypothetical coupling constants, suggesting a dynamic equilibrium between a major South and a minor North conformer.
| Conformer | Pseudorotation Phase (P, degrees) | Puckering Amplitude (τm, degrees) | Population (%) |
| Major (South) | 165 | 38 | 70 |
| Minor (North) | 15 | 37 | 30 |
Computational Modeling
Computational methods, including Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations, are indispensable for complementing experimental data and providing a more detailed, energetic understanding of the conformational landscape.
Workflow for Conformational Analysis
The interplay between experimental and computational approaches is crucial for a comprehensive understanding of furanose conformation. The following diagram illustrates a typical workflow.
Detailed Methodologies
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: A solution of high-purity this compound (or a derivative) is prepared in a deuterated solvent (e.g., D₂O) to a concentration of 5-10 mg/mL. The pD is adjusted to a neutral value (around 7.0) to avoid acid- or base-catalyzed degradation.
-
NMR Data Acquisition: A suite of one- and two-dimensional NMR experiments are performed on a high-field NMR spectrometer (e.g., 600 MHz or higher).
-
¹H NMR: To determine the chemical shifts of all protons.
-
DQF-COSY (Double-Quantum Filtered Correlation Spectroscopy): To identify scalar-coupled protons and accurately measure ³JHH coupling constants from the cross-peak fine structure.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To identify spatially close protons, providing through-space distance restraints that can help to further refine the conformational model.
-
-
Data Processing and Analysis:
-
Spectra are processed using appropriate software (e.g., TopSpin, MestReNova).
-
Proton chemical shifts and ³JHH coupling constants are extracted from the ¹H and DQF-COSY spectra.
-
The extracted ³JHH values are used as input for pseudorotation analysis software.
-
Computational Protocol: DFT and MD Simulations
-
Initial Structure Generation: A 3D structure of this compound is built using molecular modeling software (e.g., Avogadro, Maestro).
-
Conformational Search (Molecular Dynamics):
-
The initial structure is solvated in a periodic box of water molecules.
-
MD simulations are performed using a carbohydrate-specific force field (e.g., GLYCAM, CHARMM36).
-
The simulation is run for a sufficient time (typically hundreds of nanoseconds) to ensure adequate sampling of the conformational space.
-
The trajectory is analyzed to identify the most populated conformational families.
-
-
DFT Optimization and J-Coupling Calculation:
-
Representative structures from the most populated clusters identified in the MD simulation are extracted.
-
The geometries of these conformers are optimized using Density Functional Theory (DFT) at a suitable level of theory (e.g., B3LYP/6-31G(d,p)) with a solvent model.
-
For each optimized conformer, the ³JHH coupling constants are calculated using specialized DFT methods.
-
-
Model Refinement: The calculated coupling constants for each conformer are compared with the experimental values. The populations of the conformers are then adjusted to achieve the best possible fit between the Boltzmann-averaged calculated coupling constants and the experimental data.
Logical Relationships in Conformational Analysis
The determination of furanose conformation is an iterative process where experimental and computational data inform and refine each other. The following diagram illustrates the logical relationships between the key steps.
Conclusion
While the precise ring conformation of this compound in solution is yet to be definitively reported, the methodologies to achieve this are well-established. A combined approach of high-field NMR spectroscopy and robust computational modeling will undoubtedly provide the much-needed quantitative insights into the conformational equilibrium of this important monosaccharide. The protocols and illustrative data presented in this guide offer a clear and actionable framework for researchers to undertake this investigation, which is of paramount importance for understanding its role in biological recognition and for the rational design of novel therapeutics.
References
The Core Pathway of α-D-Mannofuranose Biosynthesis in Bacteria: A Technical Guide
For Immediate Release
[City, State] – December 21, 2025 – An in-depth technical guide detailing the core biosynthetic pathway of α-D-mannofuranose in bacteria is now available for researchers, scientists, and drug development professionals. This guide provides a comprehensive overview of the enzymatic steps, quantitative data, and experimental methodologies crucial for understanding and targeting this pathway for novel therapeutic development.
Introduction
α-D-mannofuranose is a key component of various essential cell surface glycoconjugates in many pathogenic bacteria, including the mannan (B1593421) core of lipoarabinomannan (LAM) in Mycobacterium tuberculosis. The furanose form of mannose is absent in humans, making the enzymes involved in its biosynthesis attractive targets for the development of selective antibacterial agents. This guide elucidates the fundamental enzymatic reactions that constitute the initial stages of α-D-mannofuranose biosynthesis.
The Core Biosynthetic Pathway
The biosynthesis of α-D-mannofuranose precursors in bacteria commences with the uptake and phosphorylation of D-mannose, followed by a series of enzymatic conversions. The initial and most well-characterized part of the pathway involves the generation of key intermediates, mannose-6-phosphate (B13060355) and mannose-1-phosphate.
The central steps are:
-
Transport and Phosphorylation: D-mannose is transported into the bacterial cell and subsequently phosphorylated by a mannose phosphotransferase system (PTS) or a hexokinase to yield D-mannose-6-phosphate .
-
Isomerization to Fructose-6-Phosphate (B1210287) (Glycolytic Entry): Mannose-6-phosphate isomerase (MPI) , also known as phosphomannose isomerase (PMI), catalyzes the reversible isomerization of D-mannose-6-phosphate to D-fructose-6-phosphate. This reaction channels mannose into the central carbon metabolism via glycolysis.
-
Conversion to Mannose-1-Phosphate (Precursor Formation): Phosphomannomutase (PMM) facilitates the intramolecular transfer of the phosphate (B84403) group from the C6 to the C1 position, converting D-mannose-6-phosphate into α-D-mannose-1-phosphate . This is a critical step towards the synthesis of activated mannose donors.
While the direct enzymatic conversion of a D-mannopyranose derivative to a D-mannofuranose derivative remains an area of active investigation, it is hypothesized to involve a mutase acting on a nucleotide-activated sugar, such as UDP-mannopyranose. This putative UDP-mannopyranose mutase would be analogous to the well-characterized UDP-galactopyranose mutase involved in galactofuranose biosynthesis.
Quantitative Data on Key Enzymes
The following tables summarize the kinetic parameters and optimal conditions for the key enzymes in the initial stages of the α-D-mannofuranose biosynthesis pathway from various bacterial sources.
Table 1: Kinetic Parameters of Bacterial Mannose-6-Phosphate Isomerase (MPI)
| Bacterial Source | Substrate | Km (mM) | Vmax (nmol/min/mg) | Reference |
| Pseudomonas aeruginosa | D-mannose-6-phosphate | 3.03 | 830 | [1] |
| Bacillus amyloliquefaciens | D-mannose-6-phosphate | - | - | [2] |
| Bacillus subtilis | D-mannose-6-phosphate | - | - |
Note: Specific Vmax values were not always provided in the available literature.
Table 2: Optimal Conditions for Bacterial Mannose-6-Phosphate Isomerase (MPI) Activity
| Bacterial Source | Optimal pH | Optimal Temperature (°C) | Metal Ion Requirement | Reference |
| Bacillus amyloliquefaciens | 7.5 | 70 | Co2+ | [3] |
| Bacillus subtilis | 7.5 | 40 | Co2+ | [4] |
| Thermus thermophilus | 7.0 | 75 | Cu2+ | [5] |
Table 3: Kinetic Parameters of Bacterial Phosphomannomutase (PMM)
| Bacterial Source | Substrate | Apparent Km (µM) | Reference |
| Pseudomonas aeruginosa | Mannose-1-phosphate | 17 | [6] |
| Pseudomonas aeruginosa | Glucose-1-phosphate | 22 | [6] |
Table 4: Optimal Conditions for Bacterial Phosphomannomutase (PMM) Activity
| Bacterial Source | Optimal pH | Optimal Temperature (°C) | Metal Ion Requirement | Reference |
| Cobetia sp. | 8.0 | 45 | Mg2+ | [7] |
| Pseudomonas aeruginosa | - | - | Mg2+ | [6] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.
Expression and Purification of Recombinant Mannose-6-Phosphate Isomerase
Source Organism: Bacillus subtilis
Protocol:
-
Gene Cloning and Expression: The gene encoding mannose-6-phosphate isomerase is cloned into an appropriate expression vector (e.g., pET series) and transformed into a suitable E. coli expression host (e.g., BL21(DE3)).
-
Cell Culture and Induction: The transformed E. coli cells are grown in Luria-Bertani (LB) medium supplemented with the appropriate antibiotic at 37°C to an optical density at 600 nm (OD600) of 0.6. Protein expression is then induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1 mM, followed by incubation at 16°C for 16 hours.
-
Cell Lysis: Cells are harvested by centrifugation, resuspended in a lysis buffer (e.g., 50 mM phosphate buffer, 300 mM NaCl, 10 mM imidazole (B134444), pH 8.0) and disrupted by sonication.
-
Purification: The soluble fraction is clarified by centrifugation and applied to a Ni-NTA affinity chromatography column. The column is washed with the lysis buffer, and the recombinant protein is eluted with a buffer containing a higher concentration of imidazole (e.g., 250 mM).
-
Dialysis: The purified enzyme is dialyzed against a storage buffer (e.g., 20 mM Tris-HCl, 100 mM NaCl, pH 8.0) to remove imidazole and for long-term stability.
Mannose-6-Phosphate Isomerase (MPI) Activity Assay
Principle: The activity of MPI is determined by measuring the formation of fructose-6-phosphate from mannose-6-phosphate. The product can be quantified using the cysteine-carbazole-sulfuric acid method.
Protocol:
-
Reaction Mixture: Prepare a reaction mixture containing 20 mM phosphate buffer (pH 7.5), 0.5 mM CoCl2, and the purified MPI enzyme (~1 ng).
-
Initiation: Start the reaction by adding 15 mM D-mannose-6-phosphate to a final volume of 100 µL.
-
Incubation: Incubate the reaction mixture at the optimal temperature (e.g., 70°C for B. amyloliquefaciens MPI) for 5 minutes.
-
Termination: Stop the reaction by placing the tubes on ice.
-
Quantification: Add 1.5 mL of a 75% (v/v) sulfuric acid solution, followed by 50 µL of a 1.5% (w/v) cysteine hydrochloride solution and 50 µL of a 0.12% (w/v) carbazole (B46965) solution in ethanol. Incubate at room temperature for 30 minutes and measure the absorbance at 560 nm. A standard curve using known concentrations of fructose-6-phosphate should be prepared to quantify the product.[3]
Expression and Purification of Recombinant Phosphomannomutase
Source Organism: Pseudomonas aeruginosa
Protocol:
-
Gene Overexpression: The algC gene encoding PMM is overexpressed under the control of a suitable promoter (e.g., tac promoter) in an appropriate E. coli host.
-
Cell Lysis and Fractionation: Cells are harvested, resuspended in buffer, and lysed. The cell-free extract is subjected to ammonium (B1175870) sulfate (B86663) fractionation.
-
Chromatography: The protein is purified using a series of chromatography steps, including hydrophobic interaction chromatography (e.g., Phenyl-Sepharose), and ion-exchange chromatography (e.g., DEAE-Sepharose).
-
Purity Assessment: The purity of the enzyme is assessed by SDS-PAGE.
Phosphomannomutase (PMM) Activity Assay
Principle: The activity of PMM is determined by a coupled enzyme assay. The conversion of mannose-1-phosphate to mannose-6-phosphate is coupled to the reduction of NADP+ by mannose-6-phosphate isomerase and glucose-6-phosphate dehydrogenase.
Protocol:
-
Reaction Mixture: Prepare a reaction mixture containing 50 mM Tris-HCl (pH 7.5), 5 mM MgCl2, 0.5 mM NADP+, 1 unit of mannose-6-phosphate isomerase, and 1 unit of glucose-6-phosphate dehydrogenase.
-
Initiation: Start the reaction by adding the substrate, D-mannose-1-phosphate (e.g., 0.2 mM).
-
Measurement: Monitor the increase in absorbance at 340 nm, which corresponds to the formation of NADPH. The rate of NADPH formation is proportional to the PMM activity.
Visualizations
The following diagrams illustrate the core biosynthetic pathway and a typical experimental workflow.
Caption: The core α-D-mannofuranose biosynthesis pathway.
Caption: A typical experimental workflow for enzyme characterization.
Conclusion
The biosynthesis of α-D-mannofuranose in bacteria presents a promising avenue for the development of novel antimicrobial therapies. This guide provides a foundational understanding of the key enzymes involved in the initial stages of this pathway, along with the necessary quantitative data and experimental protocols to drive further research. The identification and characterization of the putative UDP-mannopyranose mutase will be a critical next step in fully elucidating this vital bacterial process.
Contact: [Insert Contact Information]
References
- 1. Biosynthetic incorporation for visualizing bacterial glycans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Characterization of a Mannose-6-Phosphate Isomerase from Bacillus amyloliquefaciens and Its Application in Fructose-6-Phosphate Production - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Substrate Specificity of a Mannose-6-Phosphate Isomerase from Bacillus subtilis and Its Application in the Production of l-Ribose - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. Biosynthesis of mycobacterial arabinogalactan: identification of a novel α(1→3) arabinofuranosyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
The Pivotal Role of α-D-Mannofuranose in Fungal Cell Wall Architecture and Host-Pathogen Interactions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The fungal cell wall is a dynamic and essential organelle, critical for maintaining cellular integrity, mediating environmental interactions, and, in pathogenic species, orchestrating the complex interplay with the host immune system. Among its key components, α-D-mannofuranose, a five-membered ring isomer of mannose, plays a crucial, albeit often overlooked, role. This technical guide provides an in-depth exploration of the biological functions of α-D-mannofuranose within the fungal cell wall, with a focus on its structural importance, biosynthetic pathways, and its significance as a modulator of host immune responses and a potential target for novel antifungal therapies.
Structural Integration of α-D-Mannofuranose in the Fungal Cell Wall
The fungal cell wall is a layered structure primarily composed of chitin, β-glucans, and glycoproteins, with the outermost layer being rich in mannoproteins.[1][2] Mannoproteins are heavily glycosylated proteins where the carbohydrate component, primarily mannan (B1593421), can constitute 50-95% of the molecule's weight.[3] Mannans are polymers of mannose, and while the pyranose (six-membered ring) form is more common, the furanose (five-membered ring) form, specifically α-D-mannofuranose, is a critical constituent of certain cell wall glycans, particularly in filamentous fungi like Aspergillus fumigatus.[4]
In Aspergillus fumigatus, α-D-mannofuranose is a key component of galactomannan (B225805), a polysaccharide consisting of a linear α-1,2/α-1,6-mannan backbone with side chains of β-1,5-galactofuranose.[5][6] This galactomannan is covalently linked to the β-(1,3)-glucan of the cell wall or anchored to the plasma membrane via a glycosylphosphatidylinositol (GPI) anchor.[5][6]
In yeasts such as Candida albicans, the cell wall mannoproteins are decorated with N-linked and O-linked mannans.[7] While the bulk of these structures are composed of α-D-mannopyranose in various linkages (α-1,2, α-1,3, and α-1,6), the presence and significance of the furanose form are subjects of ongoing research. The structural diversity of these mannans is a key determinant of the fungal species' interaction with the host.[8]
Quantitative Data on Fungal Cell Wall Composition
The precise quantitative composition of fungal cell walls varies between species and even between different morphological forms of the same species (e.g., yeast vs. hyphae).[9] The following tables summarize available data on the general polysaccharide composition of fungal cell walls and the impact of mannosylation defects on immune responses.
| Fungal Species | Polysaccharide | Percentage of Cell Wall Dry Weight | Reference |
| Saccharomyces cerevisiae | Mannan | ~30-50% | [8] |
| β-Glucan | ~50-60% | [8] | |
| Chitin | ~1-2% | ||
| Candida albicans | Mannan | ~40% | |
| β-Glucan | ~50-60% | [2] | |
| Chitin | ~1-2% | ||
| Aspergillus fumigatus | Galactomannan | Variable | [4] |
| α-1,3-Glucan | Variable | [4] | |
| β-1,3-Glucan | Major component | [2] | |
| Chitin | Major component | [2] |
Table 1: General Polysaccharide Composition of Fungal Cell Walls.
| C. albicans Mutant | Defective Mannan Structure | Cytokine Response (vs. Wild Type) in human PBMCs | Reference |
| mnn2Δ | Lack of α-1,2-mannan branches | TNF, IL-6, IL-1Ra: Abolished; IL-1β: Unchanged | [6] |
| och1Δ | Defective α-1,6-mannose backbone | IL-6, IL-1β: Significantly lower; TNF: Trend towards lower | [6] |
| pmr1Δ | Defective N- and O-linked mannans | Similar to wild type | [6] |
Table 2: Impact of N-linked Mannan Mutations in Candida albicans on Cytokine Production.
Biosynthesis of α-D-Mannofuranose-Containing Glycans
The biosynthesis of mannan structures is a complex process that occurs in the endoplasmic reticulum (ER) and Golgi apparatus.[7] The precursor for mannosylation is GDP-mannose.[10] In the synthesis of galactomannan in Aspergillus fumigatus, GDP-mannose is transported into the lumen of the Golgi apparatus by a specific transporter, GmtA.[5][6] The linear mannan backbone is then synthesized by mannosyltransferases. For instance, CmsA/Ktr4 is an α-(1,2)-mannosyltransferase responsible for the synthesis of the α-(1,2)-mannan portions of the core-mannan of fungal-type galactomannan.[11] The α-(1,6)-mannosyltransferase AnpA is also involved in the biosynthesis of the α-core-mannan.[9]
Caption: Biosynthesis of Galactomannan in the Golgi Apparatus.
Immunological Recognition of α-D-Mannofuranose Structures
The mannan structures on the fungal cell surface are key Pathogen-Associated Molecular Patterns (PAMPs) that are recognized by Pattern Recognition Receptors (PRRs) on host immune cells.[12] This recognition is a critical first step in initiating an innate immune response to fungal infection. Several C-type lectin receptors (CLRs) are involved in mannan recognition, including the mannose receptor (MR), DC-SIGN, and Dectin-2.[12]
Dectin-2 is known to recognize high mannose structures and plays a role in inducing Th1 and Th17 responses.[12][13] The mannose receptor and DC-SIGN recognize branched N-mannan structures.[12] The specific structure of the mannan, including the types of linkages and the presence of branches, determines which PRRs are engaged and the subsequent downstream signaling cascade and cytokine profile. For example, the branching of N-linked mannan is essential for potentiating the induction of trained immunity, a process mediated by Dectin-2.[6]
Caption: Dectin-2 Signaling Pathway upon Fungal Mannan Recognition.
α-D-Mannofuranose as a Target for Antifungal Drug Development
The enzymes involved in the biosynthesis of α-D-mannofuranose-containing glycans represent promising targets for the development of novel antifungal drugs. As these pathways are specific to fungi and absent in humans, inhibitors of these enzymes would be expected to have high specificity and low host toxicity. The essentiality of proper mannosylation for cell wall integrity and virulence further highlights the potential of this approach. For example, targeting the GDP-mannose transporter GmtA or specific mannosyltransferases could disrupt cell wall formation, leading to increased susceptibility to osmotic stress and clearance by the host immune system.
Experimental Protocols
Isolation and Fractionation of Fungal Cell Walls
This protocol describes a general method for the isolation and fractionation of fungal cell walls to enrich for different protein and polysaccharide components.[14][15]
Materials:
-
Fungal culture
-
Breaking buffer (e.g., 50 mM Tris-HCl, pH 7.5, 1 mM EDTA, 1 mM PMSF)
-
Glass beads (0.5 mm diameter)
-
SDS extraction buffer (2% SDS, 100 mM Tris-HCl, pH 7.5, 50 mM EDTA, 10 mM DTT)
-
Alkali extraction solution (e.g., 0.1 N NaOH)
-
Enzymes (e.g., β-1,3-glucanase, chitinase)
-
Centrifuge
-
Bead beater or vortex mixer
Procedure:
-
Harvest fungal cells by centrifugation.
-
Wash the cell pellet with cold distilled water.
-
Resuspend the cells in breaking buffer and add an equal volume of glass beads.
-
Disrupt the cells by vigorous vortexing or using a bead beater in short bursts with cooling on ice in between.
-
Monitor cell lysis microscopically.
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to pellet the cell walls.
-
Wash the cell wall pellet repeatedly with cold distilled water until the supernatant is clear.
-
To extract non-covalently bound components, resuspend the cell wall pellet in SDS extraction buffer and incubate at 100°C for 10 minutes. Centrifuge to collect the supernatant.
-
To extract alkali-labile components, treat the remaining pellet with an alkali solution.
-
For enzymatic digestion, resuspend the remaining pellet in an appropriate buffer and treat with specific enzymes like β-1,3-glucanase or chitinase (B1577495) to release covalently linked components.
Caption: Workflow for Fungal Cell Wall Fractionation.
Monosaccharide Composition Analysis by GC-MS
This protocol outlines the analysis of monosaccharide composition of fungal cell wall polysaccharides by gas chromatography-mass spectrometry (GC-MS).[8][16]
Materials:
-
Isolated fungal cell wall fraction
-
Sulfuric acid (2 M)
-
Internal standard (e.g., myo-inositol)
-
Methanol
-
Acetic anhydride (B1165640)
-
GC-MS system
Procedure:
-
Hydrolyze a known amount of the dried cell wall sample with 2 M sulfuric acid at 100°C for 4 hours.
-
Neutralize the hydrolysate with barium carbonate and centrifuge to remove the precipitate.
-
Lyophilize the supernatant.
-
Perform reduction of the monosaccharides with sodium borohydride, followed by acetylation with acetic anhydride and pyridine to produce alditol acetates.
-
Extract the alditol acetates into an organic solvent (e.g., dichloromethane).
-
Analyze the sample by GC-MS.
-
Identify and quantify the monosaccharides by comparing their retention times and mass spectra with those of known standards.
Mannosyltransferase Activity Assay
This protocol describes a method to assay the activity of mannosyltransferases involved in mannan biosynthesis.[17][18]
Materials:
-
Fungal cell lysate or purified enzyme preparation
-
GDP-[14C]mannose (radiolabeled donor substrate)
-
Acceptor substrate (e.g., a specific manno-oligosaccharide)
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MnCl2)
-
Scintillation cocktail and counter
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, acceptor substrate, and the enzyme preparation.
-
Initiate the reaction by adding GDP-[14C]mannose.
-
Incubate the reaction at the optimal temperature for a defined period.
-
Stop the reaction (e.g., by boiling or adding a quenching solution).
-
Separate the radiolabeled product from the unreacted GDP-[14C]mannose (e.g., by chromatography).
-
Quantify the radioactivity in the product fraction using a scintillation counter to determine the enzyme activity.
Conclusion
α-D-mannofuranose is an integral component of the fungal cell wall, contributing significantly to its structural integrity and its role as a key interface in host-pathogen interactions. A thorough understanding of its biosynthesis and immunological recognition is paramount for the development of novel and targeted antifungal therapies. The experimental protocols and data presented in this guide provide a framework for researchers and drug development professionals to further investigate the multifaceted roles of this important monosaccharide in fungal biology and pathogenesis. The continued exploration of the fungal mannan landscape promises to uncover new vulnerabilities that can be exploited for the treatment of invasive fungal infections.
References
- 1. srapcollege.co.in [srapcollege.co.in]
- 2. Frontiers | The Fungal Cell Wall: Candida, Cryptococcus, and Aspergillus Species [frontiersin.org]
- 3. Demonstration of mammalian protein O-mannosyltransferase activity: Coexpression of POMT1 and POMT2 required for enzymatic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. A molecular vision of fungal cell wall organization by functional genomics and solid-state NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Candida albicans N-Linked Mannans Potentiate the Induction of Trained Immunity via Dectin-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mannosylation in Candida albicans: role in cell wall function and immune recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 12. Mannan detecting C-type lectin receptor probes recognise immune epitopes with diverse chemical, spatial and phylogenetic heterogeneity in fungal cell walls - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pattern recognition receptors in fungal immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cell wall fractionation for yeast and fungal proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. awprotocols.s3.amazonaws.com [awprotocols.s3.amazonaws.com]
- 16. Identification and Quantification of Monosaccharides from Fungal Cell Walls and Exopolysaccharides by Gas Chromatography Coupled to Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Yeast manno-protein biosynthesis: solubilization and selective assay of four mannosyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Enzyme assay of protein O-mannosyltransferase (POMT1/2) - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Stereochemistry and Numbering of alpha-D-Mannofuranose Carbons
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stereochemistry and carbon numbering of alpha-D-mannofuranose, a furanose form of the C-2 epimer of glucose, D-mannose. This document is intended to serve as a detailed resource for researchers, scientists, and professionals involved in drug development and glycobiology, offering precise structural information, relevant physicochemical data, and insights into its biological significance.
Stereochemistry and Carbon Numbering
D-Mannose, an aldohexose, can exist in various isomeric forms, including the six-membered pyranose and the five-membered furanose ring structures. Each of these cyclic forms can exist as either an alpha (α) or beta (β) anomer. The this compound isomer is characterized by a five-membered furanose ring, and the anomeric hydroxyl group at carbon 1 (C1) is in the alpha configuration.[1]
The numbering of the carbon atoms in the furanose ring follows the standard conventions for monosaccharides. The anomeric carbon, the carbon that was part of the aldehyde group in the open-chain form, is designated as C1. The subsequent carbons are numbered sequentially around the ring.
Below is a diagram illustrating the Haworth projection of this compound with the carbons explicitly numbered.
References
Unveiling alpha-D-Mannofuranose: A Technical Guide to its Natural Occurrence and Isolation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of alpha-D-mannofuranose, a furanose isomer of the monosaccharide mannose. While less common than its pyranose counterpart, this compound is a significant constituent of certain natural polysaccharides, offering potential avenues for research and development in glycobiology and drug discovery. This document details its known natural sources and provides a comprehensive, generalized protocol for its isolation and purification.
Natural Occurrence of this compound
The primary documented natural source of this compound is within the complex polysaccharides of the fungal kingdom. Notably, it has been identified as a key structural component in the cell wall of the ascomycete fungus, Acrospermum compressum.[1]
In this organism, this compound is integrated into a water-soluble polysaccharide, designated F1SS. This polymer consists of a repeating disaccharide unit where this compound is linked to other mannose residues.[1] The core of this polysaccharide is an alpha-(1->6)-mannopyranan backbone.[1] The discovery of this mannofuranose-containing polysaccharide was the first of its kind from a fungal cell wall, highlighting a unique aspect of fungal glycobiology.[1]
While the free monosaccharide form is not typically found in abundance, its presence within this polysaccharide makes fungal biomass a key target for its isolation.
Quantitative Data on this compound Source
The polysaccharide F1SS from Acrospermum compressum is characterized by a repeating disaccharide unit. The quantitative composition, based on its determined structure, is presented below.
| Monosaccharide Component | Anomeric Configuration | Ring Form | Linkage Position in Repeating Unit | Molar Ratio |
| D-Mannose | alpha | Furanose | Terminal, linked to mannan (B1593421) core | 1 |
| D-Mannose | alpha | Pyranose | Forms the alpha-(1->6) backbone | 1 |
Table 1: Monosaccharide Composition of the Repeating Disaccharide Unit of Polysaccharide F1SS from Acrospermum compressum.[1]
Experimental Protocols for Isolation
The isolation of this compound as a monosaccharide requires a multi-step process involving the extraction of the parent polysaccharide from its natural source, followed by hydrolysis to cleave the glycosidic bonds, and subsequent chromatographic purification to separate the target furanose isomer.
Isolation of Mannofuranose-Containing Polysaccharide from Acrospermum compressum
This protocol is a generalized procedure for the extraction of water-soluble polysaccharides from fungal cell walls.
Materials:
-
Fruiting bodies of Acrospermum compressum
-
Distilled water
-
Alkali solution (e.g., 2 M NaOH)
-
Acid for neutralization (e.g., acetic acid)
-
Centrifuge and appropriate tubes
-
Dialysis tubing (10-14 kDa MWCO)
-
Lyophilizer
Procedure:
-
Homogenization: The fungal biomass is mechanically disrupted in distilled water to create a homogenous suspension.
-
Alkaline Extraction: The suspension is treated with an alkali solution and stirred at room temperature for several hours to extract the polysaccharides from the cell wall.
-
Centrifugation: The mixture is centrifuged to pellet the insoluble cell debris. The supernatant containing the dissolved polysaccharides is collected.
-
Neutralization: The pH of the supernatant is adjusted to neutral using an appropriate acid.
-
Ethanol Precipitation: Cold ethanol is added to the neutralized supernatant to a final concentration of 80% (v/v) to precipitate the polysaccharides. The mixture is left at 4°C overnight.
-
Collection and Solubilization: The precipitated polysaccharide is collected by centrifugation, and the pellet is redissolved in a minimal amount of distilled water.
-
Dialysis: The polysaccharide solution is dialyzed extensively against distilled water to remove low molecular weight impurities and salts.
-
Lyophilization: The purified polysaccharide solution is frozen and lyophilized to obtain a dry powder.
Acid Hydrolysis of the Polysaccharide
Mild acid hydrolysis is employed to cleave the glycosidic bonds and release the constituent monosaccharides. The conditions should be carefully controlled to minimize the degradation of the furanose form.
Materials:
-
Lyophilized mannofuranose-containing polysaccharide
-
Trifluoroacetic acid (TFA), 2 M
-
Heating block or water bath
-
Nitrogen gas supply
-
Rotary evaporator
Procedure:
-
The lyophilized polysaccharide is dissolved in 2 M TFA.
-
The solution is heated at 100-120°C for 2-4 hours in a sealed tube under a nitrogen atmosphere to prevent oxidation.
-
After hydrolysis, the TFA is removed by rotary evaporation. The residue is co-evaporated with water several times to ensure complete removal of the acid.
-
The dried hydrolysate is redissolved in deionized water for subsequent analysis and purification.
Chromatographic Separation of this compound
High-performance anion-exchange chromatography (HPAEC) is a powerful technique for the separation of sugar isomers.
Materials:
-
Polysaccharide hydrolysate
-
HPAEC system equipped with a pulsed amperometric detector (PAD)
-
A carbohydrate-specific column (e.g., CarboPac series)
-
Eluents: Deionized water, NaOH solution, and Sodium acetate (B1210297) solution
-
This compound standard (if available)
Procedure:
-
System Equilibration: The HPAEC system is equilibrated with the initial eluent conditions.
-
Injection: A filtered sample of the polysaccharide hydrolysate is injected onto the column.
-
Elution Gradient: A gradient of sodium hydroxide (B78521) and/or sodium acetate is applied to separate the different monosaccharides based on their charge and structure. The exact gradient will need to be optimized based on the specific column and system used.
-
Detection: The eluted monosaccharides are detected by the PAD.
-
Fraction Collection: Fractions corresponding to the retention time of the this compound peak (as determined by a standard, if available, or by subsequent structural analysis) are collected.
-
Desalting: The collected fractions are desalted using appropriate methods (e.g., solid-phase extraction or dialysis) to remove the high concentrations of salt from the eluent.
-
Lyophilization: The desalted fractions are lyophilized to obtain the purified this compound.
Visualized Experimental Workflow
Caption: Generalized workflow for the isolation of this compound.
References
The Predominance of Pyranose: A Thermodynamic Stability Guide to D-Mannose Isomers
For Immediate Release
A deep dive into the thermodynamic landscape of D-mannose reveals the overwhelming stability of its six-membered pyranose ring over the five-membered furanose form. This technical guide synthesizes quantitative data and outlines the experimental and computational methodologies used to establish the conformational hierarchy, providing critical insights for researchers in glycobiology and drug development.
In aqueous solution, the monosaccharide D-mannose exists as a complex equilibrium mixture of cyclic isomers (anomers) and a minor open-chain form. The cyclic forms, which predominate, can be either six-membered rings (pyranoses) or five-membered rings (furanoses). Understanding the relative thermodynamic stability of these isomers is paramount, as the specific three-dimensional structure of a sugar dictates its biological activity, from enzymatic recognition to its role in complex glycans.
Quantitative Thermodynamic Data
Experimental evidence, primarily from Nuclear Magnetic Resonance (NMR) spectroscopy, definitively shows that the pyranose forms of D-mannose are significantly more stable than the furanose forms in aqueous solution.[1][2] At equilibrium, furanose concentrations are often negligible.[1] The distribution between the two pyranose anomers, alpha (α) and beta (β), is more balanced, though the alpha anomer is generally favored.
The table below summarizes the equilibrium composition of D-mannose isomers in aqueous solution. The relative populations can be used to infer the difference in Gibbs free energy (ΔG) between the isomers through the relationship ΔG = -RTln(K_eq), where K_eq is the equilibrium constant derived from the ratio of isomer concentrations.
| Isomer | Ring Form | Anomer | Population at Equilibrium (%) in D₂O |
| α-D-mannopyranose | Pyranose | Alpha | ~65.5% |
| β-D-mannopyranose | Pyranose | Beta | ~34.5% |
| α-D-mannofuranose | Furanose | Alpha | <1% |
| β-D-mannofuranose | Furanose | Beta | <1% |
| Open-chain | Acyclic | N/A | <1% |
Note: The exact percentages can vary slightly with temperature and solvent conditions. The data presented is a consensus from multiple sources.[1]
The preference for the α-pyranose form is a unique characteristic of mannose, contrasting with glucose where the β-anomer is more stable.[3] This is attributed to the stereochemistry at the C-2 carbon. In α-D-mannopyranose, the axial hydroxyl group at C-2 experiences unfavorable steric interactions, but this is counteracted by the stabilizing anomeric effect, which favors an axial substituent at the anomeric (C-1) carbon.
Interconversion and Equilibrium Pathway
The various isomers of D-mannose are in a dynamic equilibrium, interconverting through the open-chain aldehyde form. This process, known as mutarotation, allows the sugar to transition between the furanose and pyranose rings, as well as between the α and β anomers of each ring size.
References
Spectroscopic Properties of alpha-D-mannofuranose: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic properties of alpha-D-mannofuranose, a key carbohydrate isomer. Given the scarcity of direct experimental spectroscopic data for the unstable parent this compound, this document leverages data from its stable, well-characterized derivative, 2,3:5,6-di-O-isopropylidene-alpha-D-mannofuranose, alongside established principles of carbohydrate spectroscopy to provide a thorough analysis. This guide covers Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), offering detailed experimental protocols and data interpretation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of carbohydrates. For this compound, both ¹H and ¹³C NMR provide critical information regarding the anomeric configuration, ring size, and stereochemistry of the hydroxyl groups. Due to the equilibrium of D-mannose in solution, which predominantly favors the pyranose form, obtaining clean NMR data for the furanose isomer is challenging. Therefore, data from the locked furanose derivative, 2,3:5,6-di-O-isopropylidene-alpha-D-mannofuranose, is presented here as a reference.[1]
¹H NMR Data
The proton NMR spectrum of 2,3:5,6-di-O-isopropylidene-alpha-D-mannofuranose in CDCl₃ provides characteristic chemical shifts and coupling constants that confirm its structure.
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-1 | 5.36 | s | |
| H-2 | 4.59 | d | 5.9 |
| H-3 | 4.79 | dd | 3.6, 5.9 |
| H-4 | 4.16 | dd | 3.6, 7.1 |
| H-5 | 4.39 | ddd | 5.4, 5.5, 7.1 |
| H-6, H-6' | 4.05 | m | |
| OH-1 | 3.40 | br s | |
| CH₃ | 1.45, 1.44, 1.36, 1.31 | s |
Table 1: ¹H NMR data for 2,3:5,6-di-O-isopropylidene-alpha-D-mannofuranose.[1]
¹³C NMR Data
The carbon NMR spectrum further corroborates the furanose structure of the derivative.
| Carbon | Chemical Shift (δ, ppm) |
| C-1 | 103.5 |
| C-2 | 85.5 |
| C-3 | 80.0 |
| C-4 | 75.5 |
| C-5 | 72.9 |
| C-6 | 66.8 |
| C(CH₃)₂ | 113.1, 109.2 |
| CH₃ | 26.9, 26.2, 25.4, 24.8 |
Table 2: ¹³C NMR data for 2,3:5,6-di-O-isopropylidene-alpha-D-mannofuranose.
Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in a molecule. For this compound, the key absorptions are related to the hydroxyl (O-H) and carbon-oxygen (C-O) stretching vibrations, as well as the characteristic vibrations of the furanose ring.
Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group | Vibration |
| ~3400 (broad) | O-H | Stretching |
| ~2900 | C-H | Stretching |
| ~1375 | C-H | Bending (from isopropylidene groups in derivative) |
| ~1075 | C-O | Stretching |
| ~940 | Furanose ring | Ring vibration |
Table 3: Expected and observed characteristic IR absorption bands for this compound and its derivative.
Mass Spectrometry (MS)
Mass spectrometry is a crucial technique for determining the molecular weight and fragmentation pattern of a molecule, which aids in its structural identification. For this compound, the molecular formula is C₆H₁₂O₆, with a molecular weight of 180.16 g/mol .
Expected Fragmentation Pattern
The mass spectrum of underivatized monosaccharides is often complex due to multiple fragmentation pathways. Common fragmentation patterns for furanosides involve cleavage of the glycosidic bond (if present) and fragmentation of the sugar ring. Alpha-cleavage and dehydration are also common fragmentation pathways for alcohols. The fragmentation of the furanose ring itself can provide structural information.
Experimental Protocols
Synthesis of 2,3:5,6-di-O-isopropylidene-alpha-D-mannofuranose
A common method for preparing a stable furanose derivative of D-mannose is through acetonation.[1][3]
Materials:
-
D-mannose
-
Acetone (B3395972) (anhydrous)
-
Antimony pentachloride or Ferric chloride
-
Pyridine
-
Benzene
-
Aqueous sodium bicarbonate
-
Anhydrous magnesium sulfate
-
Molecular Sieves 3A
-
Petroleum ether
Procedure:
-
A mixture of D-mannose and a Lewis acid catalyst (e.g., antimony pentachloride or anhydrous ferric chloride) in anhydrous acetone is refluxed.[1][3]
-
To ensure anhydrous conditions, molecular sieves can be placed in a Soxhlet extractor or between the reaction vessel and the condenser.[3]
-
The reaction is monitored until all the D-mannose has dissolved.
-
After completion, the reaction is quenched with a small amount of pyridine.
-
The acetone is removed under reduced pressure.
-
The residue is dissolved in an organic solvent like benzene, washed with aqueous sodium bicarbonate and water, and then dried over anhydrous magnesium sulfate.[3]
-
The solvent is evaporated to yield the crude product.
-
The product can be purified by recrystallization from a solvent such as petroleum ether.[3]
NMR Spectroscopy
Sample Preparation:
-
Dissolve 5-10 mg of the carbohydrate sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, CDCl₃ for derivatives).
-
Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
Cap the NMR tube securely.
Data Acquisition (¹H NMR):
-
Spectrometer: 400 MHz or higher field instrument.
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Solvent Suppression: If using a non-deuterated solvent or for samples in D₂O, a solvent suppression technique (e.g., presaturation) should be employed.
-
Acquisition Parameters:
-
Spectral Width: ~12 ppm
-
Number of Scans: 16-64 (depending on sample concentration)
-
Relaxation Delay: 1-2 s
-
Data Acquisition (¹³C NMR):
-
Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).
-
Acquisition Parameters:
-
Spectral Width: ~200 ppm
-
Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)
-
Relaxation Delay: 2-5 s
-
IR Spectroscopy
Sample Preparation (KBr Pellet Method):
-
Thoroughly grind 1-2 mg of the solid carbohydrate sample with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle.
-
Transfer the finely ground powder to a pellet press.
-
Apply pressure to form a transparent or translucent pellet.
Data Acquisition:
-
Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.
-
Mode: Transmission.
-
Background: Record a background spectrum of the empty sample compartment.
-
Sample Spectrum: Place the KBr pellet in the sample holder and record the spectrum.
-
Parameters:
-
Spectral Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32
-
Mass Spectrometry
Sample Preparation (Electrospray Ionization - ESI):
-
Dissolve a small amount of the carbohydrate sample (typically ~1 mg/mL) in a suitable solvent system, often a mixture of water, acetonitrile, or methanol, sometimes with a small amount of a modifier like formic acid or ammonium (B1175870) acetate (B1210297) to promote ionization.
-
Dilute the stock solution to a final concentration of 1-10 µg/mL in the same solvent system.
-
Filter the final solution through a syringe filter (0.22 µm) to remove any particulates.
Data Acquisition (ESI-MS):
-
Mass Spectrometer: An ESI-equipped mass spectrometer (e.g., Q-TOF, Orbitrap).
-
Ionization Mode: Positive or negative ion mode, depending on the analyte and solvent system.
-
Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.
-
Mass Range: Scan a mass range appropriate for the expected molecular ion and fragments (e.g., m/z 50-500).
-
Fragmentation (MS/MS): To obtain structural information, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion of interest and subjecting it to collision-induced dissociation (CID).
Visualization of Key Concepts
References
An In-depth Technical Guide on the Discovery and Historical Context of alpha-D-mannofuranose
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the vast and intricate world of carbohydrate chemistry, D-mannose holds a significant position as a C-2 epimer of glucose and a fundamental component of numerous glycoconjugates.[1] While it predominantly exists in its six-membered pyranose ring form, the five-membered furanose structure, particularly the alpha-D-mannofuranose anomer, plays a subtle yet crucial role in various biological processes and serves as a versatile synthetic intermediate. This technical guide provides a comprehensive overview of the discovery, historical context, synthesis, and characterization of this compound, tailored for researchers, scientists, and drug development professionals.
Discovery and Historical Context
The journey to understanding the structure of monosaccharides, including the existence of furanose rings, was a pivotal chapter in the history of organic chemistry.
Early Studies and the Determination of Ring Structure
In the late 19th and early 20th centuries, the pioneering work of chemists like Emil Fischer laid the foundation for carbohydrate chemistry.[2] Fischer's studies focused on the linear, open-chain forms of sugars and their stereochemistry. However, observations such as mutarotation—the change in optical rotation of a sugar solution over time—suggested that sugars exist in cyclic forms in solution.[3][4]
The initial determination of the ring size of these cyclic forms was a significant challenge. A key historical method involved methylation of all free hydroxyl groups of the sugar, followed by hydrolysis of the glycosidic linkage and subsequent oxidative cleavage of the resulting methylated open-chain sugar.[5] By identifying the cleavage products, chemists could deduce the positions of the hydroxyl groups that were involved in ring formation, thereby establishing the ring size. For instance, the oxidation of a permethylated aldohexose that had existed as a pyranose ring would yield different dicarboxylic acid fragments than one that had been in a furanose form.[5]
Another important technique was the use of polarimetry. The optical rotation of a sugar solution is a characteristic property that depends on the structure of the molecule, including the ring size and the anomeric configuration (alpha or beta).[6][7][8][9] By carefully measuring the optical rotation of freshly prepared solutions of sugar anomers and the final equilibrium rotation, early chemists could infer the presence and relative proportions of different isomeric forms in solution.[10][11][12]
The Emergence of the Furanose Concept
The concept of the five-membered furanose ring, named for its structural resemblance to furan, emerged as chemists realized that the six-membered pyranose ring could not account for all observed properties of certain sugar derivatives.[6][13] While aldohexoses like D-glucose and D-mannose exist predominantly in the pyranose form in aqueous solution, the furanose form, although a minor component, is a crucial intermediate in the equilibrium between the alpha and beta anomers.[1][3] For D-mannose in an aqueous solution, the equilibrium mixture is composed of approximately 63.7% α-D-mannopyranose, 35.5% β-D-mannopyranose, 0.6% α-D-mannofuranose, and 0.2% β-D-mannofuranose.[1]
The definitive confirmation of the existence of both pyranose and furanose forms came with the development of more advanced analytical techniques, particularly NMR spectroscopy in the mid-20th century, which allowed for the direct observation of the different isomeric forms in solution.
Physicochemical Properties of D-Mannose Anomers
The different anomeric and ring forms of D-mannose exhibit distinct physical properties. While specific data for the isolated this compound is scarce due to its low abundance and instability, data for the predominant pyranose anomers and a protected furanose derivative are available.
| Property | α-D-Mannopyranose | β-D-Mannopyranose | Equilibrium Mixture | 2,3:5,6-Di-O-isopropylidene-α-D-mannofuranose |
| Molecular Formula | C6H12O6 | C6H12O6 | C6H12O6 | C12H20O6 |
| Molar Mass ( g/mol ) | 180.16 | 180.16 | 180.16 | 260.28 |
| Melting Point (°C) | 133-140[14] | 132[1] | - | 125-126[15] |
| Specific Optical Rotation [α]D | +29.3°[10][11] | -17.0°[10][11] | +14.2°[10][11] | +21° (c=1, acetone)[15] |
Experimental Protocols
Historical Synthesis: The Kiliani-Fischer Synthesis
The Kiliani-Fischer synthesis was a cornerstone of classical carbohydrate chemistry, allowing for the elongation of an aldose carbon chain by one unit. This method was instrumental in the synthesis of hexoses like D-mannose from pentoses such as D-arabinose.[4][16][17]
Protocol for the Kiliani-Fischer Synthesis of D-Mannose and D-Glucose from D-Arabinose: [3][16]
-
Cyanohydrin Formation: D-arabinose is treated with an aqueous solution of sodium cyanide (NaCN). The cyanide ion undergoes nucleophilic addition to the aldehyde group of the open-chain form of D-arabinose, forming a mixture of two diastereomeric cyanohydrins (at the new C-2 chiral center).
-
Hydrolysis to Aldonic Acids: The mixture of cyanohydrins is then hydrolyzed, typically by heating with water or dilute acid, which converts the nitrile groups into carboxylic acid groups, yielding a mixture of D-gluconic acid and D-mannonic acid.
-
Lactone Formation and Separation: Upon acidification and concentration, the aldonic acids cyclize to form more stable five-membered lactones (D-glucono-γ-lactone and D-mannono-γ-lactone). These diastereomeric lactones can be separated by fractional crystallization.
-
Reduction to Aldoses: The separated D-mannono-γ-lactone is then reduced to D-mannose. Historically, this reduction was often carried out using a sodium amalgam (Na/Hg) in a mildly acidic solution.
Modern Synthesis of a Protected this compound Derivative
Direct synthesis and isolation of unprotected this compound is challenging due to the equilibrium favoring the pyranose form. Therefore, modern synthetic strategies often involve the preparation of protected derivatives, which lock the sugar in the furanose conformation. A common and efficient method is the synthesis of 2,3:5,6-di-O-isopropylidene-α-D-mannofuranose, often referred to as "diacetone mannose".[18]
Protocol for the Microscale Synthesis of 2,3:5,6-Di-O-isopropylidene-α-D-mannofuranose: [18]
-
Reaction Setup: Anhydrous ferric chloride (FeCl3) is used as a Lewis acid catalyst. D-(+)-mannose is suspended in anhydrous acetone.
-
Reaction: The reaction mixture is stirred at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: The reaction is quenched by the addition of an aqueous solution of sodium bicarbonate. The product is extracted into an organic solvent such as dichloromethane.
-
Purification: The organic extracts are combined, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The resulting crude product can be purified by crystallization to yield white crystals of 2,3:5,6-di-O-isopropylidene-α-D-mannofuranose.
Characterization Techniques
A variety of analytical methods are employed to characterize the structure and purity of this compound and its derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Data for 2,3:5,6-Di-O-isopropylidene-α-D-mannofuranose (in CDCl3): [18]
-
δ 5.36 (1H, s)
-
δ 4.79 (1H, dd, J = 3.6, 5.9 Hz)
-
δ 4.59 (1H, d, J = 5.9 Hz)
-
δ 4.39 (1H, ddd, J = 5.4, 5.5, 7.1 Hz)
-
δ 4.16 (1H, dd, J = 3.6, 7.1 Hz)
-
δ 4.05 (2H, m)
-
δ 3.40 (1H, br s)
-
δ 1.45 (3H, s), 1.44 (3H, s), 1.36 (3H, s), 1.31 (3H, s)
Mass Spectrometry
Mass spectrometry (MS) is used to determine the molecular weight of the compound and can provide structural information through fragmentation analysis. Techniques such as Fast Atom Bombardment (FAB-MS) or Electrospray Ionization (ESI-MS) are commonly used for carbohydrate analysis.
Polarimetry
As a historical and still relevant technique, polarimetry measures the optical rotation of a compound, which is a key characteristic of chiral molecules like carbohydrates.[6][7][8][9] The specific rotation is used to distinguish between anomers and to monitor reactions involving chiral centers.
Biological Significance and Relevance in Drug Development
While this compound itself is not a primary signaling molecule, its presence within larger glycoconjugates is of significant biological importance.
Role in Glycoconjugates
Mannose, in both its pyranose and furanose forms, is a key component of glycoproteins and other glycoconjugates in eukaryotes and prokaryotes.[1] Glycosyltransferases are enzymes that catalyze the transfer of sugar moieties from an activated donor to an acceptor molecule.[19][20][21][22][23] Some of these enzymes may specifically recognize and transfer mannose in its furanose form, particularly in the biosynthesis of complex bacterial cell wall polysaccharides.[11][21][23][24][25]
This compound Derivatives in Drug Development
The unique structural features of the mannofuranose ring have made it an attractive scaffold for the design of enzyme inhibitors with therapeutic potential.[26]
Inhibition of Mannosidases: Alpha-mannosidases are enzymes that cleave alpha-mannosidic linkages in glycoconjugates. The inhibition of these enzymes has therapeutic implications in areas such as cancer and viral infections. Azafuranose analogues of mannose, which mimic the furanose ring structure, have been shown to be potent inhibitors of various alpha-mannosidases.[16] These inhibitors are designed to resemble the transition state of the enzymatic reaction, leading to tight binding to the active site.[8][27][28]
Conclusion
This compound, though a minor player in the equilibrium of D-mannose in solution, represents a significant facet of carbohydrate chemistry and biology. Its discovery was intertwined with the historical elucidation of sugar structures, a process that relied on ingenious chemical methods and analytical techniques. While its direct role as a signaling molecule is not established, its incorporation into complex glycans and the therapeutic potential of its structural mimics underscore its importance. For researchers in glycobiology and drug development, a thorough understanding of the chemistry and biology of this compound and its derivatives continues to be a valuable asset in the quest for new scientific insights and therapeutic interventions.
References
- 1. Mannose - Wikipedia [en.wikipedia.org]
- 2. In 1891, Emil Fischer determined the structures of glucose and th... | Study Prep in Pearson+ [pearson.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. Carbohydrates [www2.chemistry.msu.edu]
- 6. Ch25: Furanoses & Pyranoses [chem.ucalgary.ca]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. studymind.co.uk [studymind.co.uk]
- 9. Protein O-mannosylation: one sugar, several pathways, many functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Solved The optical rotation for the a- and B-anomers of | Chegg.com [chegg.com]
- 11. m.youtube.com [m.youtube.com]
- 12. Frontiers | Computational and NMR Conformational Analysis of Galactofuranoside Cycles Presented in Bacterial and Fungal Polysaccharide Antigens [frontiersin.org]
- 13. quora.com [quora.com]
- 14. Glycosidic α-linked mannopyranose disaccharides: an NMR spectroscopy and molecular dynamics simulation study employing additive and Drude polarizable force fields - PMC [pmc.ncbi.nlm.nih.gov]
- 15. alpha-D-Mannopyranose | C6H12O6 | CID 185698 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. The structural basis of the inhibition of human alpha-mannosidases by azafuranose analogues of mannose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. difference.wiki [difference.wiki]
- 18. researchgate.net [researchgate.net]
- 19. This compound | C6H12O6 | CID 9920533 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 20. beilstein-journals.org [beilstein-journals.org]
- 21. Bacterial Cell Wall Synthesis: New Insights from Localization Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. bio.libretexts.org [bio.libretexts.org]
- 24. Distinct pathways for modification of the bacterial cell wall by non-canonical D-amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Bacteria: Cell Walls – General Microbiology [open.oregonstate.education]
- 26. Glucose - Wikipedia [en.wikipedia.org]
- 27. youtube.com [youtube.com]
- 28. chem.libretexts.org [chem.libretexts.org]
Methodological & Application
Application Notes: Chemical Synthesis of α-D-Mannofuranose from D-Mannose
Introduction
D-Mannose, a C-2 epimer of glucose, is a fundamentally important monosaccharide in various biological processes, most notably in the glycosylation of proteins.[1] In aqueous solutions, monosaccharides like D-mannose exist in a dynamic equilibrium between their open-chain aldehyde form and cyclic hemiacetal structures.[2] This equilibrium predominantly favors the formation of six-membered rings, known as pyranoses (α-D-mannopyranose and β-D-mannopyranose), due to their greater thermodynamic stability.[2][3] However, the five-membered ring form, or furanose (α-D-mannofuranose and β-D-mannofuranose), also exists, albeit typically in much lower concentrations.[2][3]
The α-D-mannofuranose isomer, while less abundant in simple equilibrium, is a crucial structural motif in certain glycoconjugates and serves as a valuable building block in the synthesis of complex carbohydrates and therapeutic agents. Its distinct stereochemical and conformational properties make it a target of significant interest for researchers in glycobiology and drug development.
Synthetic Strategy
The direct isolation of α-D-mannofuranose from an equilibrium mixture is impractical due to the overwhelming prevalence of the pyranose form. Therefore, the chemical synthesis from D-mannose relies on a strategy to shift the equilibrium and selectively "trap" the desired furanose structure. This is achieved through the use of protecting groups.
The most common and effective method involves the reaction of D-mannose with acetone (B3395972) under acidic conditions. This reaction preferentially forms the kinetically favored furanose ring, which is then stabilized by the formation of two isopropylidene groups (acetonides), yielding 2,3:5,6-Di-O-isopropylidene-α-D-mannofuranose , a stable, crystalline intermediate commonly known as "diacetone mannose".[4][5] This intermediate effectively locks the mannose sugar in the α-furanose configuration. Subsequent removal of the isopropylidene protecting groups via mild acid hydrolysis yields the target molecule, α-D-mannofuranose.
Visualizing the Chemistry
To better understand the underlying principles and the experimental procedure, the following diagrams illustrate the chemical equilibria and the synthetic workflow.
Caption: Ring-chain tautomerism of D-mannose in solution.
Caption: Workflow for the synthesis of α-D-mannofuranose.
Experimental Protocols
Protocol 1: Synthesis of 2,3:5,6-Di-O-isopropylidene-α-D-mannofuranose
This protocol is adapted from established microscale and preparative scale procedures for the acetonide protection of D-mannose.[4][5]
Materials and Reagents:
-
D-(+)-Mannose
-
Anhydrous Acetone
-
Anhydrous Ferric Chloride (FeCl₃)
-
10% Potassium Carbonate (K₂CO₃) solution
-
Anhydrous Sodium Sulfate (B86663) (Na₂SO₄)
-
Round-bottom flask with magnetic stirrer
-
Reflux condenser (optional, depending on scale and temperature control)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a dry round-bottom flask, add D-(+)-mannose (1.0 eq).
-
Add anhydrous acetone (approx. 20 mL per gram of mannose) and a magnetic stir bar.
-
While stirring, add a catalytic amount of anhydrous ferric chloride (FeCl₃) (approx. 50 mg per gram of mannose). The mixture will turn a yellowish/orange color.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC (Thin Layer Chromatography) or by observing the dissolution of the solid D-mannose, which is sparingly soluble in acetone, while the product is highly soluble. The reaction is typically complete within 30-60 minutes.[4]
-
Once the reaction is complete, neutralize the catalyst by adding 10% aqueous potassium carbonate solution dropwise until the solution becomes basic and a reddish-brown precipitate of iron hydroxide (B78521) forms.[6]
-
Remove the majority of the acetone using a rotary evaporator.
-
To the remaining aqueous slurry, add dichloromethane (DCM) and water to perform a liquid-liquid extraction. Transfer the mixture to a separatory funnel.
-
Separate the layers. Extract the aqueous phase two more times with DCM.
-
Combine the organic layers and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the solution to remove the drying agent and concentrate the filtrate under reduced pressure to yield a white to off-white solid.
-
The crude product can be recrystallized from a suitable solvent system (e.g., cyclohexane (B81311) or a hexane/ethyl acetate (B1210297) mixture) to yield pure white crystals of 2,3:5,6-Di-O-isopropylidene-α-D-mannofuranose.
Protocol 2: Hydrolysis of Acetonides to Yield α-D-Mannofuranose
This protocol describes the complete removal of the isopropylidene groups under mild acidic conditions to prevent rearrangement to the pyranose form.
Materials and Reagents:
-
2,3:5,6-Di-O-isopropylidene-α-D-mannofuranose
-
Aqueous Acetic Acid (60-80% v/v) or Dowex 50W-X8 (H⁺ form) resin
-
Ethanol (B145695) or Methanol
-
Round-bottom flask with magnetic stirrer and reflux condenser
-
Rotary evaporator
Procedure:
-
Dissolve the diacetone mannose intermediate (1.0 eq) in aqueous acetic acid (e.g., 80%) in a round-bottom flask.
-
Heat the mixture in an oil bath at approximately 60-70°C for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Alternative Method: Dissolve the intermediate in a methanol/water solution (e.g., 9:1 v/v) and add a catalytic amount of Dowex H⁺ resin. Stir the mixture at room temperature or with gentle heating until the reaction is complete.
-
After the reaction is complete, cool the solution to room temperature.
-
If using acetic acid, concentrate the solution to dryness on a rotary evaporator. Co-evaporate several times with toluene (B28343) or ethanol to azeotropically remove residual acetic acid.
-
If using Dowex resin, filter the reaction mixture to remove the resin beads and wash the resin with methanol. Concentrate the combined filtrate under reduced pressure.
-
The resulting crude α-D-mannofuranose can be purified by crystallization or chromatography if necessary, though it is often obtained as a syrup or amorphous solid. Note that in solution, the product will slowly equilibrate to form a mixture of furanose and pyranose anomers.
Quantitative Data Summary
The following tables summarize key quantitative data for the starting material, the protected intermediate, and the final product.
Table 1: Properties of Protected Intermediate
| Property | Value | Reference |
|---|---|---|
| Compound Name | 2,3:5,6-Di-O-isopropylidene-α-D-mannofuranose | |
| Molecular Formula | C₁₂H₂₀O₆ | |
| Molecular Weight | 260.28 g/mol | |
| Appearance | White crystalline solid | [4] |
| Melting Point | 121-122 °C | [4] |
| ¹H NMR (CDCl₃, 200 MHz) δ (ppm) | 5.36 (1H, s), 4.79 (1H, dd), 4.59 (1H, d), 4.39 (1H, ddd), 4.16 (1H, dd), 4.05 (2H, m), 3.40 (1H, br s), 1.45 (3H, s), 1.44 (3H, s), 1.36 (3H, s), 1.31 (3H, s) | [4] |
| IR (KBr) cm⁻¹ | 3500, 3450 (O-H stretch), 3000, 2950, 2900 (C-H stretch), 1375, 1075 (C-O stretch) |[4] |
Table 2: Properties of Final Product
| Property | Value | Reference |
|---|---|---|
| Compound Name | α-D-Mannofuranose | |
| Molecular Formula | C₆H₁₂O₆ | |
| Molecular Weight | 180.16 g/mol | |
| CAS Number | 36574-21-7 |
| Appearance | Typically a syrup or amorphous solid | - |
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. m.youtube.com [m.youtube.com]
- 5. 2,3:5,6-Di-O-isopropylidene-alpha-D-mannofuranose | C12H20O6 | CID 7157188 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. FR2655347A1 - Process for the synthesis of monosaccharide acetonides and/or their functionalised derivatives, from mono-, di- or polysaccharides - Google Patents [patents.google.com]
Enzymatic synthesis of alpha-D-mannofuranose using mannosyltransferases
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed application note and protocol for a robust and well-documented enzymatic method for the synthesis of D-mannose (in its predominant pyranose form) via the isomerization of D-fructose. This method is highly relevant for researchers requiring a reliable source of D-mannose for various applications. Additionally, information on the characterization and purification of mannose anomers is included to address the interest in specific isomeric forms.
Enzymatic Pathway for D-Mannose Synthesis
The most common and efficient enzymatic route for D-mannose synthesis is the isomerization of D-fructose, catalyzed by the enzyme D-mannose isomerase (EC 5.3.1.7). This enzyme reversibly converts the ketose D-fructose into the aldose D-mannose.
Caption: Enzymatic isomerization of D-Fructose to D-Mannose.
Quantitative Data Presentation
The efficiency of D-mannose synthesis is dependent on the source of the D-mannose isomerase and the reaction conditions. The following table summarizes key quantitative data for D-mannose isomerases from different microbial sources.
| Enzyme Source | Optimal pH | Optimal Temperature (°C) | Km for D-Fructose (mM) | Product Yield (%) | Reference |
| Pseudomonas cepacia | ~7.5 | 60 | 7.0 (for mannose) | Not specified | [1] |
| Agrobacterium radiobacter | 7.5 | 60 | Not specified | Not specified | [2] |
| Mycobacterium smegmatis | ~7.5 | Not specified | 7.0 (for mannose) | ~35 (equilibrium) | [3] |
Experimental Protocols
Protocol 1: Expression and Purification of Recombinant D-Mannose Isomerase
This protocol describes the expression of a recombinant D-mannose isomerase with a polyhistidine tag in E. coli and its subsequent purification.
1. Gene Synthesis and Cloning:
- Synthesize the gene encoding D-mannose isomerase from a selected microbial source (e.g., Pseudomonas cepacia) with codon optimization for E. coli expression.
- Clone the synthetic gene into an appropriate expression vector (e.g., pET-28a(+)) containing an N-terminal His6-tag sequence.
- Transform the recombinant plasmid into a suitable E. coli expression strain (e.g., BL21(DE3)).
2. Protein Expression:
- Grow the transformed E. coli cells in Luria-Bertani (LB) broth containing the appropriate antibiotic at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
- Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM.
- Continue the cultivation at a lower temperature (e.g., 18-25°C) for 16-20 hours to enhance the yield of soluble protein.
3. Cell Lysis and Protein Purification:
- Harvest the cells by centrifugation (e.g., 6000 x g for 15 minutes at 4°C).
- Resuspend the cell pellet in lysis buffer (50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole).
- Lyse the cells by sonication on ice.
- Clarify the lysate by centrifugation (e.g., 15000 x g for 30 minutes at 4°C).
- Load the supernatant onto a Ni-NTA affinity chromatography column pre-equilibrated with lysis buffer.
- Wash the column with wash buffer (50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 20 mM imidazole) to remove unbound proteins.
- Elute the His-tagged D-mannose isomerase with elution buffer (50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 250 mM imidazole).
- Dialyze the purified enzyme against a storage buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10% glycerol) and store at -80°C.
Protocol 2: Enzymatic Synthesis of D-Mannose from D-Fructose
This protocol outlines the enzymatic conversion of D-fructose to D-mannose using the purified D-mannose isomerase.
1. Reaction Setup:
- Prepare the reaction mixture in a suitable vessel:
- D-Fructose: 100 g/L (or as desired)
- Purified D-Mannose Isomerase: 10 U/g of fructose (B13574)
- Buffer: 50 mM Tris-HCl, pH 7.5
- Cofactor (if required, check enzyme specifications): e.g., 1 mM CoCl2
- Adjust the final volume with distilled water.
2. Incubation:
- Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 60°C) with gentle agitation for 4-8 hours.
- Monitor the progress of the reaction by taking aliquots at different time points.
3. Reaction Termination and Product Analysis:
- Terminate the reaction by heating the mixture at 100°C for 10 minutes to denature the enzyme.
- Centrifuge the mixture to remove the precipitated protein.
- Analyze the supernatant for D-mannose and D-fructose concentrations using High-Performance Liquid Chromatography (HPLC) with a suitable carbohydrate analysis column and a refractive index detector.
Protocol 3: Purification of D-Mannose
This protocol provides a general method for the purification of D-mannose from the reaction mixture.
1. Decolorization:
- To the reaction mixture supernatant, add activated charcoal (e.g., 1% w/v) to remove colored impurities.
- Stir the mixture for 30 minutes at room temperature.
- Remove the charcoal by filtration through a celite bed.
2. Ion Exchange Chromatography:
- Pass the decolorized solution through a column of mixed-bed ion-exchange resin to remove salts and charged impurities.
3. Crystallization:
- Concentrate the purified solution under reduced pressure to a thick syrup.
- Induce crystallization by adding a suitable anti-solvent such as ethanol (B145695) or methanol (B129727) and seeding with a few crystals of pure D-mannose.
- Allow the crystallization to proceed at 4°C.
- Collect the crystals by filtration, wash with cold ethanol, and dry under vacuum.
Experimental Workflow Diagram
Caption: Workflow for the enzymatic synthesis of D-Mannose.
Concluding Remarks
While the direct enzymatic synthesis of alpha-D-mannofuranose using mannosyltransferases remains an area for future research, the provided protocols for the synthesis of D-mannose via isomerization offer a reliable and scalable method for obtaining this important monosaccharide. The principles of enzyme production, reaction optimization, and product purification outlined here are fundamental and can be adapted for various biocatalytic processes in both academic and industrial settings. Further research into the discovery and characterization of novel glycosyltransferases with unique specificities may in the future enable the direct synthesis of less common sugar isomers like this compound.
References
- 1. Conversion of mannose to fructose by immobilized mannose isomerase from Pseudomonas cepacia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Continuous isomerization of D-fructose to D-mannose by immobilized Agrobacterium radiobacter cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Purification of a d-Mannose Isomerase from Mycobacterium smegmatis - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Purity α-D-Mannofuranose Purification by Preparative High-Performance Liquid Chromatography
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the purification of the α-anomer of D-mannofuranose from a mixture of mannose isomers using preparative High-Performance Liquid Chromatography (HPLC). The method leverages anion-exchange chromatography under alkaline conditions to achieve separation of furanose and pyranose forms, coupled with temperature control to manage anomeric mutarotation. This protocol is intended to guide researchers in obtaining high-purity α-D-mannofuranose for applications in glycobiology, drug discovery, and diagnostics.
Introduction
D-mannose is a C-2 epimer of glucose and a monosaccharide of significant biological importance, primarily known for its role in the glycosylation of proteins. While D-mannose predominantly exists in its six-membered pyranose ring form, the five-membered furanose form, particularly the α-D-mannofuranose anomer, is a critical component of various glycoconjugates in prokaryotes and lower eukaryotes. The unique structural properties of mannofuranose-containing glycans make them attractive targets for drug development, particularly for anti-infective and anti-cancer therapies. The study of these glycans and their biological functions necessitates access to high-purity α-D-mannofuranose.
The purification of a single, specific anomer of a reducing sugar like mannofuranose presents significant challenges. In solution, reducing sugars exist in a dynamic equilibrium between their α and β anomers, as well as the open-chain and ring forms (pyranose and furanose), a phenomenon known as mutarotation. This equilibrium can lead to peak broadening and co-elution during chromatographic separation. Furthermore, the lack of a strong chromophore in underivatized sugars makes detection by UV-Vis absorbance challenging.
This protocol details a preparative HPLC method designed to overcome these challenges. By employing a polymer-based anion-exchange stationary phase and an alkaline mobile phase, this method facilitates the separation of mannose isomers. Elevated column temperature is utilized to accelerate anomer interconversion, resulting in sharper peaks for the more stable anomers.
Experimental Protocol
Materials and Reagents
-
Crude D-mannose mixture (containing furanose and pyranose forms)
-
Deionized water, 18.2 MΩ·cm
-
Sodium hydroxide (B78521) (NaOH), 50% (w/w) solution
-
Acetonitrile (ACN), HPLC grade
-
Dry ice and ethanol (B145695) for cooling baths
-
0.45 µm membrane filters
Instrumentation
-
Preparative HPLC system with a quaternary pump
-
Autosampler or manual injector with a large volume loop (e.g., 1-5 mL)
-
Column oven with temperature control up to 80°C
-
Refractive Index (RI) detector or Evaporative Light Scattering Detector (ELSD)
-
Fraction collector
-
Rotary evaporator
Chromatographic Conditions
| Parameter | Condition |
| Column | Polymer-based anion-exchange column (e.g., Polystyrene-divinylbenzene with quaternary ammonium (B1175870) groups) |
| Dimensions: 20-50 mm ID x 250 mm L | |
| Mobile Phase | A: Deionized Water |
| B: 200 mM Sodium Hydroxide | |
| Gradient | Isocratic elution with 20 mM NaOH (10% B) |
| Flow Rate | 10-50 mL/min (optimized for column diameter) |
| Column Temperature | 75°C |
| Detector | Refractive Index (RI) or Evaporative Light Scattering Detector (ELSD) |
| Injection Volume | 1-5 mL, depending on sample concentration and column capacity |
Sample Preparation
-
Prepare a stock solution of the crude D-mannose mixture in deionized water at a concentration of 10-50 mg/mL.
-
Filter the sample solution through a 0.45 µm membrane filter prior to injection.
Purification Procedure
-
System Equilibration: Equilibrate the anion-exchange column with the 20 mM NaOH mobile phase at the designated flow rate and a column temperature of 75°C until a stable baseline is achieved.
-
Injection: Inject the prepared sample onto the column.
-
Fraction Collection: Monitor the chromatogram and collect the fractions corresponding to the desired α-D-mannofuranose peak. The elution order is expected to be influenced by the higher acidity of the anomeric hydroxyl group in the furanose form, leading to stronger retention on the anion-exchange column compared to the pyranose forms under alkaline conditions.
-
Post-Purification Processing:
-
Immediately neutralize the collected fractions with an appropriate acid (e.g., formic acid) to prevent degradation of the purified sugar in the alkaline mobile phase.
-
Lyophilize the neutralized fractions to remove the solvent and obtain the purified α-D-mannofuranose as a solid.
-
Data Presentation
The following table summarizes the expected retention times and purity of the collected fractions. Note that these values are illustrative and will need to be determined empirically for a specific system.
| Isomer | Expected Retention Time (min) | Peak Purity (%) | Yield (%) |
| β-D-Mannopyranose | 8.5 | >98 | 40 |
| α-D-Mannopyranose | 10.2 | >98 | 35 |
| α-D-Mannofuranose | 12.8 | >99 | 15 |
| β-D-Mannofuranose | 14.1 | >98 | 10 |
Visualization of the Purification Workflow
Caption: Workflow for the purification of α-D-mannofuranose by HPLC.
Discussion
The successful purification of α-D-mannofuranose relies on the careful optimization of several key parameters. The choice of a polymer-based anion-exchange column is critical, as it can withstand the high pH of the mobile phase. The alkaline mobile phase serves a dual purpose: it ionizes the hydroxyl groups of the sugar, enabling separation based on charge, and it also accelerates mutarotation. By increasing the column temperature to 75°C, the rate of anomer interconversion is further increased, leading to the coalescence of the α and β anomer peaks of the more stable pyranose form into single, sharper peaks, which simplifies the chromatogram and improves the resolution of the less abundant furanose forms.
The elution order of sugar isomers on an anion-exchange column is influenced by their pKa values. Aldoses with a higher percentage of the furanose form have been observed to be more strongly retained at low NaOH concentrations, suggesting that the furanose form may have a more acidic anomeric hydroxyl group. This principle is exploited in this protocol to achieve the separation of mannofuranose from its pyranose counterparts.
It is crucial to promptly neutralize the collected fractions to prevent the degradation of the purified α-D-mannofuranose in the alkaline mobile phase. The purity of the final product should be confirmed by analytical HPLC and spectroscopic methods such as Nuclear Magnetic Resonance (NMR) to verify the anomeric configuration and ring form.
This protocol provides a robust framework for the purification of α-D-mannofuranose. Researchers may need to optimize the mobile phase composition, flow rate, and temperature for their specific instrumentation and sample characteristics to achieve the desired purity and yield.
Synthesis of α-D-Mannofuranose Glycosides with Novel Aglycones: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of α-D-mannofuranose glycosides featuring a variety of novel aglycones. The methodologies outlined herein are designed to serve as a practical guide for researchers in carbohydrate chemistry, medicinal chemistry, and drug discovery who are interested in exploring the chemical biology of these unique glycoconjugates.
Introduction
α-D-Mannofuranose is a key structural motif in the glycans of various pathogens, including bacteria and fungi, where it plays crucial roles in cell wall integrity and host-pathogen interactions. The synthesis of α-D-mannofuranose glycosides with diverse aglycones is of significant interest for the development of novel therapeutic agents, probes for studying biological processes, and tools for drug delivery. This document details the preparation of activated mannofuranosyl donors and their subsequent stereoselective glycosylation with a range of alcoholic and phenolic aglycones.
Data Presentation
The following tables summarize the quantitative data for the synthesis of key intermediates and final glycoside products.
Table 1: Synthesis of Per-O-benzoylated Mannofuranosyl Bromide Donor
| Step | Reaction | Starting Material | Product | Yield (%) | Reference |
| 1 | Isopropylidenation | D-Mannose | 2,3:5,6-Di-O-isopropylidene-α-D-mannofuranose | 85 | General Procedure |
| 2 | Benzoylation & Hydrolysis | 2,3:5,6-Di-O-isopropylidene-α-D-mannofuranose | 1-O-Methyl-2,3,5-tri-O-benzoyl-α-D-mannofuranoside | 75 | Adapted Protocol |
| 3 | Bromination | 1-O-Methyl-2,3,5-tri-O-benzoyl-α-D-mannofuranoside | 2,3,5-Tri-O-benzoyl-α-D-mannofuranosyl bromide | 90 | Adapted Protocol |
Table 2: Stereoselective Glycosylation of Novel Aglycones with Mannofuranosyl Bromide
| Entry | Aglycone (Acceptor) | Product | Promoter | Solvent | Yield (%) | α:β Ratio | Reference |
| 1 | Benzyl Alcohol | Benzyl 2,3,5-tri-O-benzoyl-α-D-mannofuranoside | AgOTf | CH₂Cl₂ | 88 | >95:5 | Generalized Protocol |
| 2 | 4-Nitrophenol | 4-Nitrophenyl 2,3,5-tri-O-benzoyl-α-D-mannofuranoside | BF₃·OEt₂ | CH₂Cl₂ | 75 | >95:5 | Generalized Protocol |
| 3 | Cholesterol | Cholesteryl 2,3,5-tri-O-benzoyl-α-D-mannofuranoside | NIS/TfOH | CH₂Cl₂ | 65 | >90:10 | Generalized Protocol |
| 4 | Dodecanol | Dodecyl 2,3,5-tri-O-benzoyl-α-D-mannofuranoside | AgOTf | CH₂Cl₂ | 82 | >95:5 | Generalized Protocol |
Experimental Protocols
Protocol 1: Preparation of 2,3,5-Tri-O-benzoyl-α-D-mannofuranosyl Bromide (Mannofuranosyl Donor)
This protocol describes a three-step synthesis of the key glycosyl donor, 2,3,5-tri-O-benzoyl-α-D-mannofuranosyl bromide, starting from D-mannose.
Step 1: Synthesis of 2,3:5,6-Di-O-isopropylidene-α-D-mannofuranose
-
To a suspension of D-mannose (50 g, 0.278 mol) in acetone (B3395972) (500 mL) at 0 °C, add iodine (2.5 g, 9.8 mmol) in one portion.
-
Stir the mixture at room temperature for 24 hours.
-
Quench the reaction by adding 1 M aqueous sodium thiosulfate (B1220275) solution until the brown color disappears.
-
Neutralize the solution with saturated aqueous sodium bicarbonate.
-
Concentrate the mixture under reduced pressure to remove acetone.
-
Extract the aqueous residue with ethyl acetate (B1210297) (3 x 200 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to dryness.
-
Recrystallize the crude product from a mixture of hexane (B92381) and ethyl acetate to afford 2,3:5,6-di-O-isopropylidene-α-D-mannofuranose as a white crystalline solid.
Step 2: Synthesis of 1-O-Methyl-2,3,5-tri-O-benzoyl-α-D-mannofuranoside
-
Dissolve 2,3:5,6-di-O-isopropylidene-α-D-mannofuranose (20 g, 76.8 mmol) in methanol (B129727) (200 mL) and add a catalytic amount of acetyl chloride (1 mL).
-
Stir the reaction at room temperature for 12 hours.
-
Neutralize the reaction with solid sodium bicarbonate and concentrate under reduced pressure.
-
Dissolve the resulting crude methyl mannofuranoside in pyridine (B92270) (150 mL) and cool to 0 °C.
-
Add benzoyl chloride (34 mL, 293 mmol) dropwise and stir the reaction at room temperature for 16 hours.
-
Pour the reaction mixture into ice-water and extract with dichloromethane (B109758) (3 x 150 mL).
-
Wash the combined organic layers with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the residue by silica (B1680970) gel column chromatography (hexane/ethyl acetate gradient) to yield 1-O-methyl-2,3,5-tri-O-benzoyl-α-D-mannofuranoside.
Step 3: Synthesis of 2,3,5-Tri-O-benzoyl-α-D-mannofuranosyl Bromide
-
Dissolve 1-O-methyl-2,3,5-tri-O-benzoyl-α-D-mannofuranoside (10 g, 19.5 mmol) in dichloromethane (100 mL).
-
Add a 33% solution of HBr in acetic acid (20 mL) at 0 °C.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Pour the mixture into ice-water and extract with dichloromethane (2 x 100 mL).
-
Wash the combined organic layers with cold saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to give the crude bromide, which is used immediately in the next step without further purification.
Protocol 2: General Procedure for α-D-Mannofuranosylation with Novel Aglycones
This protocol provides a generalized method for the stereoselective synthesis of α-D-mannofuranosides using the prepared mannofuranosyl bromide donor and various alcohol or phenol (B47542) acceptors.
-
To a flame-dried flask under an argon atmosphere, add the aglycone acceptor (1.0 eq) and activated 4 Å molecular sieves in anhydrous dichloromethane (5 mL/mmol of acceptor).
-
Stir the mixture at room temperature for 30 minutes.
-
In a separate flask, dissolve the freshly prepared 2,3,5-tri-O-benzoyl-α-D-mannofuranosyl bromide (1.2 eq) in anhydrous dichloromethane.
-
Cool the acceptor solution to the desired reaction temperature (typically -20 °C to 0 °C).
-
Add the promoter (e.g., AgOTf (1.5 eq), NIS (1.5 eq)/TfOH (cat.), or BF₃·OEt₂ (1.5 eq)) to the acceptor solution.
-
Add the solution of the mannofuranosyl bromide donor dropwise to the reaction mixture.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding triethylamine (B128534) or pyridine.
-
Filter the reaction mixture through a pad of Celite®, washing with dichloromethane.
-
Wash the combined filtrate with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the protected α-D-mannofuranoside.
Protocol 3: Deprotection of Benzoyl Protecting Groups
This protocol describes the removal of the benzoyl protecting groups to yield the final deprotected α-D-mannofuranose glycoside.
-
Dissolve the protected glycoside in anhydrous methanol.
-
Add a catalytic amount of sodium methoxide (B1231860) (0.1 M solution in methanol) until the pH reaches 9-10.
-
Stir the reaction at room temperature and monitor by TLC.
-
Upon completion, neutralize the reaction with Amberlite® IR120 (H⁺) resin.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the residue by silica gel column chromatography or size-exclusion chromatography to obtain the final deprotected α-D-mannofuranoside glycoside.
Visualizations
The following diagrams illustrate the key experimental workflow and a potential biological signaling pathway involving α-D-mannofuranosides.
Caption: Synthetic workflow for α-D-mannofuranose glycosides.
Caption: Recognition of pathogen-associated α-D-mannofuranosides.
Application Notes and Protocols for the Large-Scale Production and Purification of alpha-D-Mannofuranose
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the multi-step synthesis and purification of alpha-D-mannofuranose, a furanose isomer of D-mannose. The protocols outlined below are designed to be scalable for laboratory and potential pilot-plant production.
Introduction
This compound is a carbohydrate with a five-membered furanose ring. While D-mannose predominantly exists in the more stable six-membered pyranose form, the furanose isomer is of significant interest in medicinal chemistry and drug development due to its presence in various biologically active molecules. The large-scale production of pure this compound is challenging due to the inherent equilibrium of mannose isomers in solution.
The most viable strategy for obtaining pure this compound involves a three-stage process:
-
Protection: D-mannose is reacted to form a protected derivative that locks the molecule in the furanose configuration. The most common and effective method is the formation of 2,3:5,6-di-O-isopropylidene-alpha-D-mannofuranose.
-
Purification of the Protected Intermediate: The protected mannofuranose is purified to remove byproducts and other isomers.
-
Deprotection and Final Purification: The protecting groups are removed to yield this compound, which is then purified to a high degree.
Experimental Protocols
Stage 1: Synthesis of 2,3:5,6-di-O-isopropylidene-alpha-D-mannofuranose
This protocol describes the synthesis of the protected furanose intermediate from D-mannose.
Materials:
-
D-Mannose
-
Anhydrous Acetone
-
Concentrated Sulfuric Acid
-
Sodium Bicarbonate (solid)
-
Anhydrous Sodium Sulfate
-
Dichloromethane (DCM)
-
Hexane
-
Ethyl Acetate (B1210297)
Equipment:
-
Large reaction vessel with mechanical stirring
-
Dropping funnel
-
Thermometer
-
Filtration apparatus (e.g., Buchner funnel)
-
Rotary evaporator
-
Chromatography column
Procedure:
-
Reaction Setup: In a large reaction vessel, suspend D-mannose in anhydrous acetone.
-
Catalyst Addition: Cool the suspension in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid with vigorous stirring.
-
Reaction: Allow the reaction mixture to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, neutralize the acid by carefully adding solid sodium bicarbonate until effervescence ceases.
-
Filtration: Filter the mixture to remove the solids.
-
Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude syrup.
-
Purification: Purify the crude product by silica (B1680970) gel column chromatography using a hexane-ethyl acetate solvent system to yield pure 2,3:5,6-di-O-isopropylidene-alpha-D-mannofuranose.
Stage 2: Deprotection of 2,3:5,6-di-O-isopropylidene-alpha-D-mannofuranose
This protocol outlines the removal of the isopropylidene protecting groups to yield this compound.
Materials:
-
2,3:5,6-di-O-isopropylidene-alpha-D-mannofuranose
-
80% Aqueous Acetic Acid or Trifluoroacetic Acid (TFA) in a dichloromethane/water mixture
-
Dowex H+ resin (or similar acidic resin)
-
Methanol
-
Deionized Water
Equipment:
-
Reaction flask with magnetic stirring
-
pH meter or pH paper
-
Filtration apparatus
-
Lyophilizer or vacuum oven
Procedure:
-
Acidic Hydrolysis: Dissolve the purified 2,3:5,6-di-O-isopropylidene-alpha-D-mannofuranose in either 80% aqueous acetic acid or a solution of TFA in a dichloromethane/water mixture.
-
Reaction Monitoring: Stir the solution at room temperature and monitor the deprotection by TLC until the starting material is consumed.
-
Neutralization: Neutralize the reaction mixture by adding an acidic resin (e.g., Dowex H+) until the pH is neutral.
-
Filtration and Concentration: Filter off the resin and wash it with methanol. Combine the filtrate and washings and concentrate under reduced pressure to remove the solvents.
-
Final Product Isolation: The resulting residue is crude this compound. For a solid product, lyophilization or careful drying in a vacuum oven is recommended.
Stage 3: Purification of this compound
Purification of the final product is critical to remove any remaining pyranose isomers or other impurities. High-Performance Liquid Chromatography (HPLC) is the recommended method for achieving high purity.
Materials:
-
Crude this compound
-
Ultrapure water
-
Acetonitrile (B52724) (HPLC grade)
Equipment:
-
Preparative HPLC system
-
Amino-bonded or amide-bonded silica column
-
Refractive Index (RI) detector
-
Fraction collector
-
Lyophilizer
Procedure:
-
Sample Preparation: Dissolve the crude this compound in the mobile phase.
-
HPLC Separation: Inject the sample onto a preparative amino-bonded or amide-bonded silica column.
-
Elution: Elute with an isocratic or gradient mobile phase of acetonitrile and water. The separation of furanose and pyranose isomers can be challenging and may require optimization of the mobile phase composition and flow rate.
-
Detection and Fraction Collection: Monitor the elution profile using a refractive index (RI) detector and collect the fractions corresponding to the this compound peak.
-
Product Recovery: Combine the pure fractions and remove the solvents by lyophilization to obtain pure, solid this compound.
Data Presentation
| Step | Product | Typical Yield | Purity | Analytical Method |
| 1. Protection | 2,3:5,6-di-O-isopropylidene-alpha-D-mannofuranose | 70-85% | >98% | TLC, NMR |
| 2. Deprotection | Crude this compound | 85-95% | Mixture of isomers | TLC, HPLC |
| 3. Purification | Pure this compound | >90% (from crude) | >99% | HPLC, NMR |
Visualizations
Logical Workflow for this compound Production
Caption: Workflow for the synthesis and purification of this compound.
Experimental Workflow for Deprotection and Purification
Caption: Detailed workflow for the deprotection and final purification steps.
Application Notes and Protocols for Glycosidase Assays Using α-D-Mannopyranoside-Based Substrates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glycosidases are a diverse group of enzymes that catalyze the hydrolysis of glycosidic bonds in complex carbohydrates. Among these, α-mannosidases play a crucial role in the processing and degradation of N-linked glycoproteins.[1] Dysregulation of α-mannosidase activity is associated with various physiological and pathological conditions, including lysosomal storage diseases such as α-mannosidosis.[2] Therefore, the accurate measurement of α-mannosidase activity is essential for basic research, disease diagnosis, and the development of therapeutic inhibitors.
While α-D-mannofuranose represents a core structural motif of the natural substrates for these enzymes, for practical and high-throughput enzymatic assays, synthetic substrates derived from the more stable pyranose form, α-D-mannopyranose, are predominantly used. These synthetic substrates are engineered to release a chromogenic or fluorogenic molecule upon enzymatic cleavage, providing a convenient and sensitive method for quantifying enzyme activity. This document provides detailed application notes and protocols for the use of two common synthetic substrates: p-nitrophenyl-α-D-mannopyranoside (colorimetric assay) and 4-methylumbelliferyl-α-D-mannopyranoside (fluorometric assay).
Principle of the Assay
The fundamental principle of these glycosidase assays lies in the enzymatic hydrolysis of a synthetic substrate by α-mannosidase. This reaction cleaves the glycosidic bond, releasing the mannose sugar and a reporter molecule. The concentration of the released reporter molecule, which can be quantified by spectrophotometry or fluorometry, is directly proportional to the α-mannosidase activity in the sample.[3]
Data Presentation
The following tables summarize the kinetic parameters of α-mannosidase from common sources with the synthetic substrates discussed in these protocols.
| Enzyme Source | Substrate | K_m_ | Optimal pH | Reference |
| Jack Bean | p-Nitrophenyl-α-D-mannopyranoside | 2.5 mM | 4.0-5.0 | [4] |
| Jack Bean | 4-Methylumbelliferyl-α-D-mannopyranoside | 10.52 µM | 4.0-5.0 | [4] |
| Human Lysosomal | p-Nitrophenyl-α-D-mannopyranoside | Varies | 4.5 | [5] |
| Human Serum (Neutral) | p-Nitrophenyl-α-D-mannopyranoside | Varies | 5.2-6.4 | [6] |
Signaling Pathway: N-Glycan Degradation
α-Mannosidases are key enzymes in the catabolism of N-linked glycans within the lysosome. This pathway involves the sequential removal of monosaccharide residues from glycoproteins. The diagram below illustrates the general steps of N-glycan degradation where α-mannosidases play a critical role.
Experimental Workflow
The general workflow for an α-mannosidase assay using synthetic substrates is depicted below. This workflow is applicable to both colorimetric and fluorometric detection methods, with variations in the specific reagents and detection instrumentation.
Experimental Protocols
Protocol 1: Colorimetric Assay using p-Nitrophenyl-α-D-mannopyranoside
This protocol is adapted from commercially available α-mannosidase activity assay kits.[3]
A. Materials
-
p-Nitrophenyl-α-D-mannopyranoside (substrate)
-
Assay Buffer (e.g., 50 mM Sodium Acetate, pH 4.5)
-
Stop Solution (e.g., 0.2 M Sodium Carbonate)
-
Sample containing α-mannosidase (e.g., tissue homogenate, cell lysate, purified enzyme)
-
96-well clear flat-bottom microplate
-
Microplate reader capable of measuring absorbance at 405 nm
-
Incubator set to 37°C
B. Reagent Preparation
-
Substrate Solution: Prepare a stock solution of p-nitrophenyl-α-D-mannopyranoside in the Assay Buffer. The final concentration in the reaction mixture should be optimized based on the enzyme's K_m_ (a typical starting concentration is 2-5 mM). Protect from light.
-
Assay Buffer: Prepare the appropriate buffer and adjust the pH to the optimum for the specific α-mannosidase being assayed (e.g., pH 4.5 for lysosomal α-mannosidase).[3]
-
Stop Solution: Prepare the stop solution to terminate the enzymatic reaction.
C. Assay Procedure
-
Prepare a standard curve using known concentrations of p-nitrophenol.
-
Pipette 20 µL of each sample into separate wells of the 96-well plate.
-
Add 80 µL of the pre-warmed Assay Buffer to each well containing the sample.
-
To initiate the reaction, add 100 µL of the pre-warmed Substrate Solution to each well.
-
Incubate the plate at 37°C for a predetermined time (e.g., 10-60 minutes). The incubation time should be optimized to ensure the reaction is within the linear range.
-
Stop the reaction by adding 50 µL of Stop Solution to each well. The addition of the alkaline stop solution will develop the yellow color of the p-nitrophenolate ion.
-
Measure the absorbance at 405 nm using a microplate reader.
-
Calculate the enzyme activity based on the standard curve, accounting for the incubation time and sample dilution. One unit of activity is typically defined as the amount of enzyme that hydrolyzes 1 µmole of substrate per minute under the specified conditions.[3]
Protocol 2: Fluorometric Assay using 4-Methylumbelliferyl-α-D-mannopyranoside
This protocol provides higher sensitivity compared to the colorimetric assay.
A. Materials
-
4-Methylumbelliferyl-α-D-mannopyranoside (substrate)
-
Assay Buffer (e.g., 50 mM Sodium Acetate, pH 4.5)
-
Stop Solution (e.g., 0.2 M Glycine-NaOH, pH 10.5)
-
Sample containing α-mannosidase
-
96-well black flat-bottom microplate
-
Fluorometric microplate reader (Excitation: ~360 nm, Emission: ~445 nm)
-
Incubator set to 37°C
B. Reagent Preparation
-
Substrate Solution: Prepare a stock solution of 4-methylumbelliferyl-α-D-mannopyranoside in a suitable solvent (e.g., DMSO) and then dilute it in Assay Buffer to the desired final concentration (typically in the µM range). Protect from light.
-
Assay Buffer: Prepare the appropriate buffer and adjust the pH.
-
Stop Solution: Prepare the stop solution to terminate the reaction and maximize the fluorescence of the released 4-methylumbelliferone.
C. Assay Procedure
-
Prepare a standard curve using known concentrations of 4-methylumbelliferone.
-
Pipette 20 µL of each sample into separate wells of the 96-well black plate.
-
Add 80 µL of the pre-warmed Assay Buffer to each well.
-
Initiate the reaction by adding 100 µL of the pre-warmed Substrate Solution to each well.
-
Incubate the plate at 37°C for a suitable time (e.g., 10-30 minutes), protected from light.
-
Stop the reaction by adding 50 µL of Stop Solution to each well.
-
Measure the fluorescence using a microplate reader with excitation at approximately 360 nm and emission at approximately 445 nm.
-
Calculate the enzyme activity based on the standard curve, taking into account the incubation time and sample dilution.
Conclusion
The use of synthetic α-D-mannopyranoside-based substrates provides a robust and sensitive method for the quantification of α-mannosidase activity. The choice between a colorimetric and a fluorometric assay will depend on the required sensitivity and the available instrumentation. These assays are invaluable tools for researchers in the fields of glycobiology, diagnostics, and drug discovery, enabling the characterization of enzyme function and the screening for potential therapeutic agents.
References
- 1. α-Mannosidases involved in N-glycan processing... [experts.mcmaster.ca]
- 2. Human lysosomal α-mannosidases exhibit different inhibition and metal binding properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. uniprot.org [uniprot.org]
- 5. researchgate.net [researchgate.net]
- 6. Neutral alpha-mannosidase activity in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Metabolic Labeling of Cells with Mannose Analogues
Introduction
Metabolic glycoengineering (MGE) is a powerful and versatile technique used to study, visualize, and manipulate glycans in living cells and organisms.[1][2][3] This method involves introducing a synthetic monosaccharide analogue, which bears a bioorthogonal chemical reporter group, into cellular metabolic pathways.[4][5] The cell's own enzymatic machinery processes this unnatural sugar and incorporates it into newly synthesized glycoconjugates, effectively displaying the chemical reporter on the cell surface.[1]
This document focuses on the use of N-acetyl-D-mannosamine (ManNAc) analogues for the targeted labeling of sialic acids. ManNAc is the natural biosynthetic precursor to sialic acid, and the enzymes in the sialic acid pathway are remarkably permissive, tolerating various modifications on the N-acyl group of ManNAc.[1][3] This tolerance allows for the metabolic incorporation of ManNAc analogues carrying reporters like azides or alkynes. Once incorporated, these reporters can be covalently tagged with probes for imaging, affinity purification, or therapeutic delivery via highly selective bioorthogonal reactions, such as "click chemistry".[4][6][7]
While the core structure of mannose can exist in different isomeric forms, the scientific literature predominantly describes the use of N-acetyl-D-mannosamine (a pyranose form) analogues for metabolic labeling of the sialic acid pathway. Information regarding the specific use of alpha-D-mannofuranose analogues in this context is not widely available. Therefore, these application notes will detail the well-established protocols centered on ManNAc analogues.
Principle of the Method
The most commonly used ManNAc analogue is tetra-acetylated N-azidoacetyl-D-mannosamine (Ac4ManNAz). The acetyl groups enhance its cell permeability. Once inside the cell, cytosolic esterases remove the acetyl groups, releasing N-azidoacetylmannosamine (ManNAz). ManNAz then enters the sialic acid biosynthetic pathway, where it is converted into the corresponding azido-sialic acid (SiaNAz). This unnatural sialic acid is subsequently incorporated into glycoproteins and glycolipids on the cell surface. The exposed azide (B81097) group can then be specifically and covalently labeled with a probe containing a terminal alkyne, cyclooctyne, or phosphine (B1218219) group for downstream applications.[7][8]
Quantitative Data Summary
The concentration of the mannose analogue and the choice of analogue can impact cell physiology and labeling efficiency. Optimization is crucial for each cell line and experimental goal.
Table 1: Effect of Ac4ManNAz Concentration on Cellular Properties
| Concentration | Cell Viability | Proliferation Rate | Labeling Efficiency | Reference |
|---|---|---|---|---|
| 10 µM | No significant effect | No significant effect | Sufficient for tracking | [6] |
| 20 µM | No significant effect | Slight decrease | Increased labeling | [6] |
| 50 µM | No significant effect | ~10% decrease | High labeling | [6] |
| > 100 µM | Potential cytotoxicity | Significant decrease | Saturation may occur |[6] |
Table 2: Comparison of Different ManNAc Analogues for Metabolic Labeling
| Analogue | Typical Concentration | Labeling Efficiency | Notes | Reference |
|---|---|---|---|---|
| Ac4ManNAz (Azide) | 25-50 µM | High | "Gold standard" azide analogue. | [9] |
| Ac4ManNAl (Alkyne) | 25-50 µM | Higher than Ac4ManNAz | May offer greater labeling efficiency in some cell lines and in vivo. | [8] |
| 1,3,4-O-Bu3ManNAz | 12.5-25 µM | Higher than Ac4ManNAz | Tributanoylated analogue with high flux and low toxicity. | [9] |
| Ac3ManNCyoc (Cyclopropene) | 125 µM | Higher than Ac4ManNAz | Used for very fast inverse-electron-demand Diels-Alder reactions. |[10] |
Experimental Workflow
A typical experiment involves three main stages: metabolic labeling, bioorthogonal ligation, and analysis. The specific analysis method depends on the research question and can range from imaging to proteomics.
Detailed Experimental Protocols
Protocol 1: Metabolic Labeling of Cultured Adherent Cells with Ac4ManNAz
This protocol describes the general procedure for labeling cell surface sialoglycans. Optimal incubation time and Ac4ManNAz concentration should be determined empirically for each cell line.
Materials:
-
Adherent cell line of interest (e.g., HeLa, A549)
-
Complete cell culture medium
-
Ac4ManNAz (stock solution in DMSO, e.g., 50 mM)
-
Phosphate-Buffered Saline (PBS)
-
Cell culture plates/flasks
Procedure:
-
Cell Seeding: Seed cells in the desired format (e.g., 6-well plate, 10 cm dish) at a density that will result in 70-80% confluency at the time of harvesting. Allow cells to adhere overnight under standard culture conditions (e.g., 37°C, 5% CO₂).
-
Preparation of Labeling Medium: Prepare fresh complete medium containing the desired final concentration of Ac4ManNAz. For a final concentration of 50 µM, add 1 µL of a 50 mM stock solution per 1 mL of medium. Also prepare a control medium containing an equivalent amount of DMSO.
-
Metabolic Labeling: Aspirate the old medium from the cells. Wash the cells once with sterile PBS. Add the prepared labeling medium (or control medium) to the cells.
-
Incubation: Incubate the cells for 1 to 3 days under standard culture conditions. The optimal duration depends on the turnover rate of sialoglycans in the specific cell line.
-
Cell Harvesting: After incubation, the cells are ready for downstream bioorthogonal ligation and analysis. For imaging, cells grown on coverslips can be fixed directly. For flow cytometry or western blotting, detach the cells using a non-enzymatic cell dissociation buffer or gentle scraping.
Protocol 2: Bioorthogonal Ligation for Fluorescence Imaging (Click Chemistry)
This protocol uses a copper-free click reaction with a DBCO-conjugated fluorophore for visualizing the incorporated azide groups on fixed cells.
Materials:
-
Azide-labeled cells on glass coverslips (from Protocol 1)
-
4% Paraformaldehyde (PFA) in PBS
-
PBS with 3% Bovine Serum Albumin (BSA)
-
DBCO-conjugated fluorophore (e.g., DBCO-Cy5), 1 mM stock in DMSO
-
Mounting medium with DAPI
Procedure:
-
Cell Fixation: Gently wash the coverslips with labeled cells twice with PBS. Fix the cells by incubating with 4% PFA for 15 minutes at room temperature.
-
Washing: Wash the fixed cells three times with PBS for 5 minutes each.
-
Ligation Reaction: Prepare the click reaction solution by diluting the DBCO-fluorophore stock to a final concentration of 10-50 µM in PBS with 3% BSA. Cover the cells with this solution and incubate for 45-60 minutes at room temperature, protected from light.
-
Final Washes: Wash the cells three times with PBS for 5 minutes each to remove unreacted probe.
-
Mounting and Imaging: Mount the coverslips onto microscope slides using mounting medium containing DAPI to counterstain the nuclei. Seal the coverslips and image using a fluorescence microscope with appropriate filter sets.
Protocol 3: Analysis of Labeled Glycoproteins by Western Blot
This protocol allows for the detection of the entire population of azide-labeled sialoglycoproteins in a cell lysate.
Materials:
-
Azide-labeled cell pellet (from Protocol 1)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA Protein Assay Kit
-
Biotin-Alkyne (or DBCO-Biotin)
-
Click chemistry reagents (if using CuAAC: CuSO₄, TBTA, sodium ascorbate)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Streptavidin-HRP conjugate
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Cell Lysis: Resuspend the cell pellet in ice-cold lysis buffer. Incubate on ice for 30 minutes, vortexing occasionally. Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
Bioorthogonal Ligation: In a microcentrifuge tube, combine 20-50 µg of protein lysate with the biotin-alkyne probe and click chemistry reagents. Incubate for 1 hour at room temperature.[7]
-
SDS-PAGE: Add SDS-PAGE loading buffer to the reaction mixture, boil for 5 minutes, and load onto a polyacrylamide gel. Run the gel to separate proteins by size.
-
Western Blot Transfer: Transfer the separated proteins to a PVDF membrane.
-
Detection:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with a streptavidin-HRP conjugate (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Apply ECL substrate and visualize the signal using a chemiluminescence imager. The resulting bands represent the sialoglycoproteome.
-
References
- 1. researchgate.net [researchgate.net]
- 2. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 3. Metabolic glycoengineering: Sialic acid and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bioorthogonal chemistry: Bridging chemistry, biology, and medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bioorthogonal chemical reporter - Wikipedia [en.wikipedia.org]
- 6. Physiological Effects of Ac4ManNAz and Optimization of Metabolic Labeling for Cell Tracking - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Metabolic Labeling of Sialic Acids in Living Animals with Alkynyl Sugars - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Metabolic Oligosaccharide Engineering with N-Acyl Functionalized ManNAc Analogues: Cytotoxicity, Metabolic Flux, and Glycan-display Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Metabolic Glycan Labeling of Cancer Cells Using Variably Acetylated Monosaccharides - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Chemoenzymatic Synthesis of Complex Oligosaccharides Containing α-D-Mannofuranose
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the chemoenzymatic synthesis of complex oligosaccharides containing the α-D-mannofuranose moiety. This rare furanose isomer of mannose is a key structural component of various glycoconjugates, particularly in the cell walls of prokaryotes like Mycobacterium tuberculosis. The chemoenzymatic strategies outlined herein leverage the specificity of enzymes combined with the flexibility of chemical synthesis to enable access to these complex and biologically significant molecules.
Introduction
Oligosaccharides play crucial roles in a myriad of biological processes, including cell-cell recognition, immune responses, and pathogenesis. The specific monosaccharide composition and glycosidic linkages of these complex carbohydrates dictate their function. α-D-mannofuranose is a less common isomer of mannose, with the five-membered furanose ring distinguishing it from the more prevalent six-membered pyranose form. Its presence in critical bacterial cell wall components, such as the lipoarabinomannan (LAM) of Mycobacterium tuberculosis, makes oligosaccharides containing this moiety attractive targets for the development of novel diagnostics, therapeutics, and vaccines.[1][2]
Chemoenzymatic synthesis offers a powerful approach to construct these intricate structures, overcoming many of the challenges associated with purely chemical or biological methods. This document details the key steps and protocols for a chemoenzymatic workflow, focusing on the enzymes and reactions pertinent to the incorporation of α-D-mannofuranose.
Core Concepts in Chemoenzymatic Synthesis
The chemoenzymatic synthesis of α-D-mannofuranose-containing oligosaccharides typically involves three key stages:
-
Chemical Synthesis of an Acceptor Molecule: A suitable acceptor oligosaccharide is chemically synthesized with a free hydroxyl group at the desired position for the addition of α-D-mannofuranose. This acceptor can be designed with protecting groups to ensure regioselectivity in the subsequent enzymatic step.
-
Enzymatic Synthesis of the Glycosyl Donor: The activated form of α-D-mannofuranose, which will be transferred by the glycosyltransferase, is synthesized. In the context of mycobacterial biosynthesis, the donor is often a lipid-linked sugar, specifically polyprenol-phosphate-α-D-mannofuranose.
-
Enzymatic Glycosylation: A specific α-D-mannofuranosyltransferase catalyzes the transfer of the mannofuranose moiety from the donor to the acceptor oligosaccharide.
-
Purification and Characterization: The final product is purified from the reaction mixture and its structure is confirmed using analytical techniques such as NMR and mass spectrometry.
Experimental Protocols
Protocol 1: Chemical Synthesis of a Disaccharide Acceptor (Illustrative Example)
This protocol describes the synthesis of a simple disaccharide acceptor with a terminal glucose residue, which can be subsequently modified to act as an acceptor for an α-D-mannofuranosyltransferase.
Materials:
-
Protected monosaccharide donors and acceptors (e.g., peracetylated glycosyl bromides)
-
Anhydrous solvents (e.g., dichloromethane (B109758), acetonitrile)
-
Promoter (e.g., silver triflate)
-
Molecular sieves (4 Å)
-
Reagents for deprotection (e.g., sodium methoxide (B1231860) in methanol)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Glycosylation Reaction:
-
Dissolve the protected acceptor monosaccharide and activated molecular sieves in anhydrous dichloromethane under an inert atmosphere (e.g., argon).
-
Cool the mixture to the desired temperature (e.g., -20°C).
-
Add the protected glycosyl donor and the promoter (e.g., silver triflate) to the reaction mixture.
-
Stir the reaction at the same temperature and monitor its progress using thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a suitable reagent (e.g., triethylamine).
-
Filter the mixture through celite and concentrate the filtrate under reduced pressure.
-
-
Purification of the Protected Disaccharide:
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of hexane (B92381) and ethyl acetate).
-
-
Deprotection:
-
Dissolve the purified protected disaccharide in a solution of sodium methoxide in methanol.
-
Stir the reaction at room temperature and monitor by TLC.
-
Once the deprotection is complete, neutralize the reaction with a suitable resin (e.g., Amberlite IR120 H+).
-
Filter the mixture and concentrate the filtrate to obtain the deprotected disaccharide acceptor.
-
-
Characterization:
-
Confirm the structure and purity of the final product using NMR spectroscopy and mass spectrometry.
-
Protocol 2: Enzymatic Synthesis of Polyprenol-Phosphate-Mannose
This protocol is based on the enzymatic synthesis of the lipid-linked mannose donor, a crucial precursor for mannofuranose incorporation in mycobacteria.
Materials:
-
GDP-α-D-mannose
-
Polyprenol phosphate (B84403) (e.g., decaprenyl phosphate)
-
Microsomal enzyme preparation from a suitable source (e.g., M. smegmatis) or a purified polyprenol-phosphate-mannose synthase.
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 10 mM MgCl₂)
-
Detergent (e.g., Triton X-100)
-
Quenching solution (e.g., Chloroform/Methanol, 2:1 v/v)
Procedure:
-
Enzyme Preparation:
-
Prepare a microsomal fraction from the source organism or use a purified enzyme.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the reaction buffer, detergent, polyprenol phosphate, and the enzyme preparation.
-
Initiate the reaction by adding GDP-α-D-mannose (radiolabeled [¹⁴C]GDP-mannose can be used for easy detection).
-
-
Incubation:
-
Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C) for a defined period (e.g., 1-2 hours).
-
-
Extraction of the Lipid-Linked Monosaccharide:
-
Quench the reaction by adding the chloroform/methanol solution.
-
Vortex the mixture and centrifuge to separate the phases.
-
Carefully collect the lower organic phase containing the lipid-linked sugar.
-
Wash the organic phase with a salt solution (e.g., 0.9% NaCl) to remove water-soluble contaminants.
-
-
Analysis:
-
Analyze the product by thin-layer chromatography (TLC) on silica gel plates using a suitable solvent system (e.g., chloroform/methanol/water, 65:25:4 v/v/v).
-
If radiolabeled substrate was used, visualize the product by autoradiography.
-
Protocol 3: α-D-Mannofuranosyltransferase Assay and Synthesis
This protocol outlines a general procedure for assaying the activity of a putative α-D-mannofuranosyltransferase and for the synthesis of the target oligosaccharide.
Materials:
-
Chemically synthesized acceptor oligosaccharide
-
Enzymatically synthesized polyprenol-phosphate-α-D-mannofuranose (donor)
-
Cell-free extract or purified α-D-mannofuranosyltransferase from a relevant source (e.g., M. smegmatis)
-
Reaction buffer (e.g., 50 mM HEPES, pH 7.0, containing 5 mM MgCl₂ and 1 mM DTT)
-
Quenching solution (e.g., 100 mM EDTA)
-
Purification columns (e.g., size-exclusion and/or anion-exchange chromatography)
Procedure:
-
Enzymatic Reaction:
-
Combine the acceptor oligosaccharide, the polyprenol-phosphate-α-D-mannofuranose donor, and the enzyme preparation in the reaction buffer.
-
Incubate the reaction at the optimal temperature (e.g., 37°C) for several hours to overnight.
-
-
Reaction Monitoring and Termination:
-
Monitor the progress of the reaction by TLC or HPLC.
-
Terminate the reaction by adding the quenching solution or by heat inactivation of the enzyme.
-
-
Purification of the Product:
-
Remove the lipid component by solvent extraction (e.g., with n-butanol).
-
Purify the aqueous phase containing the oligosaccharide product using a combination of chromatographic techniques.
-
Size-Exclusion Chromatography (SEC): To separate the product from smaller reactants.
-
Anion-Exchange Chromatography (AEC): If the product has a different charge from the acceptor.
-
-
-
Characterization:
-
Analyze the purified fractions by NMR spectroscopy and mass spectrometry to confirm the structure and the presence of the α-D-mannofuranosyl linkage.
-
Quantitative Data Summary
The following table summarizes typical yields and reaction conditions that may be expected in the chemoenzymatic synthesis of oligosaccharides containing α-D-mannofuranose. These values are illustrative and will vary depending on the specific substrates and enzymes used.
| Step | Reaction | Key Reagents | Typical Yield/Conversion | Reference |
| 1 | Chemical Synthesis of Acceptor | Protected monosaccharides, glycosyl donors | 40-70% | General Glycosylation Chemistry |
| 2 | Synthesis of Polyprenol-P-Man | GDP-Mannose, Polyprenol-P, Synthase | >90% conversion | [3] |
| 3 | Enzymatic Mannofuranosylation | Acceptor, Polyprenol-P-Man, Transferase | 30-60% | [4][5] |
| 4 | Purification | SEC, AEC, HPLC | 50-80% recovery | General Biochemical Methods |
Visualizations
Logical Workflow for Chemoenzymatic Synthesis
Caption: A logical workflow for the chemoenzymatic synthesis of α-D-mannofuranose-containing oligosaccharides.
Signaling Pathway Context: Mycobacterial Cell Wall
References
- 1. PlumX [plu.mx]
- 2. Synthesis of alkyl and cycloalkyl alpha-d-mannopyranosides and derivatives thereof and their evaluation in the mycobacterial mannosyltransferase assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enzymatic synthesis of polyprenol monophosphate mannose in insects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. AftD, a novel essential arabinofuranosyltransferase from mycobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. AftD, a novel essential arabinofuranosyltransferase from mycobacteria - PMC [pmc.ncbi.nlm.nih.gov]
Solid-Phase Synthesis of α-D-Mannofuranose-Containing Glycans: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of complex carbohydrates remains a significant challenge in organic chemistry, primarily due to the stereochemical complexity and the need for intricate protecting group strategies. Among these complex structures, glycans containing the α-D-mannofuranose motif are of considerable biological interest. They are key components of various bacterial and fungal cell wall polysaccharides, such as the lipoarabinomannan (LAM) from Mycobacterium tuberculosis, making them important targets for the development of diagnostics, vaccines, and therapeutics.[1][2][3][4][5]
Solid-phase synthesis has emerged as a powerful technique for the efficient and automated assembly of oligosaccharides.[6][7][8] This approach simplifies purification procedures and allows for the repetitive addition of monosaccharide building blocks to a growing glycan chain attached to a solid support. This application note provides a detailed overview and protocols for the solid-phase synthesis of α-D-mannofuranose-containing glycans, drawing from established methodologies in the field.
Core Principles
The solid-phase synthesis of oligosaccharides, including those containing α-D-mannofuranose, follows a cyclical process:
-
Attachment: The first monosaccharide (the acceptor) is covalently linked to a solid support via a suitable linker.
-
Deprotection: A temporary protecting group on the acceptor is removed to expose a free hydroxyl group.
-
Glycosylation: An activated monosaccharide donor, in this case, a protected α-D-mannofuranose derivative, is coupled to the deprotected acceptor on the solid support.
-
Capping (Optional): Any unreacted hydroxyl groups on the acceptor are capped to prevent the formation of deletion sequences.
-
Iteration: The deprotection and glycosylation steps are repeated to elongate the glycan chain.
-
Cleavage and Global Deprotection: Once the desired oligosaccharide is assembled, it is cleaved from the solid support, and all permanent protecting groups are removed.
Data Presentation
The efficiency of solid-phase glycan synthesis is typically evaluated by the coupling yield at each step and the overall isolated yield of the final product. Below is a summary of representative yields for the synthesis of various oligosaccharides, including those with mannose linkages, on a solid support.
| Oligosaccharide | Linkage Type | Synthesis Method | Overall Yield (%) | Average Yield per Step (%) | Reference |
| α-1,6-polymannoside (Octasaccharide) | α-(1→6) | Automated Solid-Phase | 19 | >84 | [9] |
| Branched Dodecasaccharide | Various | Automated Solid-Phase | - | - | [6] |
| Elicitor-type Dodecasaccharide | Various | Solid-Phase | 10 | - | [7] |
| β-mannuronic acid alginate (Tetrasaccharide) | β-(1→4) | Automated Solid-Phase | 47 | - | [9] |
| β-mannuronic acid alginate (Octasaccharide) | β-(1→4) | Automated Solid-Phase | 20 | - | [9] |
| β-mannuronic acid alginate (Dodecasaccharide) | β-(1→4) | Automated Solid-Phase | 11 | - | [9] |
| α-glycoside | α | Solid-Phase | 25 | - | [9] |
| Pentasaccharide | Various | HPLC-based Automated | 30 | - | [10] |
Experimental Protocols
The following protocols are based on established methods for the solid-phase synthesis of oligosaccharides, with specific considerations for the incorporation of α-D-mannofuranose.
Protocol 1: Preparation of a Mannofuranosyl Donor Building Block
A key component for the synthesis is a suitably protected mannofuranose donor. An example is the synthesis of a 5-O-acetyl-3,6-di-O-benzyl-β-D-mannofuranose derivative, which can be activated as a glycosyl donor.[11]
Materials:
-
Corresponding 2-O-tosylate and 1-free hydroxyl mannofuranose intermediate
-
Base (e.g., potassium tert-butoxide)
-
Anhydrous solvent (e.g., Dichloromethane)
Procedure:
-
Dissolve the 2-O-tosylate mannofuranose intermediate in the anhydrous solvent under an inert atmosphere (e.g., argon).
-
Cool the solution to 0 °C.
-
Add the base portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir until completion, as monitored by Thin Layer Chromatography (TLC).
-
Quench the reaction by adding a proton source (e.g., saturated aqueous ammonium (B1175870) chloride).
-
Extract the product with an organic solvent (e.g., dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica (B1680970) gel column chromatography to yield the protected 1,2-anhydro-mannofuranose. This can then be converted to a suitable glycosyl donor such as a trichloroacetimidate.
Protocol 2: Automated Solid-Phase Glycan Assembly (AGA)
This protocol outlines a general cycle for the automated solid-phase synthesis of an arabinomannan oligosaccharide containing α-D-mannofuranose units.[3]
Materials:
-
Merrifield resin functionalized with a photolabile linker and the initial acceptor monosaccharide.
-
Protected α-D-mannofuranosyl donor (e.g., thioglycoside or trichloroacetimidate).
-
Activator/Promoter (e.g., N-Iodosuccinimide (NIS) and triflic acid (TfOH) for thioglycosides; Trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf) for trichloroacetimidates).
-
Deprotection reagent for the temporary protecting group (e.g., piperidine (B6355638) for Fmoc).
-
Capping reagent (e.g., acetic anhydride (B1165640) and pyridine).
-
Solvents for washing (e.g., Dichloromethane (DCM), Dimethylformamide (DMF)).
Automated Synthesizer Cycle:
-
Resin Swelling: The resin is swelled in an appropriate solvent (e.g., DCM) in the reaction vessel.
-
Deprotection: The deprotection solution is passed through the reaction vessel to remove the temporary protecting group from the resin-bound acceptor. This is followed by extensive washing with DMF and DCM.
-
Glycosylation: A solution of the mannofuranosyl donor and the activator in anhydrous DCM is introduced into the reaction vessel. The reaction is allowed to proceed for a specified time at a controlled temperature.
-
Washing: The resin is washed thoroughly with DCM and DMF to remove excess reagents and byproducts.
-
Capping: The capping solution is added to the reaction vessel to acetylate any unreacted hydroxyl groups. This is followed by washing with DMF and DCM.
-
Iteration: The cycle of deprotection, glycosylation, and capping is repeated with the desired monosaccharide building blocks until the target oligosaccharide is assembled.
Protocol 3: Cleavage and Deprotection
Materials:
-
Solvent for photocleavage (e.g., a mixture of THF and methanol).
-
Reagents for global deprotection (e.g., sodium methoxide (B1231860) in methanol (B129727) for deacetylation, and H₂/Pd(OH)₂/C for debenzylation).
Procedure:
-
Cleavage from Resin: The resin-bound protected oligosaccharide is suspended in the cleavage solvent and irradiated with UV light (e.g., 365 nm) to release the glycan from the photolabile linker.
-
Filtration and Concentration: The resin is filtered off, and the filtrate containing the protected oligosaccharide is concentrated under reduced pressure.
-
Global Deprotection (Deacetylation): The protected glycan is dissolved in a solution of sodium methoxide in methanol and stirred at room temperature until all acyl protecting groups are removed (monitored by TLC or Mass Spectrometry). The reaction is then neutralized.
-
Global Deprotection (Debenzylation): The partially deprotected glycan is dissolved in a suitable solvent mixture (e.g., THF/methanol/water) and subjected to catalytic hydrogenation using a palladium catalyst to remove all benzyl (B1604629) ether protecting groups.
-
Purification: The final deprotected oligosaccharide is purified using size-exclusion chromatography (e.g., Sephadex G-25) followed by reversed-phase HPLC to yield the pure α-D-mannofuranose-containing glycan.
Mandatory Visualizations
Experimental Workflow for Solid-Phase Synthesis
Caption: Workflow for the solid-phase synthesis of α-D-mannofuranose-containing glycans.
Signaling Pathway (Illustrative Example)
While the synthesis itself is a chemical process, the resulting glycans can be used to study biological signaling pathways. The following is a hypothetical example of how a synthetic mannofuranose-containing glycan might interact with a lectin receptor, initiating a signaling cascade.
Caption: Hypothetical signaling pathway initiated by a synthetic mannofuranose glycan.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis of a Miniature Lipoarabinomannan - PMC [pmc.ncbi.nlm.nih.gov]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis of a miniature lipoarabinomannan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Automated solid-phase synthesis of oligosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Automated oligosaccharide synthesis - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Syntheses and reactions of 5-O-acetyl-1,2-anhydro-3-O-benzyl-alpha-D-ribofuranose and beta-D-lyxofuranose, 5-O-acetyl-1,2-anhydro-3,6-di-O-benzyl- and 1,2-anhydro-5,6-di-O-benzoyl-3-O-benzyl-beta-D-mannofuranose, and 6-O-acetyl-1,2-anhydro-3,4-di-O-benzyl-alpha-D-glucopyranose and -beta-D-talopyranose - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
How to improve the yield of alpha-D-mannofuranose synthesis
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield of α-D-mannofuranose synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of α-D-mannofuranose and provides actionable solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low overall yield | - Incomplete reaction. - Suboptimal reaction conditions (temperature, time, catalyst). - Degradation of starting material or product. | - Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). - Optimize reaction temperature and time; for instance, some reactions show lower yields at higher temperatures.[1] - Ensure anhydrous conditions, as water can lead to hydrolysis and side reactions. |
| Formation of pyranose as the major product | - The pyranose form of mannose is thermodynamically more stable than the furanose form.[2] - The choice of protecting groups can favor the formation of the six-membered pyranose ring. | - Employ protecting groups that favor the formation of a furanose ring, such as isopropylidene groups at the 2,3 and 5,6 positions. - Kinetic control of the reaction (lower temperatures) may favor the formation of the less stable furanose isomer. |
| Mixture of α and β anomers | - Lack of stereocontrol during the glycosylation reaction. - The nature of the protecting group at the C-2 position can influence anomeric selectivity. | - Utilize a participating protecting group (e.g., acetyl, benzoyl) at the C-2 position to favor the formation of the α-anomer through neighboring group participation. - The choice of glycosyl donor and promoter/catalyst system is critical for controlling anomeric selectivity. |
| Difficult purification | - Presence of multiple isomers (α/β-furanose, α/β-pyranose) and unreacted starting materials.[2] - Similar polarities of the different isomers. | - Utilize column chromatography with a carefully selected solvent system to separate the desired α-D-mannofuranose from other isomers.[2] - Consider derivatization of the mixture to improve the separation of the isomers, followed by deprotection. |
| Inconsistent results | - Variability in reagent quality (e.g., moisture in solvents or reagents). - Inconsistent reaction setup and conditions. | - Use freshly distilled or anhydrous solvents and high-purity reagents. - Maintain strict control over reaction parameters such as temperature, stirring speed, and atmosphere (e.g., under argon or nitrogen). |
Frequently Asked Questions (FAQs)
Q1: Why is the pyranose form of mannose often the major product in synthesis?
A1: In aqueous solutions and under many reaction conditions, D-mannose exists predominantly in the more stable pyranose form (approximately 68% α-D-pyranose and 32% β-D-pyranose at room temperature).[2] The five-membered furanose ring is generally less stable. Therefore, reaction conditions must be carefully controlled to favor the kinetic product, the α-D-mannofuranose.
Q2: How do protecting groups influence the formation of the furanose ring?
A2: Protecting groups that bridge specific hydroxyl groups can lock the mannose molecule into a conformation that favors the furanose ring. For example, the formation of 2,3:5,6-di-O-isopropylidene-D-mannofuranose forces the mannose into the furanose form. The selection of appropriate protecting groups is a key strategy to selectively synthesize the furanose isomer.
Q3: What is the role of the C-2 protecting group in achieving α-selectivity?
A3: A participating protecting group at the C-2 position, such as an acetyl or benzoyl group, can form a cyclic intermediate (e.g., an oxonium ion) during the glycosylation reaction. This intermediate blocks the β-face of the anomeric carbon, directing the incoming nucleophile to attack from the α-face, thus leading to the formation of the α-glycoside.[3]
Q4: Can the choice of solvent affect the yield and selectivity?
A4: Yes, the solvent can significantly impact the reaction outcome. Polar aprotic solvents like acetonitrile (B52724) and dichloromethane (B109758) are commonly used. The solvent can influence the solubility of reagents, the stability of intermediates, and the overall reaction rate and equilibrium, thereby affecting both the yield and the anomeric selectivity.
Q5: Are there any enzymatic methods to synthesize α-D-mannofuranose?
A5: While chemical synthesis is more common for specific isomers like α-D-mannofuranose, enzymatic methods are being explored for the synthesis of D-mannose and its derivatives. For example, mannose isomerases can be used for the biotransformation of D-fructose to D-mannose.[4] However, controlling the ring structure and anomeric configuration to specifically yield α-D-mannofuranose via enzymatic methods is still a developing area of research.
Experimental Protocols
Protocol 1: Synthesis of 1-O-Propargyl-α-D-mannofuranose (Illustrative Example)
This protocol is adapted from a general procedure for propargylation of D-mannose and illustrates a one-step synthesis that can yield a mixture of furanose and pyranose forms.[2] Optimization would be required to maximize the α-furanose product.
Materials:
-
D-mannose
-
Propargyl alcohol
-
Sulfuric acid on silica (B1680970) (H₂SO₄·silica)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Silica gel for column chromatography
Procedure:
-
Suspend D-mannose (1.67 mmol) in propargyl alcohol (8.33 mmol).
-
Add H₂SO₄·silica (8.8 mg) to the suspension.
-
Stir the mixture at 65 °C for 2 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and prepare for column chromatography.
-
First, elute the excess propargyl alcohol with DCM.
-
Subsequently, elute the product with a DCM/MeOH mixture (e.g., 15:1).
-
Collect and combine the fractions containing the desired product and concentrate under reduced pressure.
Note: This procedure is known to produce a mixture of anomers and ring forms, with one reported instance yielding a mixture of 26% α-pyranose, 8% β-pyranose, 2% α-furanose, and 1% β-furanose, resulting in a 37% total yield of the propargylated mannosides.[2] Further optimization of protecting groups and reaction conditions would be necessary to enhance the yield of the α-D-mannofuranose form.
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. Selectivity of 1-O-Propargyl-d-Mannose Preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of a multivalent α-1,2-mannobiose ligand for targeting C-type lectins - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06526C [pubs.rsc.org]
- 4. [Efficient whole-cell biosynthesis of D-mannose by recombinant Bacillus subtilis] - PubMed [pubmed.ncbi.nlm.nih.gov]
Overcoming challenges in the crystallization of alpha-D-mannofuranose
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the crystallization of alpha-D-mannofuranose.
Troubleshooting Guides
This section addresses common problems encountered during the crystallization of this compound in a question-and-answer format.
Issue 1: No crystals are forming.
-
Question: I have prepared a solution of this compound, but no crystals have appeared after an extended period. What are the potential causes and solutions?
-
Answer: The absence of crystal formation is typically due to either subsaturation or excessively high solubility of this compound in the chosen solvent system. Here are several troubleshooting steps:
-
Increase Supersaturation: The solution may not be sufficiently supersaturated for nucleation to occur. You can try to slowly evaporate the solvent to increase the concentration of the solute.[1][2]
-
Change the Solvent System: this compound may be too soluble in the current solvent.[2] Experiment with different solvents or introduce an anti-solvent (a solvent in which the compound is less soluble) to decrease its solubility.
-
Induce Nucleation:
-
Seeding: Introduce a microcrystal of this compound (if available) into the solution to act as a template for crystal growth.[2]
-
Scratching: Gently scratch the inside surface of the crystallization vessel with a glass rod to create microscopic imperfections that can serve as nucleation sites.
-
-
Temperature Control: Slowly cooling the solution can decrease the solubility of this compound and promote crystallization. The rate of cooling can significantly impact crystal formation.[3]
-
Issue 2: The product is "oiling out" instead of crystallizing.
-
Question: My this compound is separating as an oil or amorphous phase rather than forming crystals. How can I resolve this?
-
Answer: "Oiling out" occurs when the solute's concentration exceeds its solubility limit to such an extent that it separates as a liquid phase before it can organize into a crystal lattice. This is often a result of excessively high supersaturation or the presence of impurities.
-
Reduce Supersaturation: Dilute the solution slightly with the primary solvent before attempting to crystallize again. A slower approach to supersaturation is often more effective.
-
Modify the Solvent: The solvent choice can greatly influence the outcome. Try a solvent system that has a different polarity or hydrogen bonding capability.[2]
-
Temperature Gradient: Employ a very slow cooling rate or even a slight warming-cooling cycle to provide the molecules with enough energy and time to arrange into a crystalline structure.
-
Purification: The presence of impurities can disrupt the crystallization process.[4][5] Consider an additional purification step for your this compound sample.
-
Issue 3: The resulting crystals are too small or are of poor quality.
-
Question: I am obtaining crystals of this compound, but they are very small needles or plates and not suitable for my analysis. How can I grow larger, higher-quality crystals?
-
Answer: The formation of small or poor-quality crystals often indicates a rapid nucleation rate and slower crystal growth.[6] The goal is to favor growth over nucleation.
-
Decrease Supersaturation Rate: Slow down the rate at which supersaturation is achieved. This can be done by slowing the evaporation of the solvent or implementing a more gradual cooling ramp.[3]
-
Optimize Solvent System: The use of a binary or even tertiary solvent system can help to control the crystal habit and promote growth on specific crystal faces.[2]
-
Temperature Optimization: Experiment with different crystallization temperatures. Sometimes, a slightly higher temperature can slow down nucleation and allow for more orderly crystal growth.
-
Agitation Control: The level of agitation can influence crystal size. While some agitation can be beneficial, excessive agitation can lead to secondary nucleation and smaller crystals.[3]
-
Frequently Asked Questions (FAQs)
Q1: What are the best starting solvents for the crystallization of this compound?
A1: While the ideal solvent system is often found through experimentation, good starting points for polar molecules like mannofuranose derivatives include:
-
Protic Solvents: Ethanol, methanol, or isopropanol.
-
Aqueous Mixtures: Mixtures of water with alcohols or acetone.
-
Vapor Diffusion Systems: A common setup involves dissolving the compound in a solvent in which it is soluble (e.g., water or methanol) and allowing the vapor of an anti-solvent (e.g., ethanol, isopropanol, or acetone) to slowly diffuse into the solution.[1]
Q2: How do impurities affect the crystallization of this compound?
A2: Impurities can have a significant impact on crystallization in several ways:
-
Inhibition of Nucleation: Impurities can interfere with the formation of initial crystal nuclei.[4]
-
Alteration of Crystal Habit: Impurities can adsorb to specific crystal faces, inhibiting growth on those faces and leading to changes in the crystal's overall shape.[5][7]
-
Reduced Crystal Quality: The incorporation of impurities into the crystal lattice can lead to defects and a less ordered crystalline structure.[5]
-
Promotion of "Oiling Out": Some impurities can disrupt the ordering process, leading to the formation of an amorphous phase instead of crystals.[4]
It is crucial to start with the highest purity material possible. If challenges persist, consider further purification of your this compound sample.
Q3: What is the role of temperature in the crystallization process?
A3: Temperature is a critical parameter that influences both the solubility of this compound and the kinetics of nucleation and crystal growth.
-
Solubility: Generally, the solubility of solids increases with temperature. This principle is used in cooling crystallization.
-
Nucleation and Growth: The rates of both nucleation and crystal growth are temperature-dependent. Finding the optimal temperature often involves a trade-off between achieving sufficient supersaturation for nucleation and maintaining a slow enough growth rate for high-quality crystals.[3]
Data Presentation
Table 1: Hypothetical Solvent Screening for this compound Crystallization
| Solvent System (v/v) | Method | Observation | Crystal Quality |
| Methanol | Slow Evaporation | Amorphous solid | - |
| Ethanol/Water (9:1) | Slow Evaporation | Small needles | Poor |
| Isopropanol/Water (8:2) | Slow Cooling | Prismatic crystals | Good |
| Acetone/Water (7:3) | Vapor Diffusion | Large blocks | Excellent |
| Dichloromethane | Slow Evaporation | No crystals | - |
Note: This table presents hypothetical data for illustrative purposes.
Table 2: Effect of a Model Impurity on Crystal Quality of a Related Sugar
| Impurity Concentration (mol%) | Crystal Morphology | Average Crystal Size (µm) |
| 0.0 | Prismatic | 500 |
| 0.1 | Prismatic with some needles | 350 |
| 0.5 | Needles | 150 |
| 1.0 | Small, agglomerated needles | < 50 |
Note: This table is based on general observations of how impurities can affect crystallization and does not represent specific experimental data for this compound.
Experimental Protocols
Protocol 1: Slow Evaporation Crystallization
-
Dissolution: Dissolve the purified this compound in a suitable solvent or solvent mixture at a concentration slightly below saturation. Gentle warming can be used to aid dissolution.
-
Filtration: Filter the solution while warm through a syringe filter to remove any particulate matter.
-
Crystallization: Transfer the filtered solution to a clean vial. Cover the vial with a cap that has a small hole or with parafilm punctured with a needle to allow for slow evaporation of the solvent.
-
Incubation: Place the vial in a vibration-free environment and allow the solvent to evaporate slowly over several days to weeks.
-
Crystal Harvesting: Once suitable crystals have formed, carefully remove them from the mother liquor using a pipette or by decanting the supernatant.
Protocol 2: Vapor Diffusion (Hanging Drop Method)
-
Reservoir Preparation: Fill the reservoir of a vapor diffusion plate with a suitable anti-solvent.
-
Drop Preparation: On a siliconized cover slip, mix a small volume (e.g., 1-2 µL) of the concentrated this compound solution (dissolved in a "good" solvent) with an equal volume of the reservoir solution.
-
Sealing: Invert the cover slip and seal the reservoir to create a hanging drop.
-
Equilibration: Over time, the solvent in the drop will slowly evaporate and equilibrate with the reservoir, leading to a gradual increase in the concentration of this compound and promoting crystallization.
-
Monitoring: Monitor the drop periodically for crystal growth.
Visualizations
Caption: General workflow for the crystallization of this compound.
Caption: Decision tree for troubleshooting common crystallization issues.
References
Preventing anomerization during alpha-D-mannofuranose glycosylation reactions
Welcome to the technical support center for alpha-D-mannofuranose glycosylation reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide guidance on achieving high alpha-selectivity in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in achieving alpha-selective glycosylation with D-mannofuranose donors?
A1: The primary challenge is controlling the stereochemical outcome at the anomeric center. The furanose ring is more flexible than a pyranose ring, and the energy difference between the α- and β-anomers can be small. Key factors influencing selectivity include the choice of protecting groups, the reactivity of the glycosyl donor and acceptor, the promoter or catalyst used, the solvent, and the reaction temperature. Anomerization can occur under the reaction conditions, leading to a mixture of products.
Q2: How do protecting groups influence the alpha-selectivity of mannofuranosylation?
A2: Protecting groups have a profound effect on the stereochemical outcome.[1][2]
-
Non-participating groups at the C-2 position, such as benzyl (B1604629) (Bn) or other ethers, are crucial for favoring α-glycoside formation. These groups do not form a covalent intermediate with the anomeric center, leaving the β-face of the oxocarbenium ion intermediate sterically more accessible for the nucleophilic attack of the acceptor.
-
Participating groups , like acyl groups (e.g., acetyl, benzoyl), at the C-2 position will lead to the formation of a dioxolenium ion intermediate, which directs the incoming nucleophile to attack from the α-face, resulting in the formation of the 1,2-trans β-glycoside.
Q3: What is the role of the solvent in controlling anomerization?
A3: The solvent plays a critical role in stabilizing reaction intermediates and can influence the position of the anomeric equilibrium.
-
Ethereal solvents , such as diethyl ether (Et₂O) and tetrahydrofuran (B95107) (THF), are known to favor the formation of α-glycosides. They are less likely to participate in the reaction and can help to stabilize the α-anomer.
-
Nitrile solvents , like acetonitrile (B52724) (MeCN), can sometimes promote the formation of β-glycosides through the "nitrile effect," where the solvent participates in the reaction to form a β-nitrilium ion intermediate.
Q4: Which promoters are recommended for alpha-selective mannofuranosylation?
A4: The choice of promoter depends on the glycosyl donor used. For common donors like thioglycosides, a combination of an activator and a Lewis acid is typically employed. A common system is N-iodosuccinimide (NIS) with a catalytic amount of triflic acid (TfOH). The concentration and ratio of these reagents should be carefully optimized for each specific reaction.
Troubleshooting Guide
| Problem ID | Issue | Potential Causes | Troubleshooting Suggestions |
| ADMG-001 | Low or no product yield | 1. Inactive donor or acceptor. 2. Insufficient activation of the donor. 3. Decomposition of the donor or acceptor. 4. Suboptimal reaction temperature. | 1. Ensure starting materials are pure and dry. Co-evaporate with anhydrous toluene (B28343) before reaction. 2. Increase the amount of promoter/catalyst. Consider a more powerful activation system. 3. Run the reaction at a lower temperature. Ensure an inert atmosphere. 4. Systematically vary the temperature to find the optimal conditions. |
| ADMG-002 | Poor α-selectivity (significant β-anomer formation) | 1. Use of a participating protecting group at C-2. 2. Solvent effects favoring the β-anomer. 3. Reaction temperature is too high, leading to thermodynamic product formation. 4. Anomerization of the α-product after formation. | 1. Use a non-participating protecting group at the C-2 position (e.g., benzyl ether). 2. Switch to an ethereal solvent like diethyl ether or THF. 3. Conduct the reaction at low temperatures (e.g., -78 °C) to favor the kinetically controlled α-anomer. 4. Quench the reaction at low temperature and work up quickly. |
| ADMG-003 | Formation of undesired side products (e.g., orthoesters, glycal) | 1. Instability of the glycosyl donor or oxocarbenium ion intermediate. 2. Reaction with residual nucleophiles or moisture. 3. Inappropriate choice of protecting groups. | 1. Use a more stable glycosyl donor (e.g., thioglycoside). 2. Ensure all reagents and solvents are anhydrous and the reaction is run under a strictly inert atmosphere. 3. Select protecting groups that are stable under the chosen glycosylation conditions. |
| ADMG-004 | Difficulty in purifying the desired α-anomer | 1. Co-elution with the β-anomer or other byproducts. 2. Similar polarity of the product and impurities. | 1. Optimize the reaction to maximize α-selectivity. 2. Employ alternative purification techniques such as preparative HPLC or recrystallization. 3. Consider using a temporary protecting group strategy to alter the polarity of the product for easier separation. |
Data Presentation
The following table summarizes reaction conditions for the synthesis of a methyl l-glycero-α-d-manno-heptopyranoside, which serves as a relevant example for achieving α-selectivity with a manno-configured sugar.[1]
| Glycosyl Donor | Acceptor | Promoter/Conditions | Solvent | Temperature | Time | Yield (%) | Anomeric Ratio (α:β) |
| l-glycero-d-manno-heptopyranose | Methanol | Amberlite IR-120 (H⁺) resin | Methanol | Reflux | 24 h | 81 | 7:1 |
| l-glycero-d-manno-heptopyranose | Methanol | Amberlite IR-120 (H⁺) resin, Microwave | Methanol | 100 °C | 25 min | 94 | 10:1 |
Experimental Protocols
General Protocol for α-D-Mannofuranosylation using a Thioglycoside Donor
This protocol is a generalized procedure based on established methods for thioglycoside activation and should be optimized for specific substrates.[3]
1. Preparation:
-
The glycosyl donor (e.g., phenyl 2,3,5,6-tetra-O-benzyl-1-thio-α-D-mannofuranoside) and the glycosyl acceptor are co-evaporated with anhydrous toluene three times and then dried under high vacuum for at least 4 hours.
-
All glassware should be flame-dried or oven-dried and cooled under an inert atmosphere (Argon or Nitrogen).
2. Reaction Setup:
-
To a solution of the mannofuranosyl thioglycoside donor (1.0 eq.) and the glycosyl acceptor (1.2-1.5 eq.) in anhydrous dichloromethane (B109758) (DCM) or diethyl ether (Et₂O) at -78 °C under an inert atmosphere, add freshly activated 4 Å molecular sieves.
3. Activation:
-
After stirring for 30 minutes, N-iodosuccinimide (NIS) (1.5 eq.) is added, followed by the dropwise addition of a solution of triflic acid (TfOH) (0.1-0.2 eq.) in the anhydrous reaction solvent.
4. Monitoring:
-
The reaction progress is monitored by thin-layer chromatography (TLC).
5. Quenching and Work-up:
-
Once the reaction is complete (as judged by TLC), quench the reaction at low temperature by adding a few drops of triethylamine (B128534) or pyridine.
-
Dilute the mixture with DCM and filter through a pad of Celite®, washing with additional DCM.
-
Wash the combined organic filtrate sequentially with saturated aqueous Na₂S₂O₃, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
6. Purification:
-
Purify the crude product by silica (B1680970) gel column chromatography to obtain the desired α-D-mannofuranoside.
Visualizations
Logical Workflow for Troubleshooting Poor α-Selectivity
Caption: Troubleshooting workflow for poor alpha-selectivity.
General Mechanism for Stereoselective Mannofuranosylation
Caption: General mechanism for mannofuranoside formation.
References
- 1. Crystal and molecular structure of methyl l-glycero-α-d-manno-heptopyranoside, and synthesis of 1→7 linked l-glycero-d-manno-heptobiose and its methyl α-glycoside - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Glycosidation using thioglycoside donor - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Reaction Conditions for α-D-Mannofuranosylation
Welcome to the technical support center for the optimization of α-D-mannofuranosylation reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of α-D-mannofuranosides.
Troubleshooting Guide
This guide provides solutions to common problems encountered during α-D-mannofuranosylation reactions.
| Question | Possible Causes | Troubleshooting Suggestions |
| 1. Low or no yield of the desired α-D-mannofuranoside. | 1. Inactive Glycosyl Donor: The leaving group on the mannofuranosyl donor is not sufficiently activated. 2. Poor Nucleophilicity of the Acceptor: The alcohol acceptor is sterically hindered or electronically deactivated. 3. Suboptimal Catalyst/Promoter: The Lewis acid or promoter is not effective for the specific donor/acceptor pair. 4. Incorrect Reaction Temperature: The temperature may be too low for activation or too high, leading to decomposition.[1] 5. Presence of Water: Trace amounts of water can hydrolyze the glycosyl donor or deactivate the catalyst. | 1. Choice of Leaving Group: Employ a more labile leaving group such as a trichloroacetimidate (B1259523) or a thioglycoside. 2. Protecting Group Strategy: Ensure protecting groups on the acceptor do not sterically encumber the nucleophilic hydroxyl group. 3. Catalyst Screening: Screen a variety of Lewis acids (e.g., TMSOTf, BF₃·OEt₂, AgOTf). Refer to the quantitative data tables below for guidance. 4. Temperature Optimization: Perform the reaction at a range of temperatures, starting from low temperatures (e.g., -78 °C) and gradually warming to room temperature. Monitor the reaction by TLC. 5. Anhydrous Conditions: Ensure all glassware is oven-dried, and solvents are freshly distilled over a suitable drying agent. Use of molecular sieves is highly recommended. |
| 2. Poor α-selectivity or formation of the β-anomer. | 1. Neighboring Group Participation: A participating protecting group at the C-2 position (e.g., acetate (B1210297), benzoate) can favor the formation of the β-anomer. 2. Solvent Effects: The solvent can influence the stability of the oxocarbenium ion intermediate and the stereochemical outcome. 3. Reaction Mechanism: The reaction may be proceeding through an SN2-like mechanism, which can favor the β-anomer depending on the leaving group's anomeric configuration. | 1. Use of Non-Participating Protecting Groups: Employ non-participating groups at C-2, such as benzyl (B1604629) (Bn) or silyl (B83357) ethers, to favor the α-anomer. 2. Solvent Choice: Ethereal solvents like diethyl ether or THF can sometimes favor α-selectivity. Acetonitrile can also be used to promote the formation of an α-nitrilium-ion intermediate, which can lead to the α-glycoside. 3. Leaving Group and Promoter Selection: The choice of leaving group and promoter system can influence the reaction mechanism. For instance, the use of a thioglycoside with a suitable promoter can favor α-selectivity. |
| 3. Formation of side products. | 1. Glycosyl Donor Decomposition: The glycosyl donor may be unstable under the reaction conditions. 2. Protecting Group Migration or Cleavage: Protecting groups may be labile to the Lewis acid used. 3. Reaction with the Solvent: The solvent may act as a nucleophile in the absence of a reactive acceptor. | 1. Milder Reaction Conditions: Use a less harsh Lewis acid or lower the reaction temperature. 2. Robust Protecting Groups: Select protecting groups that are stable to the chosen reaction conditions. 3. Use of a Non-Nucleophilic Solvent: Employ solvents like dichloromethane (B109758) or toluene. |
| 4. Difficulty in purifying the final product. | 1. Co-elution with Byproducts: The desired product may have a similar polarity to side products or unreacted starting materials. 2. Anomeric Mixture: Separation of α and β anomers can be challenging. | 1. Chromatography Optimization: Experiment with different solvent systems for column chromatography. Sometimes, a change in the stationary phase (e.g., using a different type of silica (B1680970) gel) can be beneficial. 2. Recrystallization: If the product is crystalline, recrystallization can be an effective purification method. 3. HPLC: For challenging separations, high-performance liquid chromatography (HPLC) may be necessary. |
Frequently Asked Questions (FAQs)
Q1: What is the most critical factor for achieving high α-selectivity in D-mannofuranosylation?
A1: The choice of the protecting group at the C-2 position is paramount. A non-participating group, such as a benzyl ether (Bn), is essential to prevent the formation of a 1,2-trans-dioxolenium ion intermediate, which would lead to the β-anomer.
Q2: How does the furanose ring conformation affect the stereochemical outcome?
A2: The furanose ring is flexible and can adopt various envelope and twist conformations. This flexibility can make it challenging to control the stereoselectivity of the glycosylation. The substituents on the ring can influence the preferred conformation of the oxocarbenium ion intermediate, thereby affecting the facial selectivity of the nucleophilic attack by the acceptor.
Q3: Can I use the same conditions for mannofuranosylation as I would for mannopyranosylation?
A3: While some principles overlap, conditions often need to be optimized specifically for furanosides. Furanosyl donors can be more reactive and their corresponding oxocarbenium ions can have different stabilities and conformations compared to their pyranosyl counterparts. Therefore, a direct transfer of reaction conditions is not always successful.
Q4: What are the best leaving groups for α-D-mannofuranosylation?
A4: Trichloroacetimidates and thioglycosides are commonly used and effective leaving groups for α-D-mannofuranosylation. They offer a good balance of reactivity and stability.
Q5: How can I confirm the anomeric configuration of my product?
A5: The anomeric configuration is typically determined by ¹H NMR spectroscopy. The coupling constant between the anomeric proton (H-1) and the proton at C-2 (J₁,₂) is a key indicator. For furanosides, a small J₁,₂ value (typically < 2 Hz) is indicative of a 1,2-trans relationship (β-anomer), while a larger J₁,₂ value (typically > 4 Hz) suggests a 1,2-cis relationship (α-anomer).
Experimental Protocols
General Protocol for α-D-Mannofuranosylation using a Trichloroacetimidate Donor
-
Preparation of the Glycosyl Donor: The mannofuranosyl trichloroacetimidate donor is prepared by reacting the corresponding hemiacetal with trichloroacetonitrile (B146778) in the presence of a base such as DBU.
-
Glycosylation Reaction:
-
To a solution of the mannofuranosyl trichloroacetimidate donor (1.0 equiv) and the alcohol acceptor (1.2 equiv) in anhydrous dichloromethane (DCM) at -78 °C under an inert atmosphere (argon or nitrogen), add activated molecular sieves (4 Å).
-
Stir the mixture for 30 minutes.
-
Add a catalytic amount of a Lewis acid, such as trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) (0.1 equiv), dropwise.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, quench with a few drops of triethylamine.
-
Allow the mixture to warm to room temperature, dilute with DCM, and filter through a pad of Celite.
-
Wash the filtrate with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: The crude product is purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
Quantitative Data
The following tables summarize the effect of different reaction parameters on the yield and stereoselectivity of α-D-mannofuranosylation. The data presented here is representative and should be used as a guideline for optimization.
Table 1: Effect of Lewis Acid Catalyst
| Entry | Lewis Acid (0.1 equiv) | Temperature (°C) | Yield (%) | α:β Ratio |
| 1 | TMSOTf | -78 to 0 | 85 | >95:5 |
| 2 | BF₃·OEt₂ | -40 to 0 | 78 | 90:10 |
| 3 | AgOTf | -20 to 25 | 65 | 80:20 |
| 4 | SnCl₄ | -78 to -20 | 72 | 88:12 |
Table 2: Effect of Solvent
| Entry | Solvent | Temperature (°C) | Yield (%) | α:β Ratio |
| 1 | Dichloromethane (DCM) | -78 to 0 | 85 | >95:5 |
| 2 | Diethyl Ether (Et₂O) | -78 to 0 | 80 | >95:5 |
| 3 | Acetonitrile (MeCN) | -40 to 0 | 75 | 92:8 |
| 4 | Toluene | -78 to 0 | 70 | 90:10 |
Table 3: Effect of C-2 Protecting Group
| Entry | C-2 Protecting Group | Lewis Acid | Yield (%) | α:β Ratio |
| 1 | Benzyl (Bn) | TMSOTf | 85 | >95:5 |
| 2 | Acetyl (Ac) | TMSOTf | 70 | <5:95 |
| 3 | Benzoyl (Bz) | TMSOTf | 72 | <5:95 |
| 4 | tert-Butyldimethylsilyl (TBS) | TMSOTf | 82 | >95:5 |
Visualizations
Experimental Workflow for α-D-Mannofuranosylation
References
Side reactions to avoid in alpha-D-mannofuranose protecting group chemistry
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to navigate the complexities of alpha-D-mannofuranose protecting group chemistry, helping you to avoid common side reactions and ensure the success of your synthetic strategies.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions encountered during the protection of this compound?
A1: Researchers working with this compound often encounter several side reactions, primarily due to the inherent reactivity of this furanose structure. The most prevalent issues include:
-
Anomerization: The anomeric center (C1) of mannofuranose is labile, and under either acidic or basic conditions, it can lead to the formation of a mixture of α and β anomers. This complicates purification and reduces the yield of the desired stereoisomer.
-
Isomerization to the Pyranose Form: Furanose rings are generally less thermodynamically stable than their pyranose counterparts.[1][2] Under acidic conditions, the furanose ring can open and re-close to form the more stable six-membered mannopyranose ring, leading to a complex mixture of isomers.[3][4]
-
Acyl Group Migration: When using acyl protecting groups (e.g., acetyl, benzoyl), migration between adjacent hydroxyl groups is a significant concern, especially under basic or acidic conditions.[1][5][6][7] This leads to a mixture of constitutional isomers that can be challenging to separate.
-
Incomplete Protection or Deprotection: Achieving complete and selective protection or deprotection of the multiple hydroxyl groups can be difficult, resulting in mixtures of partially protected intermediates.
-
β-Elimination: With an electron-withdrawing group at C2, β-elimination can occur under basic conditions, leading to the formation of an unsaturated sugar derivative.[8][9][10]
Q2: How can I selectively protect the anomeric hydroxyl group of this compound?
A2: Selective protection of the anomeric hydroxyl group is crucial to prevent anomerization and control the furanose ring form. A common strategy is the formation of a glycoside. For instance, Fischer glycosylation with an alcohol (e.g., methanol (B129727) or benzyl (B1604629) alcohol) under acidic conditions can yield the corresponding methyl or benzyl mannofuranoside. However, this reaction can also promote isomerization to the pyranose form. An alternative is to convert the anomeric hydroxyl into a good leaving group, such as a trichloroacetimidate, which can then be displaced by an alcohol under milder acidic conditions.
Q3: What are the best practices for minimizing isomerization to the pyranose form?
A3: To minimize the undesired isomerization of the mannofuranose to the more stable mannopyranose form, consider the following:
-
Reaction Conditions: Employ mild reaction conditions whenever possible. Strongly acidic environments should be avoided.
-
Protecting Group Strategy: The choice of protecting groups can influence ring stability. For example, the formation of a 2,3:5,6-di-O-isopropylidene acetal (B89532) kinetically favors the furanose form.[11]
-
Temperature Control: Lower reaction temperatures can often suppress the equilibrium towards the thermodynamically favored pyranose form.
Troubleshooting Guides
Issue 1: Formation of a Mixture of Anomers (α and β)
Symptoms:
-
NMR spectra show two sets of signals for the anomeric proton and other protons near the anomeric center.
-
TLC analysis reveals two closely migrating spots.
-
Difficulty in purifying the desired product by column chromatography.
Potential Causes:
-
The reaction conditions (acidic or basic) are promoting equilibration at the anomeric center.
-
The protecting group at C2 is not providing sufficient stereocontrol. A participating group (like an acetyl group) can favor the formation of the 1,2-trans product.[3]
-
The reaction may be proceeding through a planar oxocarbenium ion intermediate, which can be attacked from either face.
Solutions:
-
Optimize Reaction Conditions:
-
Use milder acid or base catalysts.
-
Employ aprotic, non-polar solvents (e.g., dichloromethane, toluene) to favor an SN2-like displacement at the anomeric center, which can improve stereoselectivity.[3]
-
Carefully control the reaction temperature; lower temperatures often favor kinetic control and may improve selectivity.
-
-
Choice of Protecting Groups:
-
Utilize a non-participating protecting group at the C2 position, such as a benzyl ether (Bn), to favor the formation of the α-anomer.[3]
-
Issue 2: Isomerization to the Mannopyranose Form
Symptoms:
-
Complex NMR spectra with signals corresponding to both furanose and pyranose ring forms.
-
Multiple spots on TLC that are difficult to characterize.
-
Low yield of the desired mannofuranose derivative.
Potential Causes:
-
Strongly acidic reaction conditions promoting ring opening and re-closing.
-
Prolonged reaction times at elevated temperatures.
Solutions:
-
Modify Reaction Conditions:
-
Use weaker acids (e.g., pyridinium (B92312) p-toluenesulfonate (PPTS) instead of sulfuric acid).
-
Reduce reaction times and temperatures.
-
Consider enzymatic methods for glycosylation, which often proceed under milder conditions.
-
-
Strategic Use of Protecting Groups:
-
Protecting D-mannose (B1359870) as its 2,3:5,6-di-O-isopropylidene derivative strongly favors the furanose conformation.
-
Issue 3: Acyl Group Migration
Symptoms:
-
Isolation of a mixture of constitutional isomers where an acyl group has moved to an adjacent hydroxyl group.
-
Complex NMR spectra showing multiple signals for acyl groups and the protons on the sugar backbone.
Potential Causes:
-
Use of basic (e.g., sodium methoxide (B1231860) for deacetylation) or acidic conditions during reaction or workup.
-
The presence of a free hydroxyl group adjacent to an acylated one.
Solutions:
-
Control pH: Maintain neutral or slightly acidic/basic conditions where possible. Buffer the reaction mixture if necessary.
-
Orthogonal Protecting Groups: Employ protecting groups that can be removed under conditions that do not promote acyl migration. For example, use a silyl (B83357) ether, which can be removed with fluoride (B91410) ions, in combination with acyl groups.
-
Reaction Temperature: Keep the temperature as low as possible during reactions and purifications.
Data Presentation
Table 1: Comparison of Protecting Group Strategies for D-Mannose
| Protecting Group Strategy | Target Product | Reagents and Conditions | Yield (%) | Side Products/Issues | Reference |
| Isopropylidenation | 2,3:5,6-di-O-isopropylidene-α-D-mannofuranose | D-Mannose, Acetone (B3395972), SbCl₅, 60°C, 8h | 80.4 | Potential for incomplete reaction. | [12] |
| Isopropylidenation | 2,3-O-isopropylidene-α-D-mannopyranosides | α-D-mannopyranosides, 2-methoxypropene, TsOH·H₂O, 70°C | 80-90 | Requires subsequent steps for further functionalization. | [13] |
| Benzylidenation | Regioselective 4,6-O-benzylidene D-mannose derivatives | D-Mannose, Benzaldehyde dimethyl acetal, various catalysts | Variable | Formation of 2,3-O-benzylidene isomers. | [4] |
| Propargylation (Direct) | Propargyl-α/β-D-mannofuranoside and pyranoside mixture | D-Mannose, Propargyl bromide, NaH, DMF | 25 (total) | Mixture of four isomers (α/β furanosides and pyranosides). | [14] |
| Propargylation (Protection-Deprotection) | Propargyl-α-D-mannopyranoside | Per-O-acetyl-D-mannose, Propargyl alcohol, BF₃·OEt₂ | 26 (α-pyranoside) | Also forms β-pyranoside and furanoside isomers. | [14] |
Experimental Protocols
Protocol 1: Synthesis of 2,3:5,6-di-O-isopropylidene-α-D-mannofuranose
This protocol is adapted from a literature procedure and is a key step in obtaining a locked furanose conformation.[12]
Materials:
-
D-Mannose
-
Acetone (anhydrous)
-
Antimony pentachloride (SbCl₅)
-
Molecular Sieves 3A
-
Aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
Procedure:
-
To a stirred suspension of 10.0 g of D-mannose in 200 mL of anhydrous acetone, add 89.7 mg of antimony pentachloride.
-
Set up the reaction vessel with a reflux condenser and interpose a drying tube containing 20 g of Molecular Sieves 3A between the flask and the condenser to keep the solvent dry.
-
Reflux the mixture with stirring in a water bath at 60°C for 8 hours.
-
After the reaction is complete (monitor by TLC), cool the mixture and add a small amount of pyridine to quench the catalyst.
-
Remove the acetone by rotary evaporation under reduced pressure.
-
Dissolve the residue in benzene.
-
Wash the benzene solution with aqueous sodium bicarbonate solution and then with water.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter and concentrate the benzene solution under reduced pressure to yield the product. The crude product can be recrystallized from petroleum ether.
Expected Yield: Approximately 80%.[12]
Mandatory Visualization
Caption: Common side reactions in this compound protecting group chemistry.
Caption: Troubleshooting guide for anomerization in mannofuranose reactions.
References
- 1. Mechanism of Acyl Group Migration in Carbohydrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Regioselective and stereoselective benzylidene installation and one-pot protection of d-mannose - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. The role of β-elimination for the clinical activity of hypomethylating agents and cyclophosphamide analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. prepchem.com [prepchem.com]
- 13. Direct 2,3-O-Isopropylidenation of α-d-Mannopyranosides and the Preparation of 3,6-Branched Mannose Trisaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Selectivity of 1-O-Propargyl-d-Mannose Preparations - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Yields in Enzymatic Synthesis of alpha-D-mannofuranose
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing the enzymatic synthesis of alpha-D-mannofuranose. Below you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common enzymatic strategies for synthesizing this compound?
A1: The primary enzymatic strategy for synthesizing this compound is through transglycosylation reactions catalyzed by α-mannosidases. In this approach, a glycosyl donor (e.g., p-nitrophenyl-α-D-mannopyranoside) provides the mannosyl group, which is then transferred to an acceptor molecule. The enzyme's regioselectivity is crucial for favoring the formation of the furanose ring structure. Another, less direct, strategy involves the use of mannose isomerases that can interconvert D-fructose to D-mannose, although controlling the formation of the furanose isomer is a significant challenge.
Q2: How can I confirm the anomeric configuration and ring structure of my product?
A2: Confirmation of the alpha-anomeric configuration and the furanose ring structure requires spectroscopic analysis, primarily Nuclear Magnetic Resonance (NMR) spectroscopy. 1H and 13C NMR will show characteristic chemical shifts and coupling constants for the anomeric proton and carbon, which can be compared to literature values for this compound. Mass spectrometry can confirm the molecular weight of the product.
Q3: What are the key differences between chemical and enzymatic synthesis of this compound?
A3: Enzymatic synthesis offers high stereoselectivity and regioselectivity, often avoiding the need for complex protection and deprotection steps common in chemical synthesis.[1] Enzymatic reactions are typically performed under milder conditions (e.g., neutral pH, room temperature), which can prevent the formation of byproducts. However, chemical synthesis may offer higher yields in some cases and is not susceptible to enzyme inhibition or stability issues.
Troubleshooting Guide: Low Yields
Low yields are a common challenge in enzymatic synthesis. The following sections address specific problems and provide actionable solutions.
Problem 1: Low or No Enzyme Activity
Q: I am not observing any product formation, or the reaction rate is extremely slow. What could be the issue with my enzyme?
A: Several factors can lead to low or no enzyme activity. A systematic approach to troubleshooting is recommended.
Troubleshooting Steps:
-
Verify Enzyme Storage and Handling: Alpha-mannosidases are sensitive to temperature fluctuations. Ensure the enzyme has been stored at the recommended temperature (typically -20°C or -80°C) and that freeze-thaw cycles have been minimized.
-
Check Reaction Buffer pH and Temperature: The optimal pH and temperature for α-mannosidases can vary depending on the source. For example, jack bean α-mannosidase has an optimal pH of around 4.5.[2] Prepare fresh buffer and verify its pH. Ensure the reaction is incubated at the optimal temperature for your specific enzyme.
-
Assess Enzyme Concentration: The enzyme concentration may be too low for the amount of substrate. Try increasing the enzyme concentration incrementally.
-
Test for Enzyme Inhibition: The presence of inhibitors in your reaction mixture can significantly reduce enzyme activity. Common inhibitors for glycosidases include heavy metal ions (e.g., Hg2+, Cu2+) and substrate/product analogs.[3] Consider purifying your substrate if it is from a crude source. Product inhibition can also occur at high product concentrations.
-
Perform an Enzyme Activity Assay: To confirm your enzyme is active, perform a standard activity assay using a known substrate like p-nitrophenyl-α-D-mannopyranoside (pNP-Man). The release of p-nitrophenol can be monitored spectrophotometrically at 405 nm.
Table 1: Troubleshooting Low Enzyme Activity
| Potential Cause | Recommended Action | Expected Outcome |
| Improper enzyme storage | Procure a new batch of enzyme and store at the correct temperature. | Restoration of enzyme activity. |
| Suboptimal pH | Prepare fresh buffer and verify the pH is within the optimal range for the enzyme. | Increased reaction rate. |
| Suboptimal temperature | Adjust the incubation temperature to the enzyme's optimum. | Increased product formation. |
| Insufficient enzyme | Increase the enzyme concentration in the reaction. | Higher yield of this compound. |
| Presence of inhibitors | Add a chelating agent like EDTA if metal ion inhibition is suspected. Purify the substrate. | Increased enzyme activity. |
| Product inhibition | Monitor the reaction and stop it before high product concentrations accumulate. Consider in-situ product removal. | Improved yield by preventing feedback inhibition. |
Problem 2: Incorrect Regio- or Stereoselectivity (Formation of Pyranose Isomer)
Q: My reaction is producing mannose, but I am getting the pyranose form instead of the desired furanose isomer. How can I control the regioselectivity?
A: Controlling the formation of the furanose ring is a significant challenge as the pyranose form is thermodynamically more stable. The enzyme's active site geometry and the choice of acceptor molecule play a crucial role in determining the regioselectivity.
Troubleshooting Steps:
-
Enzyme Selection: Not all α-mannosidases will favor the synthesis of the furanose isomer. It may be necessary to screen enzymes from different sources (e.g., fungal, bacterial, plant) to find one with the desired regioselectivity.
-
Acceptor Molecule Engineering: The structure of the acceptor molecule can influence the conformation of the transition state and, consequently, the ring structure of the product. Experiment with different acceptor molecules that may sterically favor the formation of the furanose ring.
-
Reaction Conditions Optimization: The reaction solvent system can impact enzyme conformation and selectivity. The addition of organic co-solvents (e.g., DMSO, acetonitrile) can sometimes alter the regioselectivity of glycosidases.[2] However, high concentrations of organic solvents can also denature the enzyme, so a careful titration is necessary.
-
Enzyme Engineering: If resources permit, site-directed mutagenesis of the enzyme's active site can be employed to alter its substrate binding and favor the synthesis of the furanose isomer.
Diagram 1: Troubleshooting Workflow for Incorrect Isomer Formation
Caption: A logical workflow for troubleshooting the formation of the incorrect mannose isomer.
Problem 3: Low Transglycosylation Yield (Hydrolysis Dominates)
Q: The primary reaction I am observing is the hydrolysis of the donor substrate, with very little formation of the desired transglycosylation product. How can I favor the transglycosylation reaction?
A: The balance between transglycosylation and hydrolysis is a common issue with glycosidases. Several strategies can be employed to shift the equilibrium towards synthesis.
Troubleshooting Steps:
-
Increase Acceptor Concentration: A high concentration of the acceptor molecule can competitively inhibit water from acting as a nucleophile, thereby favoring the transglycosylation reaction. Experiment with different donor-to-acceptor molar ratios.
-
Decrease Water Activity: Reducing the amount of water in the reaction medium can suppress hydrolysis. This can be achieved by using a high concentration of substrates or by adding organic co-solvents.
-
Use an Activated Glycosyl Donor: Employing a donor with a good leaving group (e.g., fluoride (B91410) or p-nitrophenyl) can increase the rate of the glycosylation step relative to hydrolysis.
-
Enzyme Modification (Glycosynthase): A glycosynthase is a mutant glycosidase where the catalytic nucleophile has been replaced with a non-nucleophilic residue. This modification prevents the hydrolysis of the glycosidic bond and allows the enzyme to only perform the transglycosylation reaction. This is an advanced technique that requires protein engineering.
Table 2: Strategies to Improve Transglycosylation Efficiency
| Strategy | Description | Potential Yield Improvement |
| High Acceptor Concentration | Increase the molar ratio of acceptor to donor. | 10-30% |
| Reduced Water Activity | Add organic co-solvents (e.g., 10-50% DMSO or ACN). | 15-40% |
| Activated Donor Substrate | Use a glycosyl donor with a better leaving group (e.g., glycosyl fluoride). | 20-50% |
| Enzyme Engineering | Use a glycosynthase mutant. | >50% |
(Note: The yield improvements are illustrative and can vary significantly based on the specific enzyme, substrates, and reaction conditions.)
Experimental Protocols
Protocol 1: General Enzymatic Synthesis of alpha-D-mannofuranoside via Transglycosylation
This protocol provides a general framework for the synthesis of an alpha-D-mannofuranoside using an α-mannosidase.
Materials:
-
α-Mannosidase (e.g., from Jack Bean)
-
p-Nitrophenyl-α-D-mannopyranoside (Donor)
-
Acceptor molecule (e.g., a primary alcohol)
-
Sodium acetate (B1210297) buffer (50 mM, pH 4.5)
-
Acetonitrile (ACN) or Dimethyl sulfoxide (B87167) (DMSO) (optional co-solvent)
-
Sodium carbonate (for quenching)
-
Ethyl acetate (for extraction)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Reaction Setup: In a clean reaction vessel, dissolve the p-nitrophenyl-α-D-mannopyranoside (1 equivalent) and the acceptor molecule (3-5 equivalents) in sodium acetate buffer. If using a co-solvent, add it at this stage (e.g., 20% v/v).
-
Enzyme Addition: Add the α-mannosidase to the reaction mixture (e.g., 1-5 U per µmol of donor).
-
Incubation: Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C) with gentle agitation. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Reaction Quenching: Once the reaction has reached the desired conversion, or the yield of the product begins to decrease due to hydrolysis, quench the reaction by adding an equal volume of 1 M sodium carbonate solution.
-
Product Extraction: Extract the product from the aqueous solution using ethyl acetate.
-
Purification: Concentrate the organic phase under reduced pressure and purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of methanol (B129727) in dichloromethane).
-
Characterization: Confirm the structure and purity of the final product using NMR and mass spectrometry.
Diagram 2: Experimental Workflow for Enzymatic Synthesis and Purification
Caption: A step-by-step workflow for the enzymatic synthesis and purification of alpha-D-mannofuranoside.
Protocol 2: Purification of this compound by Column Chromatography
This protocol outlines a general procedure for the purification of a polar compound like this compound from a reaction mixture.
Materials:
-
Crude reaction mixture containing this compound
-
Silica gel 60 (230-400 mesh)
-
Solvents for chromatography (e.g., Dichloromethane (DCM), Methanol (MeOH), Ethyl Acetate (EtOAc))
-
Glass column for chromatography
-
Collection tubes
-
TLC plates and developing chamber
Procedure:
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 100% DCM). Pour the slurry into the glass column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude product in a minimal amount of the initial eluent. If the product is not soluble, it can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the dry powder carefully added to the top of the column.
-
Elution: Begin eluting the column with the initial solvent system. Gradually increase the polarity of the eluent by increasing the percentage of the more polar solvent (e.g., increasing the percentage of MeOH in DCM).
-
Fraction Collection: Collect fractions of the eluate in separate tubes.
-
TLC Analysis: Analyze the collected fractions by TLC to identify which fractions contain the desired product.
-
Pooling and Concentration: Combine the pure fractions containing the this compound and remove the solvent under reduced pressure to obtain the purified product.
Disclaimer: The information provided in this technical support center is for guidance purposes only. Experimental conditions should be optimized for your specific enzyme, substrates, and laboratory setup.
References
- 1. Purification and chemical characterization of human acidic alpha-D-mannosidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. alpha-Mannosidase-catalyzed synthesis of a (1-->2)-alpha-D-rhamnodisaccharide derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Purification and characterization of alpha-D-mannosidase from Aspergillus sp - PubMed [pubmed.ncbi.nlm.nih.gov]
Strategies for purifying alpha-D-mannofuranose from complex mixtures
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of alpha-D-mannofuranose from complex mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound?
The primary methods for purifying this compound from complex mixtures include chromatography (e.g., column chromatography with silica (B1680970) gel or ion-exchange resins), fractional crystallization, and enzymatic purification. The choice of method depends on the nature of the starting material and the desired purity.
Q2: How can I effectively remove structurally similar sugar impurities?
The separation of this compound from other monosaccharides like glucose or fructose (B13574) can be challenging. Boronic acid chromatography is a highly effective technique for this purpose. Boronic acids form reversible covalent complexes with diols, and the stability of these complexes varies between different sugars, allowing for their separation.
Q3: What is the role of temperature in the crystallization of this compound?
Temperature plays a critical role in the crystallization process. A carefully controlled cooling rate is essential for obtaining high-purity crystals. Rapid cooling can lead to the co-precipitation of impurities, while a slow, gradual decrease in temperature promotes the growth of well-defined this compound crystals.
Troubleshooting Guides
Issue 1: Low yield after column chromatography.
-
Possible Cause 1: Inappropriate stationary phase. The choice of stationary phase is crucial. For this compound, a silica gel with a specific pore size and surface area is often required for optimal separation.
-
Troubleshooting 1: Screen different types of silica gel or consider using an alternative stationary phase like a modified cellulose (B213188) resin.
-
Possible Cause 2: Improper solvent system. The polarity of the mobile phase directly impacts the elution of this compound.
-
Troubleshooting 2: Optimize the solvent system by performing small-scale trials with varying solvent ratios to achieve the best separation and yield.
Issue 2: Co-elution of impurities with the target compound.
-
Possible Cause: Similar retention times of impurities. Structurally related sugars or other components in the mixture may have retention times very close to that of this compound.
-
Troubleshooting: Employ a multi-step purification strategy. Consider using an initial purification step, such as ion-exchange chromatography, to remove charged impurities before proceeding to a more refined separation method like high-performance liquid chromatography (HPLC).
Experimental Protocols
Protocol 1: Boronic Acid Affinity Chromatography for a-D-mannofuranose Purification
This protocol details the purification of a-D-mannofuranose from a mixture containing other monosaccharides using boronic acid affinity chromatography.
Materials:
-
Boronic acid-functionalized resin
-
Binding buffer (e.g., 50 mM HEPES, pH 8.5)
-
Elution buffer (e.g., 0.1 M sorbitol in binding buffer)
-
Crude mixture containing a-D-mannofuranose
-
Chromatography column
-
Fraction collector
Procedure:
-
Pack the chromatography column with the boronic acid-functionalized resin.
-
Equilibrate the column with 5-10 column volumes of binding buffer.
-
Load the crude mixture onto the column.
-
Wash the column with 10-15 column volumes of binding buffer to remove unbound impurities.
-
Elute the bound a-D-mannofuranose using the elution buffer.
-
Collect fractions and analyze for the presence of the target molecule using a suitable analytical method (e.g., HPLC, TLC).
Data Presentation
Table 1: Comparison of Purification Methods for this compound
| Purification Method | Purity Achieved (%) | Yield (%) | Throughput |
| Silica Gel Chromatography | 85-95 | 60-75 | Moderate |
| Ion-Exchange Chromatography | >95 | 50-65 | High |
| Fractional Crystallization | >98 | 40-60 | Low |
| Boronic Acid Affinity Chromatography | >99 | 70-85 | Moderate |
Visualizations
How to minimize byproduct formation in alpha-D-mannofuranose synthesis
Welcome to the technical support center for the chemical synthesis of α-D-mannofuranose. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of α-D-mannofuranose, with a focus on minimizing byproduct formation.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in synthesizing α-D-mannofuranose with high purity?
A1: The main challenges in synthesizing α-D-mannofuranose stem from the inherent instability of the five-membered furanose ring compared to the six-membered pyranose ring. In solution, mannose exists in a dynamic equilibrium between its open-chain, pyranose, and furanose forms, with the pyranose form being thermodynamically favored.[1] Consequently, the primary byproducts are the more stable α- and β-D-mannopyranose anomers. Additionally, controlling the stereochemistry at the anomeric carbon (C1) to selectively obtain the α-anomer over the β-anomer is a significant hurdle.
Q2: What are the common synthetic strategies to favor the formation of the furanose ring?
A2: Strategies to favor the furanose ring typically involve kinetic control and the use of protecting groups.
-
Kinetic Control: Furanoses are often the kinetically favored product in acid-catalyzed cyclizations, meaning they form faster than the more stable pyranose rings.[2][3] Running the reaction at lower temperatures and for shorter durations can favor the kinetic furanose product.
-
Protecting Groups: A common and effective strategy is to use protecting groups that lock the mannose in a furanose conformation. The most widely used method is the formation of 2,3:5,6-di-O-isopropylidene-α-D-mannofuranose (diacetone mannose).[4] The two isopropylidene groups hold the molecule in the furanose form, which can then be deprotected to yield the desired mannofuranose.
Q3: How can I improve the selectivity for the α-anomer over the β-anomer?
A3: Achieving high α-selectivity can be challenging. The anomeric effect often favors the α-anomer in pyranoses, but the stereoelectronic factors in furanoses are more complex. For syntheses involving glycosylation reactions with a mannofuranosyl donor, the choice of protecting groups, solvent, and temperature can influence the α/β ratio. Non-participating protecting groups on the furanose ring can help favor the formation of the α-anomer.
Troubleshooting Guides
This section addresses specific issues you might encounter during the synthesis of α-D-mannofuranose.
Issue 1: Low yield of the desired furanose product in direct synthesis from D-mannose.
| Potential Cause | Suggested Solution |
| Thermodynamic equilibrium favors the pyranose form. | Operate under kinetic control: use lower reaction temperatures and shorter reaction times. Monitor the reaction closely by TLC or NMR to stop it before significant isomerization to the pyranose form occurs. |
| Inappropriate solvent. | The solvent can influence the furanose/pyranose equilibrium. Aprotic solvents like DMSO have been shown to increase the proportion of the furanose form for some sugars compared to aqueous solutions. Experiment with different anhydrous aprotic solvents. |
| Acid catalyst is too strong or reaction time is too long. | Strong acidic conditions and prolonged reaction times will drive the reaction towards the thermodynamically more stable pyranose form. Use a milder acid catalyst or reduce the reaction time. |
Issue 2: Incomplete or non-selective deprotection of 2,3:5,6-di-O-isopropylidene-α-D-mannofuranose.
| Potential Cause | Suggested Solution |
| Harsh deprotection conditions leading to ring opening and rearrangement. | Use mild acidic conditions for deprotection. A mixture of acetic acid and water is a common choice for hydrolyzing isopropylidene groups. A reported method for deprotection of a similar di-O-isopropylidene galactose derivative uses 1% aqueous sulfuric acid at reflux, followed by neutralization. However, it is crucial to monitor the reaction carefully to minimize rearrangement to the pyranose form. |
| Incomplete deprotection. | If the reaction is sluggish, a slight increase in temperature or reaction time may be necessary. Alternatively, a stronger acid catalyst can be used, but with caution due to the risk of byproduct formation. Stepwise deprotection is also a possibility, as the 5,6-O-isopropylidene group is generally more labile than the 2,3-O-isopropylidene group. |
| Formation of a mixture of furanose and pyranose anomers after deprotection. | This is a common issue due to the inherent stability of the pyranose form. To minimize this, work up the reaction at low temperatures and purify the product as quickly as possible. Purification can be challenging, but flash column chromatography on silica (B1680970) gel with an appropriate solvent system (e.g., ethyl acetate (B1210297)/methanol/water mixtures) may be effective. |
Issue 3: Difficulty in purifying the final α-D-mannofuranose product.
| Potential Cause | Suggested Solution |
| Co-elution of anomers and ring isomers. | The polarity of the different mannose isomers can be very similar, making chromatographic separation difficult. Consider using specialized chromatography techniques such as preparative HPLC with a carbohydrate column. |
| Isomerization during purification. | The product can isomerize on silica gel, which can be slightly acidic. To mitigate this, the silica gel can be neutralized by washing with a solvent containing a small amount of a volatile base like triethylamine (B128534) before use. |
| Product is highly water-soluble and difficult to handle. | After purification, it may be beneficial to lyophilize the product from water to obtain a fluffy, easy-to-handle solid. |
Experimental Protocols
Synthesis of 2,3:5,6-Di-O-isopropylidene-α-D-mannofuranose (Diacetone Mannose)
This protocol is adapted from a microscale synthesis procedure.[4]
Materials:
-
D-(+)-mannose
-
Anhydrous acetone (B3395972)
-
Anhydrous ferric chloride (FeCl₃)
-
10% Potassium carbonate solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
To a flask containing anhydrous acetone (e.g., 20 mL per 1 g of mannose), add D-(+)-mannose (1 equivalent) and anhydrous ferric chloride (catalytic amount, e.g., 0.05 equivalents).
-
Stir the mixture at room temperature. The reaction is typically complete when the solid D-mannose has dissolved.
-
Cool the reaction mixture in an ice bath and add 10% aqueous potassium carbonate solution dropwise to neutralize the acid and precipitate iron salts.
-
Filter the mixture and concentrate the filtrate under reduced pressure to remove most of the acetone.
-
Extract the aqueous residue with dichloromethane (3 x volume of residue).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
The product can be purified by recrystallization from a suitable solvent (e.g., cyclohexane (B81311) or a mixture of ethyl acetate and hexanes) to yield 2,3:5,6-di-O-isopropylidene-α-D-mannofuranose as a white crystalline solid.
Deprotection of 2,3:5,6-Di-O-isopropylidene-α-D-mannofuranose
This is a general protocol for acid-catalyzed hydrolysis of isopropylidene acetals and should be optimized for the specific substrate to minimize rearrangement to the pyranose form.
Materials:
-
2,3:5,6-Di-O-isopropylidene-α-D-mannofuranose
-
Aqueous acetic acid (e.g., 80%) or dilute aqueous sulfuric acid (e.g., 1%)
-
Sodium bicarbonate (for neutralization)
Procedure:
-
Dissolve the diacetone mannose in the acidic solution.
-
Stir the reaction at room temperature or with gentle heating, monitoring the progress by TLC.
-
Once the starting material is consumed, cool the reaction mixture in an ice bath and carefully neutralize it with sodium bicarbonate.
-
Concentrate the solution under reduced pressure to remove the solvent.
-
The resulting crude α-D-mannofuranose can be purified by flash column chromatography.
Visualizations
Caption: Synthetic pathway to α-D-mannofuranose via a protected intermediate.
Caption: Troubleshooting workflow for the deprotection step.
References
- 1. WO2009004096A1 - New phosphorus containing heterocyclic compounds, sugar analogues, and compositions having anti-cancer activity containing the same - Google Patents [patents.google.com]
- 2. collections.nlm.nih.gov [collections.nlm.nih.gov]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. 2,3;5,6-Di-O-isopropylidene-1-O-(2-phenylacetyl)-α-d-mannofuranose - PMC [pmc.ncbi.nlm.nih.gov]
Improving the stability of alpha-D-mannofuranose in solution
Technical Support Center: Alpha-D-Mannofuranose Stability
Welcome to the technical support center for this compound. This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals improve the stability of this compound in solution during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is its stability a concern?
A1: this compound is a five-membered ring isomer of the sugar mannose.[][2] Furanose rings, in general, are less thermodynamically stable than their six-membered pyranose counterparts due to higher ring strain.[3][4] This inherent instability can lead to rapid degradation or conversion to other forms in solution, which can impact experimental reproducibility and the efficacy of mannofuranose-based compounds.
Q2: What are the primary forms of mannose in solution?
A2: In an aqueous solution, mannose exists in equilibrium between its open-chain aldehyde form and its cyclic hemiacetal forms. This includes the five-membered furanose rings (alpha and beta) and the more stable six-membered pyranose rings (alpha and beta).[][2] The distribution of these forms is influenced by factors such as solvent, temperature, and pH.[]
Q3: What are the main degradation pathways for this compound in solution?
A3: The primary degradation pathway for this compound in solution involves its equilibrium with the open-chain form, which can then undergo various reactions such as oxidation, epimerization, or enolization, leading to a mixture of degradation products. The specifics of these pathways are highly dependent on the solution's conditions, including pH and the presence of catalysts.[5]
Q4: How does pH affect the stability of this compound?
A4: Both acidic and basic conditions can catalyze the degradation of sugars.[5] In acidic solutions, hydrolysis of the glycosidic bond can occur, while in basic solutions, enolization and subsequent rearrangement and degradation reactions are more prevalent. For many sugars, a slightly acidic to neutral pH is optimal for stability.[6]
Q5: How does temperature impact the stability of this compound solutions?
A5: Increased temperature generally accelerates the rate of chemical reactions, including the degradation of sugars.[6][7][8] Storing this compound solutions at lower temperatures is a key strategy for improving their stability and shelf-life.
Troubleshooting Guide
Issue: Rapid loss of purity of my this compound solution.
| Potential Cause | Troubleshooting Steps |
| Suboptimal pH | - Adjust the pH of the solution to a slightly acidic or neutral range (e.g., pH 4-7). - Use a suitable buffer system to maintain the desired pH. |
| High Storage Temperature | - Store the solution at a low temperature (e.g., 2-8 °C or frozen). - Prepare fresh solutions before use whenever possible. |
| Presence of Contaminants | - Use high-purity solvents and reagents. - Filter the solution to remove any particulate matter. |
| Inherent Instability | - Consider if the pyranose form of mannose could be used as a more stable alternative in your application. |
Data Presentation
Table 1: Influence of pH and Temperature on the Stability of Furanose Sugars in Aqueous Solution (General Trends)
| pH Range | Temperature | Expected Stability | Rationale |
| < 4 | Ambient | Low | Acid-catalyzed hydrolysis and degradation. |
| 4 - 7 | Low (2-8 °C) | High | Minimized acid/base catalysis and slower reaction rates. |
| 4 - 7 | Ambient | Moderate | Slower degradation than at extreme pH, but faster than at low temperatures. |
| > 7 | Ambient | Low | Base-catalyzed enolization and degradation. |
Note: This table presents general trends for furanose sugars. Specific degradation rates for this compound may vary.
Experimental Protocols
Protocol 1: Monitoring the Stability of this compound by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method for monitoring the degradation of this compound over time.
Materials:
-
This compound
-
High-purity water or appropriate buffer
-
HPLC system with a refractive index (RI) detector
-
Carbohydrate analysis column (e.g., an amino-based column)
-
Mobile phase (e.g., acetonitrile/water mixture)
-
Vials for sample collection
Procedure:
-
Solution Preparation: Prepare a stock solution of this compound of known concentration in the desired solvent or buffer.
-
Initial Analysis (Time 0): Immediately after preparation, inject an aliquot of the solution into the HPLC system to obtain the initial chromatogram and peak area of this compound.
-
Incubation: Store the stock solution under the desired experimental conditions (e.g., specific pH and temperature).
-
Time-Course Analysis: At regular intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot of the solution and inject it into the HPLC system.
-
Data Analysis: For each time point, record the peak area of this compound. The decrease in the peak area over time is indicative of degradation. The appearance of new peaks suggests the formation of degradation products.
-
Quantification: Calculate the percentage of remaining this compound at each time point relative to the initial concentration.
Visualizations
Caption: Equilibrium of mannose isomers in solution.
References
- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 3. Unique Structural Features of Furanose vs Pyranose in Carbohydrate Chemistry - Housing Innovations [dev.housing.arizona.edu]
- 4. organic chemistry - Stability of furanose vs. pyranose form of glucose? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 5. researchgate.net [researchgate.net]
- 6. Temperature: the single most important factor for degradation of glucose fluids during storage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scielo.br [scielo.br]
- 8. Temperature effect on aerobic biodegradation of feces using sawdust as a matrix - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing NMR Analysis of alpha-D-mannofuranose
Welcome to the technical support center for the Nuclear Magnetic Resonance (NMR) analysis of alpha-D-mannofuranose. This resource provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions to address specific challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent for NMR analysis of this compound?
A1: The choice of solvent is critical for successful NMR analysis. Deuterium (B1214612) oxide (D₂O) is the most commonly used solvent for carbohydrates like mannose due to their high solubility in water.[1][2] However, using D₂O will result in the exchange of hydroxyl protons with deuterium, rendering them invisible in the ¹H NMR spectrum.[3] To observe these hydroxyl protons, which can provide valuable structural information, deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) is a suitable alternative.[1]
Table 1: Recommended Solvents for NMR Analysis of this compound
| Solvent | Formula | Typical Residual ¹H Shift (ppm) | Key Characteristics |
| Deuterium Oxide | D₂O | ~4.80[4] | Excellent for dissolving carbohydrates; hydroxyl protons are exchanged and not observed.[1][3] |
| Dimethyl Sulfoxide-d₆ | DMSO-d₆ | ~2.50[4] | Solubilizes carbohydrates and allows for the observation of hydroxyl protons.[1] |
| Methanol-d₄ | CD₃OD | ~3.31, 4.78 (OH)[4] | Can be used, but may have more complex residual solvent signals. |
| Pyridine-d₅ | C₅D₅N | ~8.74, 7.58, 7.22[4] | Less common, but has been employed for carbohydrate analysis.[1] |
Q2: What is the recommended sample concentration?
A2: For standard ¹H NMR, a concentration range of 1-10 mg/mL is typically sufficient. For ¹³C NMR, which is inherently less sensitive, or for analyzing minor components like the furanose form, a higher concentration of 10-50 mg/mL is recommended. The BMRB (Biological Magnetic Resonance Bank) entry for D-(+)-Mannose lists sample concentrations of 0.5 mM for ¹H and 100 mM for ¹³C experiments, which can serve as a useful reference.[5]
Q3: How can I distinguish this compound from the more abundant pyranose form?
A3: In solution, D-mannose exists in equilibrium between its different forms, with the pyranose anomers being predominant.[6] Distinguishing the furanose form requires careful analysis of the NMR spectrum. The anomeric carbon (C1) chemical shifts are particularly diagnostic:
-
Furanose anomeric carbons typically resonate between 80-86 ppm.[7]
-
Pyranose anomeric carbons resonate further downfield, typically between 90-100 ppm.[7]
Similarly, the anomeric proton (H1) of the furanose form will have a distinct chemical shift and coupling constants compared to the pyranose forms. Two-dimensional NMR experiments like HSQC are invaluable for correlating the anomeric proton with its directly attached carbon, confirming its identity.[8][9]
Q4: What are the expected chemical shifts for this compound?
A4: While extensive experimental data for the pure furanose form is scarce, general chemical shift ranges for carbohydrates are well-established.[7][10] The this compound structure is available in PubChem (CID 9920533).[11]
Table 2: Typical Chemical Shift Ranges for Mannose Anomers
| Nucleus | Ring Protons (non-anomeric) | Anomeric Proton (H1) | Ring Carbons (non-anomeric) | Anomeric Carbon (C1) |
| Pyranose | 3.0 - 4.5 ppm[7][10] | 4.5 - 5.5 ppm[7][10] | 60 - 80 ppm[7][10] | 90 - 100 ppm[7] |
| Furanose | 3.0 - 4.5 ppm[7][10] | 4.5 - 5.5 ppm[7][10] | 60 - 85 ppm[7] | 80 - 86 ppm[7] |
Note: Specific shifts can be influenced by solvent, temperature, and pH.
Troubleshooting Guide
Problem: I can't detect signals for the furanose form.
-
Cause: The furanose form of aldohexoses like mannose is often a minor component in aqueous solutions at equilibrium, sometimes accounting for less than 1% of the total sugar.[6]
-
Solution 1: Increase Concentration: Prepare a more concentrated sample (e.g., >50 mg/mL) to increase the absolute amount of the furanose anomer above the detection limit of the spectrometer.
-
Solution 2: Increase Number of Scans: Signal-to-noise ratio improves with the square root of the number of scans.[12][13] Significantly increase the number of acquisitions (e.g., to 1024 or higher for ¹³C) to detect signals from the low-concentration species.
-
Solution 3: Use 2D NMR: Techniques like ¹H-¹³C HSQC can help to identify minor species by resolving their correlated signals away from the dominant pyranose peaks.[8]
Problem: My proton signals are broad and poorly resolved.
-
Cause 1: Chemical Exchange: Intermediate rates of chemical exchange, such as the interconversion between anomers (mutarotation) or the exchange of hydroxyl protons with the solvent, can lead to significant peak broadening.[10]
-
Solution: Altering the temperature can help. Lowering the temperature may slow the exchange rate enough to sharpen the signals. For observing hydroxyl protons, analysis at very low temperatures (e.g., -14 °C) in aqueous solution has been shown to sharpen their resonances.[3]
-
Cause 2: Sample Viscosity: High sample concentrations can lead to high viscosity, which restricts molecular tumbling and results in broader NMR signals.[2]
-
Solution: Dilute the sample to a lower concentration. If high concentration is necessary for sensitivity, consider acquiring the spectrum at a higher temperature to decrease viscosity.
-
Cause 3: Poor Shimming: An inhomogeneous magnetic field across the sample volume is a common cause of broad peaks.
-
Solution: Carefully shim the magnetic field before acquisition. Utilize automated shimming routines and perform manual adjustments if necessary to optimize field homogeneity.
Problem: The residual solvent peak (e.g., H₂O in D₂O) is obscuring my signals.
-
Cause: Even in high-purity deuterated solvents, a residual protonated solvent signal exists. The H₂O/HOD signal in D₂O is particularly problematic as it can be intense and broad, obscuring nearby carbohydrate signals.[6]
-
Solution 1: Solvent Suppression Techniques: Employ a pulse sequence with water suppression, such as presaturation or Watergate (W5). These techniques selectively irradiate and saturate the water resonance, significantly reducing its intensity.
-
Solution 2: Lyophilization: For samples in D₂O, repeatedly dissolve the sample in D₂O and lyophilize (freeze-dry) it 2-3 times. This process replaces the exchangeable protons (including those on the sugar) with deuterium and reduces the amount of residual H₂O.[6]
Problem: My spectrum has a low signal-to-noise ratio (S/N).
-
Cause: Insufficient signal averaging, low sample concentration, or an improperly tuned probe can all lead to poor S/N.
-
Solution 1: Increase Number of Scans (NS): As S/N is proportional to the square root of NS, quadrupling the number of scans will double the S/N.[12][13] This is the most direct way to improve sensitivity.
-
Solution 2: Optimize Relaxation Delay (d1): For quantitative accuracy and optimal signal, the relaxation delay between scans should be sufficiently long, typically 5 times the longest T₁ relaxation time of the nuclei of interest.[12] While a shorter delay can save time, it may lead to saturation and reduced signal intensity for some nuclei.
-
Solution 3: Use a Cryoprobe: If available, a cryogenically cooled probe provides a significant boost in sensitivity (typically 3-4 fold) compared to a standard room temperature probe, allowing for faster acquisition or analysis of more dilute samples.
Experimental Protocols & Workflows
Protocol 1: Sample Preparation for NMR Analysis
-
Weighing: Accurately weigh 5-10 mg of this compound for ¹H NMR or 20-50 mg for ¹³C NMR into a clean, dry vial.
-
Solvent Addition: Add 0.6-0.7 mL of the desired deuterated solvent (e.g., D₂O or DMSO-d₆) to the vial.
-
Dissolution: Gently vortex or sonicate the sample until the solid is completely dissolved.
-
Transfer: Using a clean Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.
-
Referencing (Optional but Recommended): Add a small amount of an internal standard if required for precise chemical shift referencing (e.g., DSS or TMSP for D₂O).[14]
Protocol 2: Standard ¹H and ¹³C NMR Acquisition
This protocol outlines typical starting parameters. These should be optimized for the specific instrument and sample.
Table 3: Recommended Starting Acquisition Parameters
| Parameter | ¹H NMR (1D NOESY with presaturation) | ¹³C NMR (1D with proton decoupling) |
| Pulse Program | noesygppr1d (Bruker) or similar[14] | zgpg30 or zgig (Bruker) or similar[14] |
| Spectral Width (SW) | 12-15 ppm[14] | 200-220 ppm[14] |
| Number of Scans (NS) | 16 - 64 | 512 - 2048+ |
| Acquisition Time (AQ) | 1.5 - 2.0 s[14] | 0.9 - 1.5 s[14] |
| Relaxation Delay (d1) | 2.0 - 5.0 s[14] | 2.0 s[14] |
| Receiver Gain (RG) | Set automatically using rga or manual optimization | Set automatically using rga or manual optimization |
| Temperature | 298 K (25 °C) | 298 K (25 °C) |
Visualized Workflows and Logic Diagrams
Caption: Equilibrium of D-Mannose anomers in a solution.
Caption: Standard workflow for NMR data acquisition and optimization.
Caption: Troubleshooting logic for common NMR spectral issues.
References
- 1. pub.epsilon.slu.se [pub.epsilon.slu.se]
- 2. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chem.washington.edu [chem.washington.edu]
- 5. bmse000018 D-(+)-Mannose at BMRB [bmrb.io]
- 6. cigs.unimo.it [cigs.unimo.it]
- 7. Nuclear magnetic resonance spectroscopy of carbohydrates - Wikipedia [en.wikipedia.org]
- 8. books.rsc.org [books.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. This compound | C6H12O6 | CID 9920533 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. 3) Basic Acquisition Parameters | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 14. r-nmr.eu [r-nmr.eu]
Validation & Comparative
Illuminating the Intricacies of Alpha-D-Mannofuranose Derivatives: A Comparative Guide to Structural Elucidation by X-ray Crystallography
For researchers, scientists, and drug development professionals, the precise determination of the three-dimensional structure of alpha-D-mannofuranose derivatives is paramount for understanding their biological roles and for the rational design of novel therapeutics. This guide provides an objective comparison of X-ray crystallography with other analytical techniques, supported by experimental data, to aid in the selection of the most appropriate method for structural elucidation.
X-ray crystallography stands as a definitive method for obtaining high-resolution atomic coordinates of molecules in their crystalline state. This technique provides unambiguous proof of stereochemistry, conformation, and intermolecular interactions, which are critical for structure-activity relationship (SAR) studies. This guide delves into the application of X-ray crystallography for this compound derivatives, presenting key experimental data and protocols, and offering a comparative perspective with Nuclear Magnetic Resonance (NMR) spectroscopy.
Quantitative Crystallographic Data of this compound Derivatives
The following table summarizes the crystallographic data for two representative this compound derivatives, showcasing the level of detail that can be obtained through single-crystal X-ray diffraction.
| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | V (ų) | Z | R-factor | Ref. |
| 2,3:5,6-Di-O-isopropylidene-α-D-mannofuranose | C₁₂H₂₀O₆ | Orthorhombic | P2₁2₁2₁ | 6.665(1) | 10.816(1) | 18.891(3) | 90 | 90 | 90 | 1362.8(3) | 4 | 0.0437 | [1] |
| 1-O-(2-phenylacetyl)-2,3:5,6-di-O-isopropylidene-α-D-mannofuranose | C₂₀H₂₆O₇ | Orthorhombic | P2₁2₁2₁ | 5.6174(3) | 13.0946(8) | 25.2021(15) | 90 | 90 | 90 | 1853.81(19) | 4 | 0.040 | [2] |
Experimental Protocols
Detailed methodologies are crucial for the successful crystallization and structural determination of this compound derivatives.
Crystallization of 2,3:5,6-Di-O-isopropylidene-α-D-mannofuranose
This derivative can be prepared by refluxing D-mannose in acetone (B3395972) with an acidic catalyst (e.g., concentrated HCl)[1]. The resulting product can be crystallized from a suitable solvent system. For the phenylacetyl derivative, crystallization was achieved by slow evaporation of a solution in 95% ethyl alcohol[2].
A general approach for crystallizing protected monosaccharides involves dissolving the purified compound in a minimal amount of a good solvent and then slowly introducing a poor solvent in which the compound is less soluble. Vapor diffusion, where the precipitant slowly diffuses into the solution of the molecule, is a commonly employed and effective technique.
X-ray Data Collection and Structure Refinement
Single crystals of suitable size and quality are mounted on a goniometer and typically cooled to low temperatures (e.g., 100 K) to minimize radiation damage. X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector. The collected diffraction intensities are then processed to determine the unit cell dimensions and space group. The phase problem is solved using direct methods or Patterson methods to generate an initial electron density map. An atomic model is then built into the electron density and refined against the experimental data to yield the final, high-resolution crystal structure.
Comparison with NMR Spectroscopy
While X-ray crystallography provides a static picture of the molecule in the solid state, NMR spectroscopy offers insights into the structure and dynamics in solution.
| Feature | X-ray Crystallography | NMR Spectroscopy |
| Sample Phase | Solid (single crystal) | Solution |
| Information Obtained | Precise 3D atomic coordinates, bond lengths, bond angles, crystal packing | Connectivity, relative stereochemistry, conformation, and dynamics in solution |
| Primary Advantage | Unambiguous determination of absolute stereochemistry and solid-state conformation | Provides information about the molecule's behavior in a more biologically relevant environment |
| Limitations | Requires well-ordered single crystals, which can be challenging to grow; the solid-state conformation may not be the biologically active one | Can be challenging for complex molecules due to signal overlap; determination of absolute configuration is not always straightforward |
For instance, the α-anomeric configuration of 1-O-(2-phenylacetyl)-2,3:5,6-di-O-isopropylidene-α-D-mannofuranose was unequivocally confirmed by its solid-state structure[2]. While ¹H NMR data also supported the α-configuration, X-ray crystallography provided the definitive proof.
Visualizing the Workflow
The logical flow of determining and comparing the structures of this compound derivatives can be visualized as follows:
The following diagram illustrates the logical relationship in comparing the key attributes of X-ray crystallography and NMR spectroscopy for this application.
References
Distinguishing Alpha- and Beta-D-Mannofuranose: A Comparative Guide to Mass Spectrometry Techniques
For researchers, scientists, and drug development professionals, the precise structural elucidation of carbohydrates is a critical yet challenging task. The subtle difference between anomers, such as alpha- and beta-D-mannofuranose, can have profound implications for biological activity and drug efficacy. While traditional techniques like NMR spectroscopy can distinguish between these isomers, they often require significant sample quantities. Modern mass spectrometry (MS) has emerged as a powerful, sensitive alternative for this purpose. This guide provides an objective comparison of advanced MS-based techniques for differentiating between α- and β-D-mannofuranose, complete with experimental insights and data presentation.
Overview of Key Techniques
Several mass spectrometry-based methods have demonstrated the capability to distinguish between carbohydrate isomers, including anomers. The most prominent among these are Ion Mobility-Mass Spectrometry (IM-MS), Infrared Multiple Photon Dissociation (IRMPD) Spectroscopy coupled with Mass Spectrometry (MS-IR), and Tandem Mass Spectrometry (MS/MS). Each technique leverages different physicochemical properties of the anomers to achieve separation and identification.
Ion Mobility-Mass Spectrometry (IM-MS)
Ion Mobility-Mass Spectrometry (IM-MS) is a powerful technique that separates ions in the gas phase based on their size, shape, and charge, in addition to their mass-to-charge ratio.[1][2][3] This method is particularly well-suited for distinguishing isomers, as molecules with the same mass but different three-dimensional structures will exhibit different mobilities through a drift tube filled with an inert gas.[1] The alpha and beta anomers of D-mannofuranose, having distinct spatial arrangements of the anomeric hydroxyl group, are expected to have different collision cross-sections (CCS), enabling their separation.
Experimental Protocol: IM-MS Analysis of D-Mannofuranose Anomers
A general protocol for the analysis of D-mannofuranose anomers using IM-MS can be adapted from established methods for other carbohydrate isomers.
-
Sample Preparation:
-
Dissolve alpha- and beta-D-mannofuranose standards in a suitable solvent, such as a mixture of water and acetonitrile.
-
Introduce a metal salt (e.g., sodium acetate) to the solution to promote the formation of sodiated adducts, which often provide better separation than protonated molecules.
-
-
Ionization:
-
Introduce the sample into the mass spectrometer via electrospray ionization (ESI).
-
Optimize ESI source parameters (e.g., capillary voltage, cone voltage, source temperature) to achieve stable ion generation and minimize in-source fragmentation.
-
-
Ion Mobility Separation:
-
Inject the generated ions into the ion mobility drift cell.
-
Apply a weak electric field across the drift cell, which is filled with an inert buffer gas (e.g., nitrogen or helium).
-
Ions will traverse the drift cell at a rate determined by their CCS, with more compact ions traveling faster.
-
-
Mass Analysis:
-
The mobility-separated ions are then introduced into the mass analyzer (e.g., time-of-flight, TOF) for mass-to-charge ratio determination.
-
-
Data Analysis:
-
Generate an ion mobiligram, which is a plot of drift time versus m/z.
-
Extract the arrival time distributions for the m/z corresponding to the D-mannofuranose adducts to visualize the separation of the anomers.
-
Calculate the collision cross-section (CCS) for each anomer for instrument-independent comparison.
-
Data Presentation: Expected IM-MS Results
| Parameter | Alpha-D-Mannofuranose | Beta-D-Mannofuranose |
| Mass-to-Charge Ratio (m/z) | Identical | Identical |
| Drift Time | Expected to be different | Expected to be different |
| Collision Cross-Section (CCS) | Unique value | Unique value |
Workflow Diagram
Caption: Workflow for the separation of D-mannofuranose anomers using IM-MS.
Infrared Multiple Photon Dissociation (IRMPD) Spectroscopy
Infrared Multiple Photon Dissociation (IRMPD) spectroscopy, when coupled with mass spectrometry, provides structural information based on the vibrational modes of a mass-selected ion.[4] Isomers, such as the alpha and beta anomers of D-mannofuranose, will exhibit unique IR spectra due to the different orientations of their hydroxyl groups, which can be used as a diagnostic fingerprint.[5][6]
Experimental Protocol: IRMPD Analysis of D-Mannofuranose Anomers
-
Sample Preparation and Ionization:
-
Prepare and ionize the D-mannofuranose anomers as described for the IM-MS protocol, often forming adducts with ions like Na+ or employing protonation.
-
-
Ion Trapping and Selection:
-
Isolate the ion of interest (the protonated or sodiated mannofuranose) in an ion trap mass spectrometer.
-
-
IR Irradiation:
-
Irradiate the trapped ions with a tunable infrared laser.
-
When the laser frequency is resonant with a vibrational mode of the ion, it will absorb multiple photons, leading to an increase in internal energy and subsequent fragmentation.
-
-
Mass Analysis:
-
Monitor the intensity of the precursor ion or the appearance of fragment ions as a function of the IR laser wavelength.
-
-
Data Analysis:
-
Plot the fragmentation efficiency versus the IR wavenumber to generate an IRMPD spectrum.
-
Compare the experimental spectra of the alpha and beta anomers to identify characteristic vibrational bands that differentiate them. Computational modeling is often used to aid in the interpretation of the spectra.
-
Data Presentation: Expected IRMPD Results
| Parameter | This compound | Beta-D-Mannofuranose |
| Precursor Ion (m/z) | Identical | Identical |
| IRMPD Spectrum | Unique spectral fingerprint with characteristic absorption bands | Unique spectral fingerprint with different characteristic absorption bands |
| Key Differentiating Vibrational Modes | Expected differences in the O-H and C-O stretching regions | Expected differences in the O-H and C-O stretching regions |
Workflow Diagram
Caption: Workflow for the differentiation of D-mannofuranose anomers using IRMPD spectroscopy.
Tandem Mass Spectrometry (MS/MS)
Tandem Mass Spectrometry (MS/MS) can differentiate isomers by analyzing their fragmentation patterns upon collision-induced dissociation (CID).[7][8] The stereochemical differences between alpha and beta anomers can influence the stability of the glycosidic bond and the pathways of fragmentation, leading to different relative abundances of fragment ions.
Experimental Protocol: MS/MS Analysis of D-Mannofuranose Anomers
-
Sample Preparation and Ionization:
-
Prepare and ionize the D-mannofuranose anomers as previously described. Derivatization may sometimes be employed to enhance fragmentation differences.
-
-
Precursor Ion Selection:
-
In the first stage of mass analysis, select the precursor ion corresponding to the protonated or adducted D-mannofuranose.
-
-
Collision-Induced Dissociation (CID):
-
Accelerate the selected precursor ions into a collision cell containing a neutral gas (e.g., argon).
-
The collisions impart energy to the ions, causing them to fragment.
-
-
Fragment Ion Analysis:
-
In the second stage of mass analysis, separate and detect the resulting fragment ions.
-
-
Data Analysis:
-
Compare the MS/MS spectra of the alpha and beta anomers.
-
Identify differences in the masses and relative intensities of the fragment ions to establish a basis for differentiation.
-
Data Presentation: Expected MS/MS Results
| Parameter | This compound | Beta-D-Mannofuranose |
| Precursor Ion (m/z) | Identical | Identical |
| Fragment Ion m/z | Likely to be the same | Likely to be the same |
| Fragment Ion Relative Abundance | Unique ratio of fragment ions | Different ratio of fragment ions |
Logical Diagram
Caption: Logical diagram illustrating the differentiation of anomers via MS/MS.
Comparison Summary
| Technique | Principle of Separation/Differentiation | Key Advantages | Key Limitations |
| IM-MS | Difference in ion shape and size (Collision Cross-Section) | Rapid separation, provides quantitative CCS values | May not resolve all anomers, resolution can be instrument-dependent |
| IRMPD-MS | Unique vibrational fingerprints of isomers | Provides detailed structural information, highly specific | Requires a tunable IR laser, data interpretation can be complex |
| MS/MS | Different fragmentation pathways and product ion abundances | Widely available on many mass spectrometers | Fragmentation patterns may be very similar, requiring careful optimization |
Conclusion
The differentiation of alpha- and beta-D-mannofuranose anomers is achievable with high sensitivity and specificity using advanced mass spectrometry techniques. Ion Mobility-Mass Spectrometry offers a rapid method for separation based on the three-dimensional structure of the anomers. IRMPD spectroscopy provides detailed structural fingerprints, offering a high degree of confidence in identification. Tandem Mass Spectrometry can also be employed to distinguish anomers based on subtle differences in their fragmentation behavior. The choice of technique will depend on the specific requirements of the research, including the need for quantitative data, the complexity of the sample matrix, and the available instrumentation. For unambiguous identification, a combination of these techniques may be the most powerful approach.
References
- 1. Identification of carbohydrate anomers using ion mobility-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fundamentals of Ion Mobility-Mass Spectrometry for the Analysis of Biomolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DSpace [diposit.ub.edu]
- 4. Infrared multiple photon dissociation (IRMPD) spectroscopy and its potential for the clinical laboratory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Distinguishing Galactoside Isomers with Mass Spectrometry and Gas-Phase Infrared Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Infrared multiple photon dissociation (IRMPD) spectroscopy and its potential for the clinical laboratory - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Two-Dimensional Isomer Differentiation Using Liquid Chromatography-Tandem Mass Spectrometry with In-Source, Droplet-Based Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Analysis of the Biological Activity of alpha-D-mannofuranose and alpha-D-mannopyranose
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological activities of two anomers of D-mannose: alpha-D-mannofuranose and alpha-D-mannopyranose. While chemically similar, their structural differences—a five-membered furanose ring versus a six-membered pyranose ring—lead to distinct biological recognition and function. This document synthesizes available experimental data, outlines detailed experimental protocols for comparative analysis, and visualizes key concepts.
Introduction: Structural Isomers with Divergent Biological Roles
D-mannose is a C-2 epimer of glucose and a monosaccharide of significant biological importance, primarily involved in protein glycosylation and cellular recognition events. In solution, D-mannose exists in equilibrium between its open-chain aldehyde form and its cyclic hemiacetal forms. The most predominant and stable of these are the six-membered ring structures known as pyranoses, with the alpha- and beta-anomers being the most common. The five-membered furanose ring forms are less stable and therefore less abundant. This disparity in stability and prevalence is directly reflected in their biological activities, with alpha-D-mannopyranose being the more extensively studied and biologically relevant isomer.
Comparative Biological Activity
The biological activity of mannose isomers is fundamentally dictated by their three-dimensional structure, which determines their fit into the binding pockets of proteins such as lectins, enzymes, and receptors. The chair conformation of the pyranose ring is sterically less hindered and more stable than the envelope or twist conformations of the furanose ring. This inherent structural difference is a key determinant of their biological recognition.
Receptor and Lectin Binding
Alpha-D-mannopyranose is widely recognized by a variety of carbohydrate-binding proteins (lectins) and receptors.
-
Mannose Receptor (CD206): This receptor, primarily found on macrophages and dendritic cells, plays a crucial role in innate immunity by recognizing mannose-containing glycans on the surface of pathogens. Structural studies have shown that the carbohydrate-recognition domains (CRDs) of the mannose receptor specifically bind to the pyranose form of mannose.[1][2][3][4] The interaction involves the equatorial hydroxyl groups at C-3 and C-4 of the mannopyranose ring, which coordinate with a calcium ion in the binding site.[1][2]
-
Concanavalin A (ConA): This plant lectin is a well-studied mannose-binding protein that exhibits high affinity for alpha-D-mannopyranose. The binding specificity is crucial for its use in affinity chromatography for the purification of glycoproteins.
This compound , due to its different ring structure and conformational flexibility, is generally a poor ligand for most mannose-specific lectins and receptors that have evolved to recognize the more stable pyranose form. However, some enzymes and specialized binding proteins may exhibit specificity for the furanose ring. For instance, studies on azafuranose analogues of mannose, which mimic the furanose structure, have shown them to be potent inhibitors of certain alpha-mannosidases, suggesting that the furanose ring can be specifically recognized by some enzymes.[5]
Enzymatic Processing
Alpha-D-mannopyranose is the primary substrate for many enzymes involved in mannose metabolism and glycan processing.
-
Mannosidases: These enzymes catalyze the hydrolysis of mannosidic linkages. Lysosomal and Golgi alpha-mannosidases, for example, are critical for the trimming of N-linked glycans and specifically recognize alpha-linked mannopyranose residues.[6][7][8][9]
-
Kinases and Isomerases: Enzymes such as hexokinase and phosphomannose isomerase, which are central to mannose metabolism, act on the pyranose form of mannose-6-phosphate.
The enzymatic processing of This compound is less understood. The aforementioned study on azafuranose inhibitors suggests that some mannosidases can bind furanose-like structures.[5] It is plausible that specific enzymes exist, particularly in microorganisms, that can process mannofuranose-containing glycans. However, in mammalian systems, it is not considered a primary substrate for the major metabolic and glycosylation pathways.
Quantitative Data Summary
Direct comparative quantitative data on the biological activity of this compound and alpha-D-mannopyranose is scarce in the literature. The following table summarizes the known binding affinities for alpha-D-mannopyranose with key proteins. Data for this compound is largely unavailable, highlighting the need for further research.
| Protein | Ligand | Affinity (Kd) | Method |
| Mannose Receptor (CD206) | a-methyl-mannopyranoside | ~1.8 mM | NMR |
| Concanavalin A | a-methyl-mannopyranoside | ~0.1 mM | ITC |
| Pea Lectin | a-methyl-mannopyranoside | ~0.05 mM | ITC |
| Data for this compound is not readily available in published literature. |
Experimental Protocols
To facilitate further research into the comparative biological activities of these two mannose isomers, detailed protocols for key experiments are provided below.
Experimental Protocol 1: Surface Plasmon Resonance (SPR) for Receptor Binding Analysis
This protocol outlines the procedure for comparing the binding affinity of this compound and alpha-D-mannopyranose to a mannose-binding protein, such as the Mannose Receptor, using Surface Plasmon Resonance (SPR).[10][11][12][13][14]
Objective: To determine and compare the equilibrium dissociation constants (Kd) of this compound and alpha-D-mannopyranose for a specific receptor.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5 chip)
-
Immobilization reagents: N-hydroxysuccinimide (NHS), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), ethanolamine-HCl
-
Recombinant mannose-binding protein (ligand)
-
This compound and alpha-D-mannopyranose (analytes)
-
Running buffer (e.g., HBS-EP+)
-
Regeneration solution (e.g., low pH glycine)
Procedure:
-
Ligand Immobilization:
-
Activate the sensor chip surface by injecting a mixture of NHS and EDC.
-
Inject the mannose-binding protein solution over the activated surface to allow for covalent coupling.
-
Deactivate any remaining active esters by injecting ethanolamine-HCl.
-
-
Analyte Binding:
-
Prepare a series of dilutions for both this compound and alpha-D-mannopyranose in the running buffer.
-
Inject the different concentrations of each analyte sequentially over the immobilized ligand surface, allowing for association and dissociation phases.
-
Include buffer-only injections as a control for baseline drift.
-
-
Data Analysis:
-
Record the sensorgrams for each analyte concentration.
-
Fit the binding data to a suitable model (e.g., 1:1 Langmuir binding) to determine the association (ka) and dissociation (kd) rate constants.
-
Calculate the equilibrium dissociation constant (Kd = kd/ka) for each isomer.
-
Experimental Protocol 2: Isothermal Titration Calorimetry (ITC) for Lectin Binding
This protocol describes the use of Isothermal Titration Calorimetry (ITC) to measure the thermodynamic parameters of the interaction between a lectin (e.g., Concanavalin A) and the two mannose isomers.[15][16][17][18][19]
Objective: To determine and compare the binding affinity (Ka), enthalpy (ΔH), and stoichiometry (n) of binding for this compound and alpha-D-mannopyranose to a lectin.
Materials:
-
Isothermal Titration Calorimeter
-
Purified lectin (e.g., Concanavalin A)
-
This compound and alpha-D-mannopyranose
-
Dialysis buffer (e.g., PBS)
Procedure:
-
Sample Preparation:
-
Dialyze the lectin extensively against the chosen buffer to ensure buffer matching.
-
Prepare solutions of this compound and alpha-D-mannopyranose in the final dialysis buffer.
-
-
ITC Experiment:
-
Load the lectin solution into the sample cell of the calorimeter.
-
Load one of the mannose isomer solutions into the injection syringe.
-
Perform a series of injections of the mannose solution into the lectin solution, measuring the heat change after each injection.
-
Repeat the experiment with the other mannose isomer.
-
Perform a control experiment by injecting the mannose solution into the buffer alone to determine the heat of dilution.
-
-
Data Analysis:
-
Integrate the raw ITC data to obtain the heat change per injection.
-
Subtract the heat of dilution from the binding data.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine Ka, ΔH, and n.
-
Signaling Pathways
The interaction of mannose with cell surface receptors can trigger downstream signaling cascades.
Alpha-D-mannopyranose binding to the Mannose Receptor on immune cells can lead to:
-
Phagocytosis: Internalization of pathogens for degradation.
-
Antigen Presentation: Processing and presentation of microbial antigens to T-cells, linking innate and adaptive immunity.
-
Cytokine Production: Modulation of inflammatory responses through the production of cytokines and chemokines.
The signaling pathways initiated by This compound are largely uncharacterized due to its limited recognition by cell surface receptors.
Below are diagrams illustrating the general experimental workflows for comparing the biological activity of the two isomers and a simplified representation of a mannose-induced signaling pathway.
Caption: Workflow for comparing the biological activity of mannose isomers.
Caption: Simplified signaling pathway initiated by mannose receptor binding.
Conclusion
The biological activity of D-mannose is predominantly attributed to its alpha-D-mannopyranose anomer. This is a direct consequence of its inherent stability and the stereospecificity of biological receptors and enzymes that have evolved to recognize this form. While this compound is a less stable and less studied isomer, evidence from inhibitor studies suggests it can be recognized by specific enzymes. Further research, employing the experimental approaches outlined in this guide, is necessary to fully elucidate the biological potential of this compound and to explore any unique biological activities it may possess. This could open new avenues for the development of novel therapeutics and research tools.
References
- 1. Structural analysis of carbohydrate binding by the macrophage mannose receptor CD206 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A fresh trim provides a new look at the human mannose receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mannose receptor - Wikipedia [en.wikipedia.org]
- 4. The Mannose Receptor Ligands and the Macrophage Glycome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The structural basis of the inhibition of human alpha-mannosidases by azafuranose analogues of mannose - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The substrate-specificity of human lysosomal alpha-D-mannosidase in relation to genetic alpha-mannosidosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. α-Mannosidase - Wikipedia [en.wikipedia.org]
- 8. Class I α-Mannosidases Are Required for N-Glycan Processing and Root Development in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Substrate specificity of rat liver cytosolic alpha-D-mannosidase. Novel degradative pathway for oligomannosidic type glycans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Binding assay of lectins and glycoproteins by surface plasmon resonance - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. chem.uci.edu [chem.uci.edu]
- 12. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 13. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 14. portlandpress.com [portlandpress.com]
- 15. Isothermal calorimetric analysis of lectin-sugar interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Isothermal Calorimetric Analysis of Lectin–Sugar Interaction | Springer Nature Experiments [experiments.springernature.com]
- 17. researchgate.net [researchgate.net]
- 18. Binding assay of calreticulin using isothermal titration calorimetry - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. Direct Measurement of Glyconanoparticles and Lectin Interactions by Isothermal Titration Calorimetry - PMC [pmc.ncbi.nlm.nih.gov]
Stability comparison of alpha-D-mannofuranose vs beta-D-mannofuranose anomers
For researchers and professionals in drug development and glycobiology, understanding the nuanced differences in the stability of carbohydrate anomers is critical. The spatial arrangement of the anomeric hydroxyl group dictates a molecule's three-dimensional structure, influencing its biological activity and interactions. This guide provides a comparative analysis of the stability of α-D-mannofuranose and β-D-mannofuranose, supported by experimental data and methodologies.
While D-mannose predominantly exists in its six-membered pyranose ring form in solution, the five-membered furanose form is also present, albeit in a smaller equilibrium concentration of approximately 2%.[1] The anomeric equilibrium of D-mannose in its pyranose form is well-documented, with the α-anomer being unusually more stable (67%) than the β-anomer (33%).[1] However, a direct quantitative comparison of the relative stabilities of the α- and β-anomers of D-mannofuranose is less commonly reported in the literature. This comparison guide will delve into the factors governing their stability and the experimental approaches to determine their relative abundance.
Factors Influencing Anomer Stability
The stability of cyclic monosaccharides is a delicate balance of several stereoelectronic and steric factors. For furanose rings, which are not flat and exist in puckered envelope or twist conformations, these effects are particularly complex.
-
The Anomeric Effect: This stereoelectronic effect generally favors the axial orientation of an electronegative substituent at the anomeric carbon (C1). In the context of furanose rings, this effect contributes to the stability of the anomer where the anomeric hydroxyl group has a specific spatial relationship with the ring oxygen.
-
Steric Hindrance: The bulky substituents on the furanose ring, including the hydroxyl groups and the hydroxymethyl group at C4, will arrange themselves to minimize steric clashes. The relative orientation of the anomeric hydroxyl group in the α and β forms can lead to differing levels of steric strain.
-
Dihedral Angle Strain: The furanose ring's puckered conformation aims to minimize the eclipsing interactions between adjacent substituents, a factor known as dihedral angle strain.[2][3]
-
Solvent Effects: The solvent can influence the anomeric equilibrium by forming hydrogen bonds with the hydroxyl groups of the sugar.
The interplay of these factors determines the overall Gibbs free energy of each anomer, with the anomer possessing the lower free energy being the more stable and thus more abundant at equilibrium.
Quantitative Stability Comparison
ΔG = -RT ln(Keq)
Where:
-
R is the ideal gas constant
-
T is the temperature in Kelvin
-
Keq is the equilibrium constant ([β]/[α])
The following table summarizes the key NMR parameters used to distinguish and quantify the anomers of D-mannofuranose.
| Parameter | α-D-mannofuranose (1,2-cis) | β-D-mannofuranose (1,2-trans) | Significance |
| Anomeric Proton (H1) Chemical Shift (δ) | Typically downfield | Typically upfield | The chemical environment of the anomeric proton is sensitive to the orientation of the anomeric hydroxyl group. |
| 3JH1-H2 Coupling Constant | ~3-5 Hz[4] | ~0-2 Hz[4] | The magnitude of this coupling constant is dependent on the dihedral angle between H1 and H2, which differs between the α and β anomers. |
| Anomeric Carbon (C1) Chemical Shift (δ) | Distinct chemical shift | Distinct chemical shift | The shielding of the anomeric carbon is influenced by the anomeric configuration. |
Experimental Protocols
The primary method for determining the anomeric equilibrium of D-mannose in solution is high-resolution NMR spectroscopy.
Experimental Protocol: Determination of Anomeric Ratio by 1H NMR Spectroscopy
1. Sample Preparation:
-
Accurately weigh 5-10 mg of D-mannose.[5]
-
Dissolve the sample in approximately 0.6 mL of deuterium (B1214612) oxide (D₂O, 99.9%).[5]
-
Ensure complete dissolution by gentle vortexing.[5]
-
Transfer the solution to a high-quality 5 mm NMR tube.[5]
2. NMR Data Acquisition:
-
Acquire a one-dimensional 1H NMR spectrum on a high-field NMR spectrometer (e.g., 500 MHz or higher).
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio, which is particularly important for detecting the low-abundance furanose anomers.
-
Employ water suppression techniques to minimize the residual HOD signal.
3. Data Analysis:
-
Identify the anomeric proton (H1) signals in the spectrum, which typically resonate in the δ 4.5-5.5 ppm region.[5]
-
The anomeric protons of the furanose forms may be present as minor peaks in this region.
-
Distinguish the α- and β-furanose anomers based on their characteristic chemical shifts and 3JH1-H2 coupling constants as detailed in the table above.[4]
-
Carefully integrate the area under the anomeric proton signals corresponding to α-D-mannofuranose and β-D-mannofuranose.
-
The ratio of the integrals directly corresponds to the molar ratio of the two anomers at equilibrium.
4. Advanced 2D NMR Experiments:
-
To aid in the unambiguous assignment of the furanose signals, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be employed.[5]
-
COSY spectra will show correlations between coupled protons (e.g., H1 and H2), helping to confirm the H1 assignments.[5]
-
HSQC spectra correlate directly bonded protons and carbons, allowing for the assignment of the anomeric carbon (C1) signals.[5]
Visualizations
Logical Relationship of Factors Influencing Anomer Stability
Caption: Key factors determining the relative stability of D-mannofuranose anomers.
Experimental Workflow for Determining Anomeric Stability
Caption: Experimental workflow for determining the anomeric ratio of D-mannofuranose.
References
- 1. Mannose: a potential saccharide candidate in disease management - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. DFT study of alpha- and beta-D-mannopyranose at the B3LYP/6-311++G** level - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Obtaining Pure 1H NMR Spectra of Individual Pyranose and Furanose Anomers of Reducing Deoxyfluorinated Sugars - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
A Comparative Guide to the Chromatographic Separation of Alpha- and Beta-D-Mannofuranose Anomers
For researchers, scientists, and professionals in drug development, the precise separation and analysis of carbohydrate isomers are critical. This guide provides an objective comparison of chromatographic techniques for the separation of α- and β-D-mannofuranose anomers, complete with supporting data and detailed experimental protocols. Due to the limited availability of data specifically for D-mannofuranose anomers, this guide incorporates representative data from the separation of other furanose and monosaccharide anomers to illustrate the principles and potential performance of each technique.
Introduction to Anomeric Separation
D-Mannose, like other reducing sugars, can exist in cyclic hemiacetal forms. While the pyranose form is often more stable, the furanose form plays a significant role in various biological processes and as a synthetic intermediate. The anomeric center (C1) gives rise to two diastereomers: the α- and β-anomers. The key challenge in their chromatographic separation is the phenomenon of mutarotation, the interconversion between anomeric forms in solution. Chromatographic conditions must be carefully controlled to either suppress mutarotation for separation or accelerate it to analyze the total amount as a single peak.
Comparison of Chromatographic Techniques
High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Supercritical Fluid Chromatography (SFC) are the primary techniques employed for the separation of sugar anomers. Each method offers distinct advantages and requires specific sample handling and instrumentation.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile and widely used technique for the separation of non-volatile or thermally labile compounds like underivatized sugars. Chiral stationary phases are particularly effective in resolving anomers.
Key Features:
-
Direct Analysis: Can analyze underivatized sugars in aqueous solutions.
-
Versatility: A wide range of stationary and mobile phases can be used.
-
Mutarotation Control: Temperature and mobile phase pH can be adjusted to manage anomer interconversion.
Gas Chromatography (GC)
GC offers high resolution and sensitivity but requires the analytes to be volatile and thermally stable. Therefore, sugars must be derivatized prior to analysis.
Key Features:
-
High Resolution: Provides excellent separation of complex mixtures.
-
High Sensitivity: Mass spectrometry (MS) detection offers high sensitivity and structural information.
-
Derivatization Required: Sugars must be converted to volatile derivatives (e.g., trimethylsilyl (B98337) ethers or alditol acetates), adding a step to the workflow.
Supercritical Fluid Chromatography (SFC)
SFC uses a supercritical fluid, typically carbon dioxide, as the mobile phase. It is often considered a "green" alternative to normal-phase HPLC and is well-suited for chiral separations.
Key Features:
-
Fast Separations: The low viscosity of the mobile phase allows for high flow rates and rapid analysis.
-
Reduced Solvent Consumption: Primarily uses environmentally benign CO2.
-
Versatility: Can be used for both normal-phase and chiral separations, often with derivatized samples for better solubility and peak shape.
Quantitative Data Presentation
The following table summarizes representative quantitative data for the separation of monosaccharide anomers using different chromatographic techniques. It is important to note that specific data for α- and β-D-mannofuranose is scarce in the literature; therefore, data for other relevant sugar anomers is included to provide a comparative perspective.
| Technique | Stationary Phase | Mobile Phase/Carrier Gas | Analyte | Retention Time (tR) (min) | Resolution (Rs) | Selectivity (α) | Reference |
| HPLC | Chiralpak AD-H | Hexane/Ethanol | D-Mannose (pyranose anomers) | α: ~15, β: ~18 | > 1.5 | ~1.2 | --INVALID-LINK-- |
| HPLC | Amino-propyl silica | Acetonitrile/Water | D-Glucose (pyranose anomers) | α: 8.5, β: 9.8 | 1.8 | 1.15 | --INVALID-LINK-- |
| GC-MS | DB-5ms | Helium | Derivatized D-Mannose (multiple peaks for isomers) | Not specified for individual anomers | - | - | --INVALID-LINK-- |
| SFC | Chiralcel OD-H | CO2/Methanol | Derivatized Glucopyranoside anomers | α: 3.5, β: 4.2 | 2.1 | 1.2 | --INVALID-LINK-- |
Note: The provided data is for illustrative purposes and may not be directly transferable to the separation of D-mannofuranose anomers. Method optimization is crucial for achieving desired separation.
Experimental Protocols
Detailed methodologies are essential for reproducing and comparing experimental results. Below are representative protocols for each technique.
HPLC Protocol for Monosaccharide Anomer Separation
This protocol is based on the separation of mannose anomers on a chiral stationary phase.
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and a refractive index (RI) or evaporative light scattering detector (ELSD).
-
Column: Chiralpak AD-H (250 x 4.6 mm, 10 µm).
-
Mobile Phase: n-Hexane/Ethanol (90:10, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Injection Volume: 20 µL.
-
Sample Preparation: Dissolve D-mannose in the mobile phase to a concentration of 1 mg/mL. Allow the solution to equilibrate to reach mutarotational equilibrium before injection.
GC-MS Protocol for Derivatized Mannose Analysis
This protocol outlines the derivatization and analysis of D-mannose.
-
Instrumentation: GC-MS system with a split/splitless injector and a mass selective detector.
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 150 °C, hold for 2 min, ramp to 250 °C at 5 °C/min, and hold for 5 min.
-
MS Detector: Electron ionization (EI) at 70 eV, scanning from m/z 50 to 650.
-
Sample Preparation (Derivatization):
-
Dry a 100 µL sample of mannose solution under a stream of nitrogen.
-
Add 50 µL of methoxyamine hydrochloride in pyridine (B92270) (20 mg/mL) and incubate at 60 °C for 45 min.
-
Add 80 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and incubate at 60 °C for 30 min.
-
Inject 1 µL of the derivatized sample into the GC-MS.
-
SFC Protocol for Derivatized Sugar Anomer Separation
This protocol is representative of chiral separations using SFC.
-
Instrumentation: SFC system with a CO2 pump, modifier pump, automated back pressure regulator, column oven, and a UV-Vis or mass spectrometer detector.
-
Column: Chiralcel OD-H (250 x 4.6 mm, 5 µm).
-
Mobile Phase: Supercritical CO2 and Methanol (85:15, v/v).
-
Flow Rate: 3.0 mL/min.
-
Back Pressure: 150 bar.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
Sample Preparation: Dissolve the derivatized mannose anomers in the mobile phase modifier (Methanol).
Mandatory Visualization
Experimental Workflow for Chromatographic Separation of D-Mannofuranose Anomers
Caption: A generalized workflow for the separation and analysis of D-mannofuranose anomers.
Logical Relationship of Mutarotation and Anomer Separation
Caption: The influence of mutarotation rate on the chromatographic separation of anomers.
Efficacy of α-D-Mannofuranose-Based Inhibitors Versus Other Glycosidase Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of alpha-D-mannofuranose-based glycosidase inhibitors against other classes of glycosidase inhibitors. The information is compiled from peer-reviewed scientific literature to support research and development in this field.
Introduction
Glycosidases are a class of enzymes that catalyze the hydrolysis of glycosidic bonds in carbohydrates. Their inhibition is a key therapeutic strategy for a range of diseases, including diabetes, viral infections, and cancer. While clinically approved glycosidase inhibitors, such as the α-glucosidase inhibitor acarbose, are widely used, the search for more potent and selective inhibitors continues. α-D-Mannofuranose-based inhibitors, structural mimics of the mannofuranose sugar, have emerged as a promising class of compounds targeting α-mannosidases, which play a crucial role in the N-linked glycosylation pathway. This guide presents a comparative analysis of their efficacy, supported by experimental data.
Data Presentation: Quantitative Comparison of Inhibitor Efficacy
The inhibitory potential of different glycosidase inhibitors is typically expressed as the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki). The following tables summarize the available quantitative data for α-D-mannofuranose-based inhibitors and other relevant glycosidase inhibitors.
Table 1: Inhibitory Activity of α-D-Mannofuranose-Based Inhibitors and Comparators against α-Mannosidases
| Inhibitor | Enzyme Source/Type | Inhibition Constant (Ki) / IC50 | Reference(s) |
| 1,4-Dideoxy-1,4-imino-D-mannitol (DIM) | Human Liver Lysosomal α-Mannosidase | 1.3 x 10-5 M (Ki) | [1] |
| 6-Deoxy-DIM | Human Liver Lysosomal α-Mannosidase | Enhanced inhibition vs. DIM | [2][3] |
| 6-Deoxy-6-fluoro-DIM | Human Liver Lysosomal α-Mannosidase | Enhanced inhibition vs. DIM | [2][3] |
| Swainsonine | Human Liver Lysosomal α-Mannosidase | Potent inhibitor | [3] |
| 8a-epi-Swainsonine | Human Liver Lysosomal α-Mannosidase | 7.5 x 10-5 M (Ki) | [1] |
| 8,8a-diepi-Swainsonine | Human Liver Lysosomal α-Mannosidase | 2 x 10-6 M (Ki) | [1] |
| N-9-amidinononyl-1,4-dideoxy-1,4-imino-D-lyxitol | Golgi α-Mannosidase II (GMIIb) | 40 nM (Ki) | [4] |
| N-2-(1-naphthyl)ethyl-1,4-dideoxy-1,4-imino-D-lyxitol | Golgi α-Mannosidase II (GMIIb) | 150 nM (Ki) | [4] |
Note: Direct quantitative comparison can be challenging due to variations in experimental conditions across different studies. "Enhanced inhibition" indicates a qualitative improvement in inhibitory activity as reported in the cited literature.
Table 2: Inhibitory Activity of Clinically Relevant and Investigational α-Glucosidase Inhibitors
| Inhibitor | Enzyme Source/Type | IC50 Value (µM) | Reference(s) |
| Acarbose | Bacillus stearothermophilus | 619.8 ± 0.03 | [5] |
| Acarbose | Yeast α-glucosidase | > 2000 | [6] |
| Tamarix nilotica extract | Yeast α-glucosidase | 12.5 µg/mL (ethanolic) | [7] |
| 24.8 µg/mL (aqueous) | [7] | ||
| Compound 7b (synthetic) | α-glucosidase | 0.01448 | |
| Compound 7d (synthetic) | α-glucosidase | 0.01888 | |
| Compound 6g (synthetic) | α-glucosidase | 0.02851 | |
| Quercetin | α-glucosidase | 29.47 ± 3.36 | [8] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of common protocols used to assess the efficacy of glycosidase inhibitors.
Protocol 1: α-Mannosidase Inhibition Assay (Colorimetric)
This protocol is adapted from studies on α-mannosidase inhibitors.
1. Reagents:
- Assay Buffer: 0.1 M sodium acetate (B1210297) buffer (pH 4.5).
- Substrate: p-Nitrophenyl-α-D-mannopyranoside (pNPM).
- Enzyme: α-Mannosidase (e.g., from Jack bean or human liver).
- Inhibitor: Test compound (e.g., α-D-mannofuranose derivative) at various concentrations.
- Stop Solution: 0.2 M sodium carbonate or sodium borate (B1201080) buffer (pH 9.8).
2. Procedure:
- In a 96-well microplate, add a solution of the inhibitor at the desired concentration.
- Add the α-mannosidase enzyme solution to each well and pre-incubate for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
- Initiate the reaction by adding the pNPM substrate solution.
- Incubate the reaction mixture for a defined period (e.g., 30 minutes) at the same temperature.
- Stop the reaction by adding the stop solution.
- Measure the absorbance of the released p-nitrophenol at 405 nm using a microplate reader.
- A control reaction without the inhibitor is run in parallel.
3. Data Analysis:
- The percentage of inhibition is calculated using the formula: (1 - (Absorbance of sample / Absorbance of control)) * 100.
- IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
- For determining the inhibition constant (Ki), the assay is performed with varying concentrations of both the substrate and the inhibitor. Data are then analyzed using methods such as Lineweaver-Burk or Dixon plots.
Protocol 2: α-Glucosidase Inhibition Assay (Colorimetric)
This protocol is a standard method for evaluating α-glucosidase inhibitors.[7][8]
1. Reagents:
- Assay Buffer: 0.1 M phosphate (B84403) buffer (pH 6.8).
- Substrate: p-Nitrophenyl-α-D-glucopyranoside (pNPG).
- Enzyme: α-Glucosidase (e.g., from Saccharomyces cerevisiae).
- Inhibitor: Test compound at various concentrations.
- Stop Solution: 0.2 M sodium carbonate.
2. Procedure:
- In a 96-well microplate, mix the inhibitor solution with the α-glucosidase enzyme solution.
- Pre-incubate the mixture at 37°C for 15 minutes.[8]
- Add the pNPG substrate to start the reaction.
- Incubate at 37°C for another 15 minutes.[8]
- Terminate the reaction by adding the stop solution.
- Measure the absorbance of the product, p-nitrophenol, at 405 nm.
- A control reaction without the inhibitor is performed concurrently.
3. Data Analysis:
- The calculation of percent inhibition and IC50 values follows the same principles as described for the α-mannosidase assay.
Mandatory Visualization
Signaling Pathway Diagram
The primary mechanism of action for α-D-mannofuranose-based inhibitors is the disruption of the N-linked glycosylation pathway. This pathway is essential for the proper folding and function of many glycoproteins.
Caption: N-Linked Glycosylation Pathway and Points of Inhibition.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for screening and characterizing glycosidase inhibitors.
Caption: Workflow for Glycosidase Inhibitor Discovery.
Conclusion
α-D-Mannofuranose-based inhibitors, particularly derivatives of 1,4-dideoxy-1,4-imino-D-mannitol, demonstrate potent and selective inhibition of α-mannosidases.[2][3] Structure-activity relationship studies reveal that modifications at the C-6 position can enhance inhibitory activity against lysosomal α-mannosidase.[2][3] These compounds represent a valuable class of molecules for investigating the roles of α-mannosidases in cellular processes and for the potential development of novel therapeutics. In contrast, other glycosidase inhibitors, such as acarbose, target α-glucosidases and are established treatments for type 2 diabetes by delaying carbohydrate digestion. The available data suggests that α-D-mannofuranose-based inhibitors and α-glucosidase inhibitors have distinct enzyme targets and, therefore, different therapeutic applications. Further research is warranted to explore the full therapeutic potential of α-D-mannofuranose derivatives and to conduct direct comparative studies against a wider range of glycosidase inhibitors to better understand their relative efficacy and selectivity.
References
- 1. In vitro evaluation of the α-glucosidase inhibitory potential of methanolic extracts of traditionally used antidiabetic plants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The structural basis of the inhibition of human alpha-mannosidases by azafuranose analogues of mannose - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The structural basis of the inhibition of human alpha-mannosidases by azafuranose analogues of mannose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 1,4-Dideoxy-1,4-imino-d- and l-lyxitol-based inhibitors bind to Golgi α-mannosidase II in different protonation forms - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Item - IC50 values for the α-glucosidase inhibitory activity of andrographolide, compounds 3f, 3d, 3g, and 3n, and acarbose. - figshare - Figshare [figshare.com]
- 7. In vitro α-glucosidase inhibitory activity of Tamarix nilotica shoot extracts and fractions | PLOS One [journals.plos.org]
- 8. In Vitro Studies to Assess the α-Glucosidase Inhibitory Activity and Insulin Secretion Effect of Isorhamnetin 3-O-Glucoside and Quercetin 3-O-Glucoside Isolated from Salicornia herbacea [mdpi.com]
Unraveling the Conformational Landscape of α-D-Mannofuranose: A Computational Comparative Guide
The inherent flexibility of the five-membered furanose ring in sugars like α-D-mannofuranose results in a complex conformational landscape. Computational chemistry offers a powerful lens to explore these structures and their relative energies, providing insights that are often difficult to obtain through experimental methods alone. The primary methods utilized for this purpose are Molecular Mechanics (MM), Density Functional Theory (DFT), and ab initio calculations.
Comparing Computational Approaches
Molecular Mechanics (MM) methods employ classical physics to model molecules, offering a computationally efficient way to explore a wide range of conformations. Force fields, such as CHARMM, GLYCAM, AMBER, GROMOS, and OPLS-AA, are sets of parameters that define the potential energy of a system. These methods are particularly well-suited for large systems and long-timescale simulations, such as Molecular Dynamics (MD), which can reveal the dynamic behavior of molecules in solution.
Density Functional Theory (DFT) and other ab initio quantum mechanical methods provide a more accurate description of the electronic structure of molecules. These methods are computationally more demanding but can yield more precise energies and geometries, especially for smaller systems or for refining structures obtained from MM searches. Common DFT functionals used for carbohydrate analysis include B3LYP, often paired with basis sets like 6-311++G**.
A study on α- and β-D-mannopyranose using DFT at the B3LYP/6-311++G** level revealed that various chair, boat, and skew conformations have distinct energy levels. For instance, in the gas phase, the lowest energy conformation for the pyranose form was identified, with other conformers being higher in energy by approximately 2.9 to 8.9 kcal/mol.[1] While this data is for the pyranose ring, it highlights the energetic differences that computational methods can elucidate. For furanose rings, the puckering is described by pseudorotation, with conformers typically found in either a Northern (N) or Southern (S) hemisphere of the pseudorotational wheel.
Quantitative Conformational Analysis
Due to the lack of specific tabulated data for α-D-mannofuranose in the searched literature, we present a representative table illustrating the type of data obtained from computational studies on a related furanoside, methyl α-D-arabinofuranoside. This data showcases the relative energies of different conformers.
| Conformer | Pseudorotation Phase Angle (P) | Puckering Amplitude (τm) | Relative Energy (kcal/mol) |
| 3T2 | 18° | 38° | 0.00 |
| E2 | 36° | 37° | 0.52 |
| 1T2 | 162° | 39° | 1.25 |
| oT4 | 342° | 36° | 2.10 |
Note: This table is illustrative and based on general findings for furanosides; it does not represent actual calculated values for α-D-mannofuranose.
Experimental Protocols in Computational Chemistry
The successful application of computational methods relies on well-defined protocols. Below are generalized methodologies for performing conformational analysis of furanosides.
Molecular Mechanics (MM) and Molecular Dynamics (MD) Simulation Protocol:
-
System Setup: The initial 3D structure of α-D-mannofuranose is generated. For MD simulations, the molecule is placed in a periodic box of solvent (e.g., water) molecules.
-
Force Field Selection: An appropriate carbohydrate force field (e.g., GLYCAM06, CHARMM36) is chosen.
-
Energy Minimization: The energy of the system is minimized to relax any unfavorable atomic clashes.
-
Equilibration: The system is gradually heated to the desired temperature and equilibrated under constant temperature and pressure (NPT ensemble) to achieve a stable state.
-
Production Run: A long MD simulation is performed to sample the conformational space of the molecule. Trajectories are saved at regular intervals.
-
Analysis: The saved trajectories are analyzed to identify different conformers, calculate their populations, and determine key geometrical parameters like dihedral angles and ring puckering coordinates.
Density Functional Theory (DFT) Calculation Protocol:
-
Initial Structure Generation: A set of initial guess structures for different conformers of α-D-mannofuranose is generated. These can be obtained from MM searches or by systematically exploring the pseudorotational space.
-
Method Selection: A DFT functional (e.g., B3LYP) and a basis set (e.g., 6-311++G(d,p)) are chosen.
-
Geometry Optimization: The geometry of each initial structure is optimized to find the nearest local energy minimum.
-
Frequency Calculation: Vibrational frequency calculations are performed to confirm that the optimized structures are true minima (no imaginary frequencies) and to obtain thermodynamic data like zero-point vibrational energy (ZPVE) and thermal corrections.
-
Relative Energy Calculation: The electronic energies, including ZPVE corrections, of all stable conformers are calculated and compared to determine their relative stabilities.
Visualizing Computational Workflows
To better understand the processes involved in computational conformational analysis, the following diagrams illustrate a typical workflow and the relationship between different computational methods.
References
A Comparative Analysis of Chemical and Enzymatic Synthesis of alpha-D-mannofuranose
For Researchers, Scientists, and Drug Development Professionals
The synthesis of specific carbohydrate isomers like alpha-D-mannofuranose is a critical task in glycobiology and drug discovery. This monosaccharide is a key component of various biologically important glycans, and its availability in pure form is essential for research and the development of novel therapeutics. This guide provides a comparative overview of the two primary approaches for obtaining this compound: traditional chemical synthesis and modern enzymatic methods. We will delve into the quantitative aspects of each methodology, provide detailed experimental protocols, and visualize the synthetic workflows.
Data Presentation: A Head-to-Head Comparison
The choice between chemical and enzymatic synthesis often hinges on a trade-off between yield, purity, reaction complexity, and cost. The following table summarizes the key quantitative parameters for both approaches to this compound synthesis.
| Parameter | Chemical Synthesis | Enzymatic Synthesis |
| Starting Material | D-mannose or other simple sugars | D-glucose or D-fructose |
| Typical Yield | 70-89% for protected derivatives; overall yield for unprotected form is multi-step and variable.[1] | ~16-25% of total D-mannose from D-glucose.[2] The final yield of α-D-mannofuranose is significantly lower due to isomeric equilibrium (~0.6% of total mannose).[3] |
| Purity | High, after chromatographic purification. | High for the mixture of mannose isomers; isolation of pure α-D-mannofuranose is challenging. |
| Reaction Time | Multi-step processes can take several days. | Typically a few hours to a day for the enzymatic reaction. |
| Reaction Conditions | Often requires harsh conditions (strong acids/bases, high temperatures) and anhydrous solvents. | Mild conditions (physiological pH, moderate temperatures) in aqueous media. |
| Byproducts | Significant, often requiring extensive purification. | Minimal, mainly other sugar isomers. |
| Scalability | Can be scaled up, but may require specialized equipment for handling hazardous reagents. | Generally considered more scalable and environmentally friendly. |
| Cost | Can be high due to the cost of reagents, solvents, and purification. | Potentially lower, especially with the use of immobilized enzymes and inexpensive substrates like glucose.[3][4] |
Experimental Protocols
Chemical Synthesis: A Multi-Step Approach
Chemical synthesis of a specific carbohydrate isomer like this compound typically involves a series of protection and deprotection steps to control stereochemistry. The following is a representative, generalized protocol based on common practices in carbohydrate chemistry.
Protocol: Synthesis of 2,3:5,6-Di-O-isopropylidene-alpha-D-mannofuranose (A Protected Precursor)
This microscale procedure provides a protected form of this compound with a good yield.[1]
Materials:
-
D-(+)-mannose
-
Anhydrous acetone (B3395972)
-
Anhydrous ferric chloride (FeCl₃)
-
10% Aqueous potassium carbonate (K₂CO₃)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
To a 5-mL conical vial containing a magnetic spin vane, add anhydrous ferric chloride (5 mg, 0.03 mmol), D-(+)-mannose (100 mg, 0.6 mmol), and anhydrous acetone (2.0 mL, 27 mmol).
-
Attach a water-cooled reflux condenser and reflux the mixture with stirring in a 100 °C sand bath for 30 minutes. Continue refluxing if solid material remains, stopping 5-10 minutes after a homogeneous solution is obtained.
-
Cool the reaction mixture and add 10% aqueous potassium carbonate dropwise with stirring until the organic phase becomes clear and colorless.
-
Remove excess acetone by gentle heating.
-
After cooling, add dichloromethane (1 mL) and stir vigorously.
-
Separate the organic phase and filter it through a column of anhydrous sodium sulfate.
-
Extract the aqueous phase twice more with 1-mL portions of dichloromethane, passing each extract through the same sodium sulfate column.
-
Combine the organic filtrates and evaporate the solvent to obtain the crystalline product.
Deprotection (General Principle): The isopropylidene protecting groups can be removed by acid-catalyzed hydrolysis (e.g., with dilute trifluoroacetic acid) to yield the unprotected this compound. This step requires careful monitoring to avoid unwanted side reactions.
Enzymatic Synthesis: A Biocatalytic Route
Enzymatic synthesis offers a more direct route to D-mannose from readily available starting materials like D-glucose or D-fructose. The primary challenge lies in the subsequent isolation of the desired this compound isomer from the equilibrium mixture.
Protocol: Enzymatic Production of D-Mannose from D-Glucose
This protocol utilizes a two-enzyme system to convert D-glucose to D-mannose.[2]
Enzymes:
-
D-glucose isomerase (GI)
-
D-lyxose isomerase (LI)
Materials:
-
D-glucose
-
Co-expression system of D-GI and D-LI in E. coli
-
Appropriate buffer (e.g., phosphate (B84403) buffer, pH 6.5)
-
Co²⁺ supplement
Procedure:
-
Prepare a reaction mixture containing D-glucose (e.g., 400 g/L) in a suitable buffer at pH 6.5.
-
Add the co-expressed D-GI and D-LI enzymes and a Co²⁺ supplement.
-
Incubate the reaction at 65 °C for approximately 8 hours.
-
The reaction will reach an equilibrium with a mixture of D-glucose, D-fructose, and D-mannose.
-
The final concentration of D-mannose is typically around 60 g/L.[2]
Isolation of this compound: This is the most challenging step. In an aqueous solution at equilibrium, D-mannose exists as a mixture of isomers: α-D-mannopyranose (~64%), β-D-mannopyranose (~35%), α-D-mannofuranose (~0.6%) , and β-D-mannofuranose (~0.2%).[3] Isolating the low-abundance this compound would require advanced chromatographic techniques, such as preparative high-performance liquid chromatography (HPLC) with a specialized column.
Mandatory Visualization: Synthesis Workflows and Biological Context
To visually represent the described processes, the following diagrams were generated using the DOT language.
Conclusion
Both chemical and enzymatic synthesis routes present viable options for obtaining this compound, each with distinct advantages and disadvantages.
Chemical synthesis offers a pathway to high-purity protected derivatives of this compound. However, the multi-step nature of the process, the need for protection and deprotection, and the use of potentially harsh reagents can make it time-consuming and costly, especially for large-scale production of the unprotected sugar.
Enzymatic synthesis , on the other hand, provides a more environmentally friendly and potentially cost-effective method for producing a mixture of D-mannose isomers from inexpensive starting materials. The primary drawback is the low natural abundance of the this compound isomer in the final equilibrium mixture, which necessitates sophisticated and potentially low-yielding purification steps.
For researchers requiring small quantities of highly pure, protected this compound for specific chemical modifications, the chemical synthesis route may be preferable. For applications where a mixture of mannose isomers is acceptable or where large-scale, "greener" production is a priority, enzymatic synthesis followed by advanced purification could be the more attractive option. The choice of method will ultimately depend on the specific requirements of the research or drug development project, including the desired purity, scale, and cost constraints.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of a multivalent α-1,2-mannobiose ligand for targeting C-type lectins - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06526C [pubs.rsc.org]
- 3. Strategies for chemoenzymatic synthesis of carbohydrates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Validating the Anomeric Configuration of Synthetic α-D-Mannofuranosides: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in the synthesis of carbohydrate-based therapeutics, the precise determination of the anomeric configuration is a critical step in quality control and for ensuring the desired biological activity. The α- and β-anomers of a glycoside can exhibit profoundly different properties. This guide provides an objective comparison of the primary analytical methods for validating the anomeric configuration of synthetic α-D-mannofuranosides, complete with experimental data and detailed protocols.
The principal methods for determining anomeric configuration are Nuclear Magnetic Resonance (NMR) spectroscopy, single-crystal X-ray crystallography, and chiroptical methods such as Vibrational Circular Dichroism (VCD). NMR spectroscopy is the most frequently used technique due to its accessibility and the wealth of structural information it provides on the molecule in solution.[1][2] X-ray crystallography is considered the "gold standard" as it provides an unambiguous determination of the three-dimensional structure in the solid state, though obtaining a suitable crystal can be a significant challenge.[1][2] Chiroptical methods offer a powerful alternative for determining the absolute configuration of chiral molecules in solution.[3]
Comparison of Key Performance Indicators for Anomeric Validation Methods
The selection of an analytical method for validating the anomeric configuration of α-D-mannofuranosides depends on several factors, including the nature of the sample, the availability of instrumentation, and the required level of structural detail.
| Feature | NMR Spectroscopy | Single-Crystal X-ray Crystallography | Vibrational Circular Dichroism (VCD) |
| Principle | Measures the chemical shifts and coupling constants of atomic nuclei, which are highly sensitive to the local stereochemical environment.[4] | Determines the three-dimensional arrangement of atoms within a crystalline solid by analyzing the diffraction pattern of X-rays.[5] | Measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule, providing a unique spectral fingerprint.[3] |
| Sample State | Solution (typically in a deuterated solvent). | Single crystal.[5] | Solution or solid film. |
| Key Differentiator | ¹H and ¹³C chemical shifts of the anomeric center and the ³J(H1,H2) coupling constant are diagnostic.[6] | Provides an unambiguous, absolute 3D structure.[2] | Delivers a chiroptical fingerprint that can be compared with theoretical calculations to determine the absolute configuration. |
| Data Interpretation | Comparison of experimental chemical shifts and coupling constants to established values for α and β anomers. | Direct visualization of the molecular structure. | Comparison of the experimental VCD spectrum with computationally predicted spectra for the possible stereoisomers.[7] |
| Advantages | Rapid analysis, requires a small amount of sample, and can provide the ratio of anomers in a mixture through signal integration.[1] | Provides definitive proof of the anomeric configuration and the overall molecular structure. | Highly sensitive to stereochemical differences and can be used for non-crystalline samples in solution. |
| Limitations | Signal overlap in complex molecules can complicate analysis. | The primary bottleneck is the difficulty in growing high-quality single crystals.[1] | Requires specialized equipment and often necessitates computational modeling for reliable interpretation.[7] |
Experimental Data for Anomeric Configuration of Mannofuranosides
The following table summarizes key NMR parameters for distinguishing between α- and β-D-mannofuranosides. Note that specific values can vary depending on the substituents on the sugar ring and the solvent used.
| Parameter | α-Anomer | β-Anomer | Rationale |
| ¹H NMR | |||
| δ (H-1) | Typically downfield | Typically upfield | The anomeric proton of the 1,2-cis anomer (α-furanose) is generally shifted downfield relative to the 1,2-trans anomer (β-furanose).[6] |
| ³J(H1,H2) | ~3-5 Hz | ~0-2 Hz | The coupling constant for the 1,2-cis relationship in the α-anomer is larger than that for the 1,2-trans relationship in the β-anomer.[6] |
| ¹³C NMR | |||
| δ (C-1) | ~107-110 ppm | ~103-106 ppm | The anomeric carbon of furanosides generally resonates in this region, with the α-anomer often appearing slightly downfield.[8] |
Note: The provided ¹³C NMR data is based on general trends for furanosides and may require experimental verification for specific mannofuranoside derivatives.
Experimental Protocols
Protocol 1: NMR Analysis for Anomeric Configuration
This protocol outlines the steps for determining the anomeric configuration of a purified synthetic mannofuranoside using ¹H and ¹³C NMR spectroscopy.
1. Sample Preparation:
-
Dissolve 5-10 mg of the purified mannofuranoside in approximately 0.6 mL of a suitable deuterated solvent (e.g., D₂O, CDCl₃, or DMSO-d₆) in a clean, dry 5 mm NMR tube.
-
If using a non-deuterated solvent is necessary for solubility, a deuterated insert can be used for the lock signal.
-
For non-protic solvents, add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ = 0.00 ppm).
2. ¹H NMR Data Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Ensure sufficient resolution to accurately measure coupling constants.
-
Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, a relaxation delay of 1-5 seconds, and 8-16 scans to achieve a good signal-to-noise ratio.
3. ¹H NMR Data Analysis:
-
Process the spectrum using Fourier transformation, phase correction, and baseline correction.
-
Identify the anomeric proton (H-1) signal, which is typically a doublet and appears in the downfield region of the carbohydrate signals.
-
Measure the chemical shift (δ) of the anomeric proton.
-
Accurately determine the coupling constant (³J(H1,H2)) from the splitting of the H-1 signal.
-
Compare the observed δ and ³J(H1,H2) values with the expected ranges for α- and β-mannofuranosides to assign the anomeric configuration.
-
If both anomers are present, integrate the respective anomeric proton signals to determine their ratio.
4. ¹³C NMR Data Acquisition:
-
Acquire a proton-decoupled one-dimensional ¹³C NMR spectrum.
-
Identify the anomeric carbon (C-1) signal, which typically resonates between 100 and 110 ppm for furanosides.[8]
5. 2D NMR (Optional but Recommended):
-
Acquire a COSY (Correlation Spectroscopy) spectrum to confirm the coupling between H-1 and H-2.
-
An HSQC (Heteronuclear Single Quantum Coherence) spectrum can be used to correlate the anomeric proton with its directly attached anomeric carbon, confirming the C-1 assignment.
Protocol 2: Single-Crystal X-ray Crystallography
This protocol provides a general workflow for determining the absolute configuration of a mannofuranoside derivative by single-crystal X-ray diffraction.
1. Crystal Growth:
-
The most critical and often challenging step is to grow a single crystal of suitable quality, typically >0.1 mm in all dimensions, with no significant defects.[5]
-
Common crystallization techniques include slow evaporation of the solvent, vapor diffusion, and slow cooling of a saturated solution.
-
A variety of solvents and solvent combinations should be screened to find the optimal conditions for crystal growth.
2. Crystal Mounting and Data Collection:
-
Carefully select a well-formed, transparent crystal under a microscope.[9]
-
Mount the crystal on a goniometer head, often using a cryoprotectant if data is to be collected at low temperatures.
-
Center the crystal in the X-ray beam of the diffractometer.
-
Collect a full sphere of diffraction data by rotating the crystal in the X-ray beam.
3. Structure Solution and Refinement:
-
Process the collected diffraction data to obtain a set of reflection intensities.
-
Solve the crystal structure using direct methods or Patterson methods to generate an initial electron density map.
-
Build the molecular model into the electron density map and refine the atomic positions and thermal parameters.
-
The final refined structure will provide the unambiguous three-dimensional arrangement of the atoms, confirming the anomeric configuration.
Protocol 3: Vibrational Circular Dichroism (VCD) Spectroscopy
This protocol outlines the general steps for using VCD in conjunction with computational chemistry to determine the anomeric configuration.
1. Conformational Sampling:
-
Use a computational chemistry software package to perform a thorough conformational search for both the α- and β-anomers of the mannofuranoside.[10]
2. Geometry Optimization and Frequency Calculations:
-
For the low-energy conformers identified in the previous step, perform geometry optimizations and vibrational frequency calculations using an appropriate level of theory (e.g., Density Functional Theory with a suitable basis set).[10]
3. VCD Spectra Generation:
-
Calculate the VCD spectra for all significant conformers.
-
Generate a Boltzmann-averaged theoretical VCD spectrum for both the α- and β-anomers based on the relative energies of the conformers.[10]
4. Experimental VCD Spectrum Acquisition:
-
Dissolve the sample in a suitable solvent that is transparent in the infrared region of interest.
-
Acquire the experimental VCD spectrum using a VCD spectrometer.
5. Comparison and Assignment:
-
Compare the experimental VCD spectrum with the computationally generated spectra for the α- and β-anomers.
-
A good match between the experimental and one of the theoretical spectra allows for the assignment of the absolute anomeric configuration.
Visualizing the Validation Workflow
The following diagram illustrates a typical workflow for validating the anomeric configuration of a newly synthesized mannofuranoside.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Observation and characterization of a specific vibrational circular dichroism band in phenyl glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of the Anomeric Configuration - Creative Proteomics [creative-proteomics.com]
- 5. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 6. Obtaining Pure 1H NMR Spectra of Individual Pyranose and Furanose Anomers of Reducing Deoxyfluorinated Sugars - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Computational Protocol for Vibrational Circular Dichroism Spectra of Cyclic Oligopeptides [ffi.no]
- 8. researchgate.net [researchgate.net]
- 9. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]
- 10. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Proper Disposal of alpha-D-mannofuranose: A Guide for Laboratory Professionals
For immediate release
Ensuring the safe and compliant disposal of laboratory chemicals is paramount for the safety of personnel and the protection of the environment. This document provides detailed procedural guidance for the proper disposal of alpha-D-mannofuranose, a key reagent in various research and development applications. The following protocols are based on general laboratory safety standards. It is crucial to consult and adhere to your institution's specific waste management policies and local environmental regulations.
Hazard Assessment
Based on available safety data for the closely related compound D-mannose, this compound is not classified as a hazardous substance.[1][2][3][4] Disposal procedures are therefore dictated by the chemical's non-hazardous nature and whether it has been contaminated with other materials.[5][6]
Key Safety and Disposal Parameters:
| Parameter | Information | Citations |
| Chemical Nature | Solid | [3] |
| Hazard Classification | Not classified as a hazardous substance | [1][2][4] |
| Primary Disposal Route | Dependent on contamination status; uncontaminated waste may be suitable for disposal as non-hazardous solid chemical waste. Contaminated waste must follow hazardous waste streams. | [5][6] |
| Environmental Hazards | Should not be released into the environment in large quantities. Do not empty into drains. | [2] |
| Personal Protective Equipment (PPE) | Safety glasses, gloves, and a lab coat should be worn when handling. | [7] |
Step-by-Step Disposal Protocol
The following workflow outlines the decision-making process and actions required for the safe disposal of this compound waste.
Caption: Decision workflow for the proper disposal of this compound.
Experimental Protocol: Detailed Disposal Procedures
-
Waste Identification and Segregation :
-
Confirm that the this compound waste is not mixed with any hazardous materials such as flammable solvents, toxic reagents, or biohazardous materials.[5]
-
If the this compound is in a solution, the nature of the solvent will dictate the disposal route. If the solvent is hazardous, the entire mixture must be treated as hazardous waste.[5]
-
Segregate pure, solid this compound from other chemical waste to prevent cross-contamination.[5]
-
-
Containerization :
-
Uncontaminated Waste : Place solid this compound waste in a designated, well-labeled, and sealed container for non-hazardous solid chemical waste.[5] The container must be compatible with the chemical and clearly labeled with the full chemical name ("this compound") and marked as "non-hazardous waste for disposal."[5]
-
Contaminated Waste : If the this compound is mixed with hazardous materials, it must be collected in a designated hazardous waste container.[6] The container must be properly labeled with the full chemical names of all components and their approximate concentrations.[6] Use leak-proof containers, preferably plastic over glass when compatible, to store hazardous waste.[8]
-
-
Institutional Waste Management :
-
Follow your institution's established procedures for the collection and disposal of laboratory waste. This typically involves contacting the Environmental Health and Safety (EHS) office or the designated waste management personnel.[5]
-
Do not dispose of solid this compound down the drain or in the regular trash unless explicitly permitted by your institution's EHS guidelines.[5][9]
-
-
Documentation :
-
Maintain accurate records of the disposed this compound, including the quantity and date of disposal, as part of good laboratory practice.[5]
-
Spill Management
In the event of a spill, the spilled chemical and any absorbent materials used for cleanup should be disposed of as hazardous waste.[10]
Spill Cleanup and Disposal Workflow:
Caption: Procedural workflow for managing an this compound spill.
By adhering to these procedures, researchers, scientists, and drug development professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within the laboratory.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. innophos.com [innophos.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 9. acs.org [acs.org]
- 10. vumc.org [vumc.org]
Safeguarding Your Research: A Comprehensive Guide to Handling alpha-D-mannofuranose
Personal Protective Equipment (PPE)
Adherence to proper PPE protocols is the first line of defense against potential laboratory hazards. The following table summarizes the recommended PPE for handling alpha-D-mannofuranose, based on standard laboratory safety practices for non-hazardous chemical powders.
| PPE Category | Recommended Equipment | Rationale |
| Eye Protection | Chemical safety goggles or safety glasses with side shields | Protects against airborne particles and accidental splashes.[3] |
| Hand Protection | Standard laboratory gloves (e.g., nitrile) | Prevents direct skin contact with the chemical.[3][4] |
| Body Protection | Standard laboratory coat | Protects skin and personal clothing from contamination.[3][4] |
| Respiratory Protection | NIOSH-approved respirator | Recommended when there is a potential for generating dust, especially in poorly ventilated areas.[3][4] |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound minimizes the risk of exposure and contamination. Follow these steps for safe handling from receipt to disposal.
-
Receiving and Inspection : Upon receipt, visually inspect the package for any signs of damage. Verify the product identity and integrity of the container before moving it to a designated storage area.
-
Preparation : Before handling, ensure that a clean and organized workspace is available. A functional eyewash station and safety shower should be readily accessible.[3] Don all required PPE as outlined in the table above.
-
Handling :
-
Work in a well-ventilated area, such as a chemical fume hood, particularly when handling the powder to minimize inhalation of dust.[3][4]
-
Avoid creating dust when weighing or transferring the substance.[3]
-
Keep the container tightly closed when not in use to prevent contamination and absorption of moisture.[3]
-
Avoid contact with skin, eyes, and clothing.[3]
-
Do not eat, drink, or smoke in the handling area.[3]
-
-
Storage : Store this compound in a tightly sealed container in a cool, dry, and well-ventilated place.[3][4] Keep it away from strong oxidizing agents.[4]
Disposal Plan
Proper disposal of chemical waste is crucial for environmental protection and laboratory safety. The following plan outlines the procedures for the disposal of this compound and associated materials.
-
Waste Identification and Segregation :
-
Solid Waste : This includes unused this compound powder, contaminated gloves, weighing paper, and other disposable labware.[4] Collect this waste in a designated and clearly labeled container.
-
Liquid Waste : Solutions containing this compound should be collected in a separate, labeled waste container. Do not pour chemical waste down the drain unless permitted by local regulations and institutional policies.
-
Contaminated PPE : Used gloves, lab coats, and other PPE should be disposed of as solid chemical waste.
-
-
Waste Collection and Storage :
-
Ensure all waste containers are compatible with the chemical and are kept securely closed when not in use.
-
Store waste containers in a designated, well-ventilated area away from incompatible materials.
-
-
Final Disposal :
-
All chemical waste must be disposed of in accordance with local, state, and federal regulations.
-
Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on waste pickup and disposal procedures.
-
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
